molecular formula C9H8BrNO2S B161163 ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 238749-50-3

ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No.: B161163
CAS No.: 238749-50-3
M. Wt: 274.14 g/mol
InChI Key: KXGSKTSSCQBDOA-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is a useful research compound. Its molecular formula is C9H8BrNO2S and its molecular weight is 274.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2S/c1-2-13-9(12)6-3-7-5(11-6)4-8(10)14-7/h3-4,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGSKTSSCQBDOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60524070
Record name Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238749-50-3
Record name Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is a functionalized heterocyclic compound built upon the thieno[3,2-b]pyrrole scaffold. This bicyclic system, consisting of fused thiophene and pyrrole rings, is of significant interest in medicinal chemistry and materials science. The presence of a bromine atom at the 2-position of the thiophene ring provides a versatile handle for further chemical modifications, particularly through palladium-catalyzed cross-coupling reactions. The ethyl carboxylate group at the 5-position of the pyrrole ring offers another site for derivatization, such as amidation, to explore structure-activity relationships. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its potential applications in drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature and is sparingly soluble in water. It is primarily used as a building block in organic synthesis.

PropertyValueReference
CAS Number 238749-50-3[1]
Molecular Formula C₉H₈BrNO₂S[1]
Molecular Weight 274.13 g/mol [2]
IUPAC Name This compound[3]
Synonyms 2-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester[4]
Appearance Solid-
Purity Typically ≥95%[5]
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly closed.[5]

Synthesis

The synthesis of this compound can be achieved in a two-step process starting from the corresponding unbrominated thieno[3,2-b]pyrrole derivative.

Synthesis of Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate (Parent Compound)

A common route to the thieno[3,2-b]pyrrole core involves the construction of a substituted thiophene followed by the formation of the fused pyrrole ring. One established method is the Gewald reaction to form a 2-aminothiophene derivative, which can then be further cyclized.

Experimental Protocol: Synthesis of Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

This is a representative protocol based on general methods for the synthesis of the thieno[3,2-b]pyrrole scaffold.

Materials:

  • Appropriate starting materials for the Gewald reaction (e.g., a ketone or aldehyde, ethyl cyanoacetate, and elemental sulfur)

  • Base catalyst (e.g., diethylamine or morpholine)

  • Solvent (e.g., ethanol)

  • Reagents for subsequent cyclization to form the pyrrole ring.

Procedure:

  • Gewald Reaction: To a solution of the starting ketone/aldehyde and ethyl cyanoacetate in ethanol, add elemental sulfur and a catalytic amount of the base.

  • Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the resulting 2-aminothiophene-3-carboxylate derivative by filtration or extraction.

  • Pyrrole Ring Formation: The 2-aminothiophene intermediate is then subjected to a cyclization reaction to form the fused pyrrole ring. This can be achieved through various methods, including the Fiesselmann thiophene synthesis or other annulation strategies. The specific conditions will depend on the chosen synthetic route.

  • The final product, ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, is purified by recrystallization or column chromatography.

Bromination of Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

The bromine atom is introduced at the 2-position of the thiophene ring via electrophilic substitution, typically using N-bromosuccinimide (NBS).

Experimental Protocol: Synthesis of this compound

This is a representative protocol based on general methods for the bromination of thiophene derivatives.

Materials:

  • Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

  • N-Bromosuccinimide (NBS)

  • Solvent (e.g., chloroform, carbon tetrachloride, or acetic acid)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate in a suitable solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise to the cooled solution, while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis Workflow

G start Starting Materials (Ketone/Aldehyde, Ethyl Cyanoacetate, Sulfur) gewald Gewald Reaction start->gewald aminothiophene Ethyl 2-aminothiophene-3-carboxylate derivative gewald->aminothiophene cyclization Pyrrole Ring Formation aminothiophene->cyclization unbrominated Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate cyclization->unbrominated bromination Bromination with NBS unbrominated->bromination final_product This compound bromination->final_product

Caption: General synthetic workflow for this compound.

Spectral Data

Reactivity and Applications in Drug Development

The key to the utility of this compound in drug development lies in its reactivity. The bromine atom at the 2-position serves as a versatile synthetic handle for introducing a wide range of substituents via cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. This reaction is widely used in medicinal chemistry to synthesize complex molecules, including biaryl and heteroaryl structures. This compound is an excellent substrate for this reaction, allowing for the introduction of various aryl and heteroaryl groups at the 2-position.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This is a generalized protocol based on standard Suzuki-Miyaura coupling conditions for similar substrates.

Materials:

  • This compound

  • Phenylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

  • Solvent system (e.g., dioxane/water, toluene/water, or DMF)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1 equivalent), phenylboronic acid (1.2 equivalents), the palladium catalyst (e.g., 3 mol% Pd(PPh₃)₄), and the base (e.g., 2 equivalents K₂CO₃).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired ethyl 2-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxylate.

Suzuki-Miyaura Coupling Catalytic Cycle

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Aryl R-Pd(II)L_n-Ar Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Regeneration Product R-Ar RedElim->Product Boronic ArB(OH)₂ + Base Boronic->Transmetal Bromo R-Br (this compound) Bromo->OxAdd G Scaffold Thieno[3,2-b]pyrrole Scaffold BuildingBlock This compound Scaffold->BuildingBlock is a key Synthesis Chemical Synthesis (e.g., Suzuki Coupling, Amidation) BuildingBlock->Synthesis Library Library of Derivatives Synthesis->Library Screening Biological Screening Library->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structure elucidation of ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. This document outlines the synthetic pathway and detailed spectroscopic analysis used to confirm the molecule's structure, presenting data in a clear, comparative format.

Molecular Identity and Properties

This compound is a substituted thienopyrrole with the molecular formula C₉H₈BrNO₂S and a molecular weight of approximately 274.13 g/mol . Its unique fused ring system and functionalization make it a valuable building block in organic synthesis.

IdentifierValue
IUPAC Name This compound
CAS Number 238749-50-3
Molecular Formula C₉H₈BrNO₂S
Molecular Weight 274.13 g/mol
Canonical SMILES CCOC(=O)C1=CC2=C(N1)C=C(S2)Br

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A key step involves the formation of the thieno[3,2-b]pyrrole core, followed by bromination.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization 5-bromothiophene-2-carbaldehyde 5-bromothiophene- 2-carbaldehyde azido_acrylate (Z)-ethyl 2-azido-3- (5-bromothiophen-2-yl)acrylate 5-bromothiophene-2-carbaldehyde->azido_acrylate NaOEt, EtOH, 0 °C ethyl_azidoacetate Ethyl 2-azidoacetate ethyl_azidoacetate->azido_acrylate target_compound ethyl 2-bromo-4H-thieno[3,2-b] pyrrole-5-carboxylate azido_acrylate->target_compound Xylene, 160 °C

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of this compound

A solution of sodium ethoxide in ethanol is added dropwise to a cooled mixture of 5-bromothiophene-2-carbaldehyde and ethyl 2-azidoacetate in ethanol under a nitrogen atmosphere. The reaction mixture is stirred overnight. Following quenching with saturated aqueous ammonium chloride, the product is extracted with ethyl acetate. The intermediate, (Z)-ethyl 2-azido-3-(5-bromothiophen-2-yl)acrylate, is then heated in xylene at 160°C, leading to cyclization to form the final product. The crude product is purified by silica gel chromatography.[1][2]

Spectroscopic Analysis Workflow

The structural confirmation of the synthesized compound relies on a suite of spectroscopic techniques. The workflow for this analysis is outlined below.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Synthesized_Compound Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry (HRMS) Synthesized_Compound->MS IR Infrared Spectroscopy Synthesized_Compound->IR Structure_Elucidation Structure Elucidation and Data Interpretation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis and structure elucidation.

Spectroscopic Data and Structure Elucidation

The structure of this compound is confirmed through detailed analysis of its spectroscopic data. A comparative analysis with its non-brominated precursor, ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, is instrumental in assigning the position of the bromine atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides key information about the proton environment in the molecule.

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound 9.03s1HNH
7.05s1HAr-H
7.03s1HAr-H
4.33q2H-OCH₂CH₃
1.38t3H-OCH₂CH₃

Data obtained from US Patent US20080058395A1.[3]

Comparative Spectroscopic Data

The following table presents a comparison of the spectroscopic data for the non-brominated precursor and a related dibrominated analog, which aids in the structural assignment of the target compound.

Spectroscopic DataEthyl 4H-thieno[3,2-b]pyrrole-5-carboxylateEthyl 2,6-dibromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
¹³C NMR (δ, ppm) 161.6, 141.2, 129.4, 126.8, 114.3, 111.1, 107.5, 60.7, 14.5161.0, 137.8, 127.6, 123.1, 117.2, 115.0, 95.4, 61.4, 14.5
IR (cm⁻¹) 3418, 2986, 2958, 1665, 1539, 1475, 1452, 1370, 1305, 1243, 1085, 1017, 868, 761, 726, 6883280, 2981, 2901, 1542, 1529, 1476, 1465, 1404, 1386, 1291, 1259, 1193, 1178, 1088, 1036, 1017, 974, 930, 879, 862, 799, 696, 655
HRMS (m/z) [M+H]⁺ calc: 196.0354, found: 196.0422[M+H]⁺ calc: 351.8564, found: 353.8614

Data for precursor and dibrominated analog from the Royal Society of Chemistry supplementary information.[1]

The introduction of a bromine atom at the 2-position is expected to cause a downfield shift of the adjacent proton and carbon signals in the NMR spectra, as well as characteristic isotopic patterns in the mass spectrum. The provided ¹H NMR data for the target compound, showing two distinct aromatic singlets, is consistent with the proposed structure. The precise assignment of these singlets would require further 2D NMR experiments. The IR spectrum would be expected to show characteristic peaks for the N-H stretch, C=O stretch of the ester, and C-Br stretch. High-resolution mass spectrometry would confirm the elemental composition and the presence of one bromine atom through its characteristic isotopic pattern.

Conclusion

The structure of this compound is unequivocally established through a combination of a defined synthetic route and comprehensive spectroscopic analysis. The presented data and protocols provide a solid foundation for researchers working with this and related heterocyclic compounds. The availability of detailed characterization is crucial for its application in the development of novel pharmaceuticals and advanced materials.

References

Technical Guide: Properties and Applications of Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS 238749-50-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate, identified by CAS number 238749-50-3. This heterocyclic compound serves as a valuable building block in medicinal chemistry and organic synthesis, particularly in the development of novel therapeutics. This document consolidates available data on its physicochemical characteristics and highlights its emerging role in the synthesis of bioactive molecules, including activators of the M2 isoform of pyruvate kinase (PKM2). Detailed experimental workflows and signaling pathway diagrams are provided to support further research and development.

Chemical and Physical Properties

This compound is a solid organic compound. Its core structure consists of a fused thieno[3,2-b]pyrrole bicyclic system, which is of significant interest in the design of new pharmaceutical agents due to its structural rigidity and potential for diverse functionalization.

Table 1: Physicochemical Properties of CAS 238749-50-3

PropertyValueSource(s)
CAS Number 238749-50-3[1][2][3]
IUPAC Name This compound[1]
Molecular Formula C₉H₈BrNO₂S[3][4]
Molecular Weight 274.13 g/mol [3]
Appearance Solid
Purity Typically ≥95%[5]
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C.
Solubility Sparingly soluble in water.[5]
InChI Key KXGSKTSSCQBDOA-UHFFFAOYSA-N[1]
SMILES CCOC(=O)C1=CC2=C(N1)C=C(S2)Br[4]

Synthesis and Reactivity

The thieno[3,2-b]pyrrole scaffold can be constructed through various synthetic routes, often involving the initial formation of a substituted thiophene precursor followed by cyclization to form the fused pyrrole ring. The bromo-substituent at the 2-position of this compound offers a reactive handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse functionalities.

Below is a generalized experimental workflow for the synthesis of thieno[3,2-b]pyrrole derivatives, which can be adapted for the specific synthesis of the title compound and its subsequent use.

G cluster_0 Synthesis of Thieno[3,2-b]pyrrole Core cluster_1 Derivatization for Bioactivity start Substituted Thiophene-2-carbaldehyde step1 Reaction with Ethyl 2-azidoacetate start->step1 NaOEt, 0°C step2 Thermal Cyclization step1->step2 Reflux in o-xylene intermediate Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate step2->intermediate step3 Bromination intermediate->step3 e.g., NBS product This compound (CAS 238749-50-3) step3->product start_deriv This compound step4 Vilsmeier-Haack Reaction start_deriv->step4 POCl₃, DMF formyl_deriv Ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate step4->formyl_deriv step5 Condensation with Hydrazine formyl_deriv->step5 final_product Substituted Thieno[3,2-b]pyrrole[3,2-d]pyridazinone (e.g., PKM2 Activator) step5->final_product

General synthetic workflow for thieno[3,2-b]pyrrole derivatives.
Experimental Protocol: General Synthesis of Thieno[3,2-b]pyrrole Core

The synthesis of the thieno[3,2-b]pyrrole core generally follows a well-established multi-step sequence.[6][7]

  • Synthesis of 2-azido-3-(thiophen-2-yl)acrylates: Commercially available thiophene-2-carbaldehydes are reacted with ethyl 2-azidoacetate in the presence of a base like sodium ethoxide at 0°C.[6]

  • Cyclization: The resulting acrylate intermediate is refluxed in a high-boiling solvent such as o-xylene to induce thermal cyclization, affording the ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate core.[6]

  • Bromination: The thieno[3,2-b]pyrrole core can then be selectively brominated at the 2-position using a suitable brominating agent like N-bromosuccinimide (NBS) to yield this compound.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is not extensively documented in publicly available literature, the thieno[3,2-b]pyrrole scaffold is a key pharmacophore in a variety of biologically active compounds. Derivatives have shown promise as anti-inflammatory agents, and more notably, as activators of the M2 isoform of pyruvate kinase (PKM2), a critical enzyme in cancer metabolism.[6][8]

Role as an Intermediate in the Synthesis of PKM2 Activators

Cancer cells exhibit altered metabolic pathways, often relying on aerobic glycolysis (the Warburg effect). PKM2 is a key regulator of this process, and its activation is a potential therapeutic strategy to reprogram cancer cell metabolism and suppress tumor growth.[6][9]

Substituted thieno[3,2-b]pyrrole[3,2-d]pyridazinones have been identified as a novel class of PKM2 activators. The synthesis of these activators often utilizes intermediates derived from ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate.[6][8] The bromo-derivative, CAS 238749-50-3, serves as a versatile starting material for introducing further chemical diversity.

Proposed Mechanism of Action of Thienopyrrole-based PKM2 Activators

PKM2 exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. In cancer cells, the dimeric form is often predominant, leading to a bottleneck in glycolysis and the accumulation of upstream metabolites that fuel anabolic processes.

Small molecule activators, such as those derived from the thieno[3,2-b]pyrrole scaffold, are thought to bind to an allosteric pocket at the subunit interface of PKM2. This binding stabilizes the active tetrameric conformation, thereby increasing the enzyme's activity.[9] This enhanced pyruvate kinase activity can reverse the Warburg effect, shifting the metabolic balance from anabolism towards catabolism, thus inhibiting cancer cell proliferation.

G cluster_0 PKM2 Regulation in Cancer Cells cluster_1 Action of Thienopyrrole-based Activator PKM2_dimer Inactive PKM2 Dimer Anabolism Anabolic Pathways (Cell Proliferation) PKM2_dimer->Anabolism Increased Glycolytic Intermediates Stabilized_tetramer Stabilized Active PKM2 Tetramer PKM2_dimer->Stabilized_tetramer Promotes Tetramerization PKM2_tetramer Active PKM2 Tetramer PKM2_tetramer->PKM2_dimer Catabolism Catabolic Pathways (Energy Production) PKM2_tetramer->Catabolism Increased Pyruvate Glycolysis Glycolysis Glycolysis->PKM2_dimer Phosphoenolpyruvate Activator Thieno[3,2-b]pyrrole Derivative (e.g., TEPP-46) Activator->PKM2_dimer Binds to allosteric site Stabilized_tetramer->Catabolism Enhanced Pyruvate Production

Signaling pathway of PKM2 activation by thienopyrrole derivatives.

Future Directions

This compound represents a key starting material for the exploration of the chemical space around the thieno[3,2-b]pyrrole scaffold. Future research could focus on:

  • Synthesis of Novel Analogs: Utilizing the bromo-functionality to synthesize a library of derivatives for screening against various therapeutic targets.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the structural requirements for optimal biological activity, such as PKM2 activation.

  • Exploration of Other Therapeutic Areas: Investigating the potential of thieno[3,2-b]pyrrole derivatives in other diseases, including inflammatory disorders and neurodegenerative diseases.

Conclusion

This compound (CAS 238749-50-3) is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its utility as a precursor for the synthesis of potent PKM2 activators highlights its significance in the development of novel anticancer therapies. This technical guide provides a foundation for researchers to further explore the potential of this compound and the broader class of thieno[3,2-b]pyrrole derivatives in drug discovery and development.

References

An In-depth Technical Guide to the Thieno[3,2-b]pyrrole Heterocyclic Core for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The thieno[3,2-b]pyrrole heterocyclic core is a privileged scaffold in medicinal chemistry and materials science, demonstrating a wide array of biological activities and unique electronic properties. This bicyclic system, consisting of fused thiophene and pyrrole rings, offers a versatile platform for the development of novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of the thieno[3,2-b]pyrrole core, including its synthesis, biological applications with quantitative data, detailed experimental protocols, and visualization of relevant signaling pathways.

Physicochemical Properties and Electronic Structure

The thieno[3,2-b]pyrrole core is an electron-rich aromatic system. The fusion of the electron-rich pyrrole ring with the thiophene ring results in a planar structure with extended π-conjugation. This electronic feature is fundamental to its utility in organic electronics and its ability to interact with biological targets. The nitrogen atom of the pyrrole ring can act as a hydrogen bond donor, while the sulfur atom of the thiophene ring can participate in various non-covalent interactions, both of which are crucial for molecular recognition in biological systems.

Synthesis of the Thieno[3,2-b]pyrrole Core

The construction of the thieno[3,2-b]pyrrole scaffold can be achieved through several synthetic strategies, allowing for the introduction of diverse substituents on both the thiophene and pyrrole rings.

General Synthetic Workflow

A modular approach is often employed for the synthesis of functionalized thieno[3,2-b]pyrrole derivatives. This typically involves the initial construction of a substituted thiophene precursor, followed by the annulation of the pyrrole ring. Subsequent functionalization of the core structure allows for the generation of a library of derivatives.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization A Substituted Thiophene Precursor C Ring Annulation Reaction (e.g., Cadogan, Buchwald-Hartwig) A->C B Pyrrole Ring Precursor B->C D N-Substitution C->D E C-Substitution C->E F Target Thieno[3,2-b]pyrrole Derivative D->F E->F

General synthetic workflow for thieno[3,2-b]pyrrole derivatives.
Key Experimental Protocols

Protocol 1: Synthesis of Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

This protocol describes a common method for the synthesis of a key thieno[3,2-b]pyrrole intermediate.

  • Reaction: Condensation of 2-methyl-3-nitrothiophene with diethyl oxalate followed by reductive cyclization.

  • Step 1: Condensation. To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), 2-methyl-3-nitrothiophene and diethyl oxalate are added. The mixture is refluxed, then cooled and acidified to yield ethyl 3-nitro-2-thienylpyruvate.

  • Step 2: Reductive Cyclization. The resulting pyruvate is reduced with stannous chloride in ethanol, leading to the formation of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate. The product is isolated by filtration and purified by recrystallization.

Protocol 2: N-Alkylation of Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

This protocol details the functionalization of the pyrrole nitrogen.

  • Reagents: Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, an alkylating agent (e.g., methyl iodide, benzyl bromide), sodium hydride (NaH), and anhydrous tetrahydrofuran (THF).

  • Procedure: To a solution of the starting thienopyrrole in anhydrous THF under an inert atmosphere, NaH is added portion-wise at 0 °C. The mixture is stirred at room temperature for 30 minutes. The alkylating agent is then added dropwise, and the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried, concentrated, and the product is purified by chromatography.

Protocol 3: Synthesis of N-Phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide

This protocol outlines the synthesis of an amide derivative.

  • Step 1: Acid Chloride Formation. 4H-thieno[3,2-b]pyrrole-5-carboxylic acid is suspended in dichloromethane (CH2Cl2). A catalytic amount of dimethylformamide (DMF) is added, followed by the dropwise addition of oxalyl chloride. The reaction mixture is stirred at room temperature until the evolution of gas ceases. The solvent is then removed under reduced pressure to yield the crude acid chloride.

  • Step 2: Amide Formation. The crude acid chloride is dissolved in dry tetrahydrofuran (THF) and added to a solution of aniline and triethylamine in THF. The mixture is stirred at room temperature. After completion, the reaction mixture is poured into a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Biological Activities and Therapeutic Potential

Thieno[3,2-b]pyrrole derivatives have emerged as potent modulators of various biological targets, demonstrating significant potential in several therapeutic areas.

Anticancer Activity

Derivatives of the thieno[3,2-b]pyrrole scaffold have shown promising anticancer activity by targeting key signaling pathways involved in tumor growth and proliferation.

VEGFR-2/AKT Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the downstream serine/threonine kinase AKT are critical mediators of angiogenesis and cell survival in cancer. Thieno[3,2-b]pyrrole derivatives have been identified as inhibitors of this pathway.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Angiogenesis Angiogenesis mTOR->Angiogenesis Inhibitor Thieno[3,2-b]pyrrole Derivative Inhibitor->VEGFR2 Inhibitor->AKT

Inhibition of the VEGFR-2/AKT signaling pathway by thieno[3,2-b]pyrrole derivatives.

Quantitative Anticancer Activity Data

Compound IDTarget(s)Cell LineIC50 (µM)Reference
3b VEGFR-2, AKTColon Cancer Cells3.105 (Cell), 0.126 (VEGFR-2), 6.96 (AKT)
4c VEGFR-2, AKTColon Cancer Cells3.023 (Cell), 0.075 (VEGFR-2), 4.60 (AKT)
Q3 EGFRMCF-7, MDA-MB-231, A549, HL-600.22
T4 EGFRMCF-7, MDA-MB-231, A549, HL-600.19

Pyruvate Kinase M2 (PKM2) Activation

The M2 isoform of pyruvate kinase (PKM2) is a key regulator of cancer cell metabolism, promoting the Warburg effect. Thieno[3,2-b]pyrrole derivatives have been identified as activators of PKM2, forcing cancer cells towards a less malignant metabolic state.[1][2]

G cluster_0 Normal Cell Metabolism cluster_1 Cancer Cell Metabolism (Warburg Effect) cluster_2 Therapeutic Intervention Glucose_N Glucose Pyruvate_N Pyruvate Glucose_N->Pyruvate_N TCA TCA Cycle Pyruvate_N->TCA OxPhos Oxidative Phosphorylation TCA->OxPhos Glucose_C Glucose Glycolysis Glycolysis Glucose_C->Glycolysis Pyruvate_C Pyruvate Glycolysis->Pyruvate_C PKM2_inactive Inactive PKM2 (Dimer) Lactate Lactate Pyruvate_C->Lactate PKM2_active Active PKM2 (Tetramer) PKM2_inactive->PKM2_active Activator Thieno[3,2-b]pyrrole Activator Activator->PKM2_inactive Activates PKM2_active->Pyruvate_N Promotes conversion to Pyruvate for TCA Cycle

Modulation of cancer cell metabolism by thieno[3,2-b]pyrrole-based PKM2 activators.

Quantitative PKM2 Activation Data

Compound IDTargetAssayAC50 (µM)Reference
NCGC00031955 PKM2Luminescence-based0.28[1]
Antiviral Activity

The thieno[3,2-b]pyrrole scaffold has proven to be a valuable starting point for the development of potent antiviral agents, particularly against alphaviruses like Chikungunya virus (CHIKV).

Inhibition of Chikungunya Virus Replication

CHIKV is a mosquito-borne virus that causes debilitating joint pain. Its replication relies on a complex of non-structural proteins (nsP1-4). Thieno[3,2-b]pyrrole derivatives have been shown to inhibit viral replication, potentially by targeting these viral proteins.[3]

G cluster_0 CHIKV Life Cycle Entry Viral Entry Translation Translation of nsP1-4 Polyprotein Entry->Translation Replication RNA Replication (Replication Complex) Translation->Replication Assembly Viral Assembly & Egress Replication->Assembly Inhibitor Thieno[3,2-b]pyrrole Derivative Inhibitor->Replication Inhibits

Inhibition of the Chikungunya virus replication cycle by thieno[3,2-b]pyrrole derivatives.

Quantitative Antiviral Activity Data

Compound IDVirusCell LineEC50 (µM)CC50 (µM)Reference
1b CHIKVNot specified<10>20[3]
20 CHIKVHEK 293TNot specified>100[3]
23c CHIKVHEK 293TNot specified>100[3]
Kinase Inhibition

Beyond VEGFR-2 and AKT, thieno[3,2-b]pyrrole derivatives have been developed as selective inhibitors of other protein kinases implicated in disease.

Haspin Kinase Inhibition

Haspin is a serine/threonine kinase that plays a crucial role in mitosis. Its inhibition is a potential therapeutic strategy for cancer.

G cluster_0 Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Haspin Haspin Kinase H3T3 Histone H3 (Threonine 3) Haspin->H3T3 Phosphorylates Chromosome Chromosome Alignment H3T3->Chromosome Regulates Inhibitor Thieno[3,2-b]pyrrole Inhibitor Inhibitor->Haspin

Role of Haspin kinase in mitosis and its inhibition by thieno[3,2-b]pyrrole derivatives.

Quantitative Kinase Inhibition Data

Compound IDTarget KinaseIC50 (nM)Reference
MU1920 Haspin6[4]

Conclusion

The thieno[3,2-b]pyrrole heterocyclic core represents a highly versatile and privileged scaffold in modern drug discovery and materials science. Its unique electronic and structural features, combined with the accessibility of diverse synthetic methodologies, have enabled the development of potent and selective modulators of a wide range of biological targets. The compelling preclinical data for thieno[3,2-b]pyrrole derivatives in oncology, virology, and kinase inhibition underscore the significant potential of this heterocyclic system for the development of next-generation therapeutics. Further exploration of the chemical space around this core is anticipated to yield novel drug candidates with improved efficacy and safety profiles.

References

The Therapeutic Potential of Substituted Thieno[3,2-b]pyrroles: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

The thieno[3,2-b]pyrrole core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and rich electron density make it an ideal framework for designing novel therapeutic agents. This guide provides an in-depth exploration of the diverse biological activities of substituted thieno[3,2-b]pyrrole compounds, detailing their anticancer, antimicrobial, and neuroprotective properties, supported by quantitative data, experimental protocols, and pathway visualizations for researchers and drug development professionals.

Diverse Biological Activities of the Thieno[3,2-b]pyrrole Scaffold

Substituted thieno[3,2-b]pyrrole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for treating a range of human diseases. Their versatility stems from the ability to readily modify the core structure, allowing for the fine-tuning of activity and selectivity against various biological targets.

Anticancer Activity

The thieno[3,2-b]pyrrole scaffold is a prominent feature in the design of novel anticancer agents, acting through various mechanisms.

  • Kinase Inhibition: Many derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1][2] For instance, compounds based on the related thieno[3,2-b]pyridine scaffold have been identified as highly selective, ATP-competitive inhibitors of kinases like Haspin.[1][2] Thieno[2,3-b]pyrrol-5-one derivatives have shown inhibitory activity against EGFR Tyrosine Kinase, with IC50 values as low as 52.43 µg/mL.[3]

  • Metabolic Reprogramming: A notable anticancer strategy involves the activation of the M2 isoform of pyruvate kinase (PKM2), an enzyme that plays a key role in the altered metabolism of cancer cells (the Warburg effect).[4][5] Substituted thieno[3,2-b]pyrrole[3,2-d]pyridazinones have been identified as a novel class of PKM2 activators, promoting a shift back towards a normal metabolic state and thereby inhibiting cancer cell proliferation.[4][5]

  • Broad Cytotoxicity: These compounds have shown potent growth-inhibitory activities against various cancer cell lines, including colon cancer, breast cancer (MCF-7), and melanoma.[3][6][7] For example, certain thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivatives were found to have significant antitumor activity against B16-F10 melanoma cells.[7]

Table 1: Anticancer Activity of Substituted Thieno[3,2-b]pyrrole Derivatives

Compound ClassTarget/Cell LineActivity MetricValueReference
Thieno[2,3-b]pyrrol-5-one (15a)EGFR Tyrosinase KinaseIC5052.43 µg/mL[3]
Thieno[2,3-b]pyrrol-5-one (15a)MCF-7 (Breast Cancer)% Inhibition78.23%[3]
Thieno[3,2-b]pyrrole derivativesColon Cancer Cells-Potent Inhibition[6][8]
Thieno[3,2-e]pyrrolo[1,2-a]pyrimidine (9cb, 10ic, 11jc)B16-F10 (Melanoma)-Significant Activity[7]
Thieno[2,3-d]pyrimidine (5g)MCF-7 (Breast Cancer)IC5018.87 µg/mL[9]
Thieno[2,3-d]pyrimidine (5d)HeLa (Cervical Cancer)IC5040.74 µg/mL[9]
Antimicrobial and Antiparasitic Activity

The thieno[3,2-b]pyrrole scaffold has also been explored for its potential in combating infectious diseases.

  • Antibacterial and Antifungal Activity: Various fused pyrrole systems have demonstrated significant antibacterial and antifungal properties.[10] For instance, certain thieno[2,3-b]thiophene derivatives showed potent activity against bacteria like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, and fungi such as Geotricum candidum.[11][12]

  • Antiparasitic Activity: Thieno[3,2-b]pyrrole 5-carboxamides have been identified as potent and selective inhibitors of Giardia duodenalis, a protozoan parasite that causes diarrheal disease.[13] One derivative exhibited a potent cytocidal IC50 of ≤ 10 nM against multiple Giardia strains, including those resistant to metronidazole.[13]

Table 2: Antimicrobial Activity of Substituted Thieno[3,2-b]pyrrole and Related Derivatives

Compound ClassOrganismActivity MetricValueReference
Thieno[3,2-b]pyrrole 5-carboxamide (2)Giardia duodenalisIC50≤ 10 nM[13]
Thieno[2,3-b]thiophene (5d)Staphylococcus aureus-Equipotent to Penicillin G[11]
Thieno[2,3-b]thiophene (5d)Pseudomonas aeruginosa-More potent than Streptomycin[11][12]
Thieno[2,3-b]thiophene (5d)Geotricum candidum-More potent than Amphotericin B[11][12]
Thieno[2,3-d]pyrimidine (9b)Aspergillus fumigatus-Strong Effect[9]
Neuroprotective Activity in Neurodegenerative Diseases

Thieno[3,2-b]pyrrole derivatives are emerging as promising candidates for the treatment of neurodegenerative disorders like Alzheimer's disease (AD).

  • GSK-3β Inhibition: Glycogen synthase kinase 3β (GSK-3β) is a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of AD.[14] Thieno[3,2-c]pyrazol-3-amine derivatives have been designed as highly potent GSK-3β inhibitors, with IC50 values in the low nanomolar range (e.g., 3.1 nM and 3.4 nM).[14][15] These compounds have been shown to reduce phosphorylated tau in cellular models and promote neurite outgrowth.[14]

  • Mitochondrial Protection: Mitochondrial dysfunction is another critical factor in AD pathology. Thienopyrrolotriazine derivatives have been found to protect mitochondrial function against amyloid-beta (Aβ)-induced neurotoxicity.[16] These compounds show high affinity for the 18 kDa mitochondrial translocator protein (TSPO), recovering mitochondrial membrane potential and ATP production.[16]

  • MAO-B Inhibition: Monoamine oxidase B (MAO-B) is involved in the generation of reactive oxygen species in the brain.[17] Novel pyrrole derivatives have been developed as selective MAO-B inhibitors with IC50 values in the nanomolar range, representing a strategy to reduce oxidative stress in the brain.[17]

Table 3: Neuroprotective Activity of Substituted Thieno[3,2-b]pyrrole Derivatives

Compound ClassTargetActivity MetricValueReference
Thieno[3,2-c]pyrazol-3-amine (16b)GSK-3βIC503.1 nM[14]
Thieno[3,2-c]pyrazol-3-amine (54)GSK-3βIC503.4 nM[15]
Thienopyrrolotriazine (SVH07, 26)TSPOIC50Nanomolar range[16]
Pyrrole-based hydrazide (vh0)MAO-BIC50665 nM[17]
Other Activities
  • Antioxidant Potential: Thieno[2,3-b]pyrrol-5-one derivatives have demonstrated significant free radical scavenging activity in DPPH and ABTS assays.[3] Compound (15a) showed 90.94% inhibition of DPPH free radicals at 500 µg/mL.[3]

  • Antiviral Activity: The thieno[3,2-b]pyrrole scaffold has also shown promise as an antiviral agent, with one derivative displaying good activity against Chikungunya virus (CHIKV) infection in vitro.[8]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of thieno[3,2-b]pyrrole compounds.

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is used to assess the metabolic activity of cells and serves as a measure of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 3.125 to 100 µg/mL) in culture medium.[3] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Gefitinib).[3]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration and using non-linear regression analysis.

Kinase Inhibition Assay (Luminescent-Based)

This assay measures the activity of a kinase by quantifying the amount of ATP remaining after the kinase reaction.

Principle: Kinase activity consumes ATP. A luciferase-based reagent is added that produces light in the presence of ATP. The luminescent signal is inversely proportional to the kinase activity. This method was used for assessing PKM2 activators.[4]

Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase (e.g., PKM2), the substrate (e.g., PEP), and ADP.

  • Compound Addition: Add the test thieno[3,2-b]pyrrole compounds at various concentrations. Include a no-inhibitor control and a no-enzyme control.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Detection: Add a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent lyses the cells (if it's a cell-based assay) and contains luciferase and luciferin to generate a luminescent signal.

  • Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the signal. Measure luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value using a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of the microorganism is added, and the plate is incubated. The MIC is the lowest concentration of the compound that prevents visible growth.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make two-fold serial dilutions in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) directly in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5x10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizing Pathways and Workflows

Diagrams created using Graphviz provide clear visualizations of the complex biological pathways targeted by thieno[3,2-b]pyrrole compounds and the typical workflow for their evaluation.

PKM2_Activation cluster_cancer_cell Cancer Cell Metabolism (Warburg Effect) cluster_treatment Therapeutic Intervention Glucose Glucose PKM2_inactive PKM2 (Inactive Tetramer) Glucose->PKM2_inactive Glycolysis Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate High Flux PKM2_inactive->Pyruvate Slow Conversion Biosynthesis Anabolic Pathways (Lipids, Nucleotides) PKM2_inactive->Biosynthesis Glycolytic intermediates feed biosynthesis PKM2_active PKM2 (Active Tetramer) TCA TCA Cycle & Oxidative Phosphorylation Thienopyrrole Thieno[3,2-b]pyrrole Activator Thienopyrrole->PKM2_inactive Binds & Activates Pyruvate_norm Pyruvate PKM2_active->Pyruvate_norm Fast Conversion TCA_norm TCA Cycle & Oxidative Phosphorylation Pyruvate_norm->TCA_norm High Flux Proliferation Reduced Cell Proliferation TCA_norm->Proliferation Restores normal metabolism

Caption: Activation of PKM2 by thieno[3,2-b]pyrrole compounds in cancer cells.

GSK3B_Pathway cluster_AD Alzheimer's Disease Pathology cluster_Therapy Therapeutic Intervention GSK3B_active GSK-3β (Active) Tau Tau Protein GSK3B_active->Tau Phosphorylates GSK3B_inhibited GSK-3β (Inactive) pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Degeneration Neuronal Degeneration NFTs->Degeneration Thienopyrrole Thieno[3,2-b]pyrrole GSK-3β Inhibitor Thienopyrrole->GSK3B_active Inhibits Wnt β-catenin / Wnt Pathway GSK3B_inhibited->Wnt Stabilizes Neurogenesis Neurite Outgrowth & Neurogenesis Wnt->Neurogenesis

Caption: Inhibition of GSK-3β by thieno[3,2-b]pyrrole derivatives for neuroprotection.

Drug_Discovery_Workflow Synthesis Compound Synthesis & Library Generation Screening In Vitro Biological Screening (e.g., Kinase, MTT Assays) Synthesis->Screening Hit_ID Hit Identification (Potency & Selectivity) Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Active Compounds ADME In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Lead_Opt->ADME ADME->Lead_Opt Iterative Design In_Vivo In Vivo Efficacy Studies (e.g., Animal Models) ADME->In_Vivo Promising Leads Preclinical Preclinical Development In_Vivo->Preclinical

Caption: General workflow for thieno[3,2-b]pyrrole drug discovery and development.

Conclusion

The substituted thieno[3,2-b]pyrrole scaffold represents a highly versatile and valuable core in modern drug discovery. The extensive body of research highlights its significant potential in developing novel therapeutics for oncology, infectious diseases, and neurodegeneration. The ability to modulate its activity against a wide range of biological targets through chemical modification underscores its "privileged" status. Future research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds will be critical in translating their demonstrated in vitro potency into clinically successful treatments.

References

The Thieno[3,2-b]pyrrole Scaffold: A Privileged Core for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-b]pyrrole core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and rich electron density provide an ideal framework for designing molecules that can interact with a diverse range of biological targets with high affinity and selectivity. This technical guide delves into the significant potential of thieno[3,2-b]pyrrole derivatives in medicine, summarizing key quantitative data, providing detailed experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate.

Anticancer Applications: Targeting Key Oncogenic Pathways

Thieno[3,2-b]pyrrole derivatives have demonstrated considerable promise as anticancer agents, primarily through the inhibition of critical protein kinases involved in tumor growth, proliferation, and survival.

Kinase Inhibition

A significant focus of research has been on the development of thieno[3,2-b]pyrrole-based kinase inhibitors. These compounds have shown potent activity against several key oncogenic kinases.

One notable mechanism is the activation of the M2 isoform of pyruvate kinase (PKM2).[1][2][3][4] In cancer cells, PKM2 is typically in a low-activity dimeric form, which diverts glucose metabolites towards anabolic processes that support rapid cell proliferation.[3] Certain thieno[3,2-b]pyrrole[3,2-d]pyridazinone derivatives have been identified as potent activators of PKM2, forcing it into its highly active tetrameric state.[5] This restores normal glycolysis, thereby suppressing tumor growth.[5]

Furthermore, other derivatives have been shown to be potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT kinases.[6] The VEGF/VEGFR-2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[7] By inhibiting VEGFR-2, these compounds can block this process. The PI3K/AKT pathway is a central node in cell survival and proliferation signaling.[8] Simultaneous inhibition of both VEGFR-2 and AKT presents a powerful strategy to combat cancer.[6]

Compound ClassTargetAssay TypeIC50 / AC50 (µM)Cell LineReference
Thieno[3,2-b]pyrrole[3,2-d]pyridazinonesPKM2 ActivationLuciferase-based assayAC50: ~0.2 - 5-[2][9]
Thieno[3,2-b]pyrrole carboxamides (Compound 4c)VEGFR-2Kinase Inhibition AssayIC50: 0.075HepG2[6]
Thieno[3,2-b]pyrrole carboxamides (Compound 3b)VEGFR-2Kinase Inhibition AssayIC50: 0.126HepG2[6]
Thieno[3,2-b]pyrrole carboxamides (Compound 4c)AKTKinase Inhibition AssayIC50: 4.60HepG2[6]
Thieno[3,2-b]pyrrole carboxamides (Compound 3b)AKTKinase Inhibition AssayIC50: 6.96HepG2[6]
Thieno[3,2-b]pyrrole carboxamides (Compound 4c)CytotoxicityMTT AssayIC50: 3.12PC-3[6]
Thieno[3,2-b]pyrrole carboxamides (Compound 3b)CytotoxicityMTT AssayIC50: 2.15PC-3[6]

Signaling Pathway Diagrams

PKM2_Activation cluster_glycolysis Glycolysis cluster_pkm2 PKM2 Regulation Glycolytic_Intermediates Glycolytic Intermediates PEP Phosphoenolpyruvate (PEP) Glycolytic_Intermediates->PEP Anabolic_Pathways Anabolic Pathways (Serine Synthesis, etc.) Glycolytic_Intermediates->Anabolic_Pathways Diverted in Cancer Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate Warburg Effect PKM2_Dimer Inactive PKM2 (Dimer) PKM2_Dimer->Anabolic_Pathways Favors PKM2_Tetramer Active PKM2 (Tetramer) PKM2_Dimer->PKM2_Tetramer Activation PKM2_Tetramer->Pyruvate Catalyzes Thieno_Derivative Thieno[3,2-b]pyrrole Derivative Thieno_Derivative->PKM2_Tetramer Promotes Tetramerization FBP Fructose-1,6-bisphosphate (FBP) FBP->PKM2_Tetramer Allosteric Activator

PKM2 Activation by Thieno[3,2-b]pyrrole Derivatives.

VEGFR2_AKT_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PI3K PI3K VEGFR2->PI3K Recruits and Activates AKT AKT PI3K->AKT Activates Downstream_Effectors Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream_Effectors Phosphorylates Angiogenesis Angiogenesis Downstream_Effectors->Angiogenesis Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival Thieno_Derivative Thieno[3,2-b]pyrrole Derivative Thieno_Derivative->VEGFR2 Inhibits Thieno_Derivative->AKT Inhibits

VEGFR-2/AKT Pathway Inhibition.

Antiviral Activity: Combating Emerging Viral Threats

Derivatives of the thieno[3,2-b]pyrrole scaffold have shown significant potential as antiviral agents, particularly against alphaviruses like Chikungunya virus (CHIKV) and neurotropic equine encephalitis viruses.[10][11]

Research has identified thieno[3,2-b]pyrrole 5-carboxamides as potent inhibitors of CHIKV replication.[11] Optimization of these initial hits has led to compounds with improved metabolic stability and pharmacokinetic profiles, making them viable candidates for further development.[11] These compounds have been shown to attenuate viral RNA production and exhibit broad-spectrum activity against various alphaviruses.[11][12] The mechanism of action is believed to involve the inhibition of viral RNA replication, a critical step in the viral life cycle.[13]

Quantitative Data: Antiviral Activity
Compound IDTarget VirusAssay TypeIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
CCG32091WEEVReplicon Luciferase Reporter<10>200>20[10]
Derivative 6WEEVReplicon Luciferase Reporter<1>200>200[10]
Compound 20CHIKVViral RNA quantification (qRT-PCR)~1-5>100>20-100[11][12]

Experimental Workflow: Antiviral Screening

Antiviral_Screening_Workflow Start Start: Thieno[3,2-b]pyrrole Compound Library Primary_Screen Primary Screening: Cell-based Replicon Assay (e.g., WEEV-Luciferase) Start->Primary_Screen Hit_Identification Hit Identification: Compounds showing >X% inhibition Primary_Screen->Hit_Identification Dose_Response Dose-Response and Cytotoxicity Assays (CC50) Hit_Identification->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination Live_Virus_Assay Confirmation with Live Virus: Plaque Reduction or qRT-PCR for Viral RNA IC50_Determination->Live_Virus_Assay Lead_Optimization Lead Optimization: Structure-Activity Relationship (SAR) and Pharmacokinetic Studies Live_Virus_Assay->Lead_Optimization End End: Preclinical Candidate Lead_Optimization->End

Workflow for Antiviral Drug Discovery.

Anti-parasitic Properties: A New Avenue for Giardiasis Treatment

Thieno[3,2-b]pyrrole 5-carboxamides have also demonstrated potent and selective activity against the protozoan parasite Giardia duodenalis, the causative agent of giardiasis. Several compounds from this class have shown sub-micromolar efficacy against Giardia trophozoites, including strains resistant to the standard-of-care drug, metronidazole.

Quantitative Data: Anti-Giardia Activity
Compound IDTarget StrainAssay TypeIC50 (µM)Reference
1 (SN00798525)BRIS/91/HEPU/1279Growth Inhibition1.2[14]
2BRIS/91/HEPU/1279Growth Inhibition0.31[14]
3BRIS/91/HEPU/1279Growth Inhibition0.94[14]
12BRIS/91/HEPU/1279Growth Inhibition5.7[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of thieno[3,2-b]pyrrole derivatives.

Synthesis of Thieno[3,2-b]pyrrole-5-carboxamides

A general and modular approach for the synthesis of thieno[3,2-b]pyrrole-5-carboxamides is outlined below.

  • Preparation of 2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: This key intermediate can be prepared in three steps starting from 5-methylthiophene-2-carbaldehyde.

  • Acid Chloride Formation: Suspend 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid (1 equivalent) in anhydrous dichloromethane. Add a catalytic amount of dry dimethylformamide (DMF) followed by the dropwise addition of oxalyl chloride (2 equivalents). Stir the mixture at room temperature for 2-4 hours until gas evolution ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride.[15]

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF). In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (3 equivalents) in THF. Add the acid chloride solution dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.[15]

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.[15]

In Vitro Kinase Inhibition Assays

VEGFR-2 Kinase Assay (Luminescence-based):

  • Reagents: Recombinant human VEGFR-2, 5x Kinase Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl2, 0.5 mg/ml BSA, 250 µM DTT), ATP, and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).[2][14]

  • Procedure:

    • Prepare a master mix containing 1x Kinase Buffer, ATP (at or below the Km for VEGFR-2), and the substrate.

    • Add the master mix to the wells of a 96-well white plate.

    • Add the thieno[3,2-b]pyrrole inhibitor at various concentrations (typically in DMSO, final concentration ≤ 1%). Include a positive control (no inhibitor) and a blank (no enzyme).

    • Initiate the reaction by adding the VEGFR-2 enzyme.

    • Incubate the plate at 30°C for 45-60 minutes.

    • Stop the reaction and measure the remaining ATP using a commercial kit such as Kinase-Glo®.

    • Read the luminescence on a microplate reader. The IC50 values are calculated from the dose-response curves.[2][14]

AKT Kinase Assay (Western Blot-based):

  • Cell Lysis: Treat cells with the thieno[3,2-b]pyrrole inhibitor, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Immunoprecipitate AKT from the cell lysates using an anti-AKT antibody conjugated to beads.

  • Kinase Reaction: Resuspend the beads in a kinase buffer containing ATP and a GSK-3 fusion protein as a substrate. Incubate at 30°C for 30 minutes.

  • Western Blotting: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Separate the proteins by SDS-PAGE and transfer to a membrane.

  • Detection: Probe the membrane with a primary antibody specific for phosphorylated GSK-3, followed by an HRP-conjugated secondary antibody. Visualize the bands using chemiluminescence. The reduction in phosphorylated GSK-3 indicates AKT inhibition.[16]

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells (e.g., HepG2, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thieno[3,2-b]pyrrole derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value is the concentration of the compound that causes 50% inhibition of cell growth.[17][18]

Antiviral Replicon Assay
  • Cell Line: Use a stable cell line expressing a viral replicon, such as BHK-21 cells with a WEEV replicon containing a luciferase reporter gene.[10]

  • Assay Procedure:

    • Seed the replicon cells in a 384-well plate.

    • Add the thieno[3,2-b]pyrrole compounds at various concentrations.

    • Incubate for 24-48 hours to allow for viral replication and reporter gene expression.

    • Lyse the cells and add the luciferase substrate.

    • Measure the luminescence, which is proportional to the level of replicon replication.

    • Calculate the IC50 from the dose-response curve.[10]

Conclusion

The thieno[3,2-b]pyrrole scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its derivatives have demonstrated potent and diverse biological activities, including anticancer, antiviral, and anti-parasitic effects. The ability to modulate key signaling pathways, such as those involving protein kinases, underscores the therapeutic potential of this chemical class. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry, with the ultimate goal of translating these promising compounds into clinically effective drugs.

References

The Expanding Chemical Frontier of Functionalized Thienopyrroles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thienopyrroles, a class of fused heterocyclic compounds consisting of thiophene and pyrrole rings, have emerged as a privileged scaffold in medicinal chemistry. Their unique structural features and electronic properties allow for diverse functionalization, leading to a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the chemical space of functionalized thienopyrroles, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on their potential in drug development.

Core Structures and Synthesis

The thienopyrrole core can exist in two primary isomeric forms: thieno[2,3-b]pyrrole and thieno[3,2-b]pyrrole. The synthetic strategies for these scaffolds are versatile, allowing for the introduction of a wide array of substituents to modulate their physicochemical and pharmacological properties.

A common synthetic route to the thieno[2,3-b]pyrrol-5-one core involves the cyclization of 2-aminothiopheneacetate. This key intermediate can then undergo further reactions, such as aldol condensation with various aldehydes, to yield a library of functionalized derivatives. For instance, coupling with chloro-, bromo-, and methyl-substituted thiophene-2-carbaldehydes has been successfully demonstrated.[1]

The synthesis of the thieno[3,2-b]pyrrole scaffold can be achieved through a modular approach. One reported method involves the reaction of commercially available thiophene-2-carbaldehydes with ethyl 2-azidoacetate to form 2-azido-3-(thiophen-2-yl)acrylates, which upon refluxing in o-xylene, yield the core thienopyrrole structure.[2] Subsequent reactions, such as the Vilsmeier-Haack reaction, can introduce functionalities like aldehydes, which serve as handles for further diversification.[2]

Biological Activities and Therapeutic Potential

Functionalized thienopyrroles have demonstrated a remarkable range of biological activities, making them attractive candidates for the development of novel therapeutics for various diseases, including cancer, inflammatory disorders, and infections.

Anticancer Activity

A significant body of research has focused on the anticancer potential of thienopyrrole derivatives. These compounds have been shown to exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Table 1: Anticancer Activity of Functionalized Thienopyrrole Derivatives (IC50 values in µM)

Compound IDTarget/Cell LineIC50 (µM)Reference
Thieno[2,3-d]pyrimidine Derivatives
21bVEGFR-20.0334[3][4]
21cVEGFR-20.047[3][4]
21eVEGFR-20.021[3][4]
15bHUVEC Proliferation>75% inhibition at 10 µM[4]
Thienopyrimidine & Furo[2,3-d]pyrimidine Derivatives
15bVEGFR-20.946[4]
16cVEGFR-2<1[3]
16eVEGFR-2<1[3]
21aVEGFR-2<1[3]
Fused Thiophene Derivatives
3bHepG23.105[1][5]
3bPC-32.15[1][5]
3bVEGFR-20.126[1][5]
3bAKT6.96[1][5]
4cHepG23.023[1][5]
4cPC-33.12[1][5]
4cVEGFR-20.075[1][5]
4cAKT4.60[1][5]
4,5-dihydro-1H-thieno[2′,3′:2,3]thiepino[4,5-c]pyrazole-3-carboxamide Derivatives
6gA5499.68[6]
Thieno[2,3-d]pyrimidine Derivatives
17fHCT-1162.80[7]
17fHepG24.10[7]
17fVEGFR-20.23[7]
Antioxidant Activity

Several thienopyrrole derivatives have exhibited potent antioxidant properties, which are crucial in combating oxidative stress-related diseases. The antioxidant capacity is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 2: Antioxidant Activity of Functionalized Thienopyrrole Derivatives

Compound IDAssayIC50 (µM) or % InhibitionReference
5gDPPH0.245
5hDPPH0.284
5gHydroxyl Radical Scavenging0.905
5hHydroxyl Radical Scavenging0.892
15aDPPH90.94% inhibition @ 500 µg/mL
15aABTS79.03% inhibition @ 500 µg/mL

Key Signaling Pathways Modulated by Thienopyrroles

The therapeutic effects of functionalized thienopyrroles are often attributed to their ability to modulate specific signaling pathways implicated in disease pathogenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers. Thienopyrrole derivatives have been identified as inhibitors of EGFR kinase activity.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Thienopyrrole Thienopyrrole Inhibitor Thienopyrrole->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of thienopyrroles.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several thienopyrrole-based compounds have been developed as potent VEGFR-2 inhibitors.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis Cell Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Thienopyrrole Thienopyrrole Inhibitor Thienopyrrole->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of thienopyrroles.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, and survival. Its dysregulation is common in many cancers. Thienopyrrole derivatives have been shown to dually inhibit both VEGFR-2 and Akt.[5]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 to Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival Akt->CellGrowth mTOR->CellGrowth Thienopyrrole Thienopyrrole Inhibitor Thienopyrrole->Akt Inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of thienopyrroles.

Toll-Like Receptor (TLR) Signaling

Toll-like receptors (TLRs) are key components of the innate immune system. Modulating TLR signaling has therapeutic potential in autoimmune diseases and cancer. Thienopyrrole compounds are being investigated as modulators of TLRs, such as TLR7 and TLR8.

TLR_Signaling_Pathway cluster_membrane Endosomal Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR7 / TLR8 MyD88 MyD88 TLR->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB IRFs IRFs TRAF6->IRFs Cytokines Inflammatory Cytokines NFkB->Cytokines Interferons Type I Interferons IRFs->Interferons Thienopyrrole Thienopyrrole Modulator Thienopyrrole->TLR Modulates Ligand Ligand Ligand->TLR

Caption: TLR7/8 signaling pathway and the modulatory action of thienopyrroles.

Experimental Protocols

General Synthesis of (4Z)-4-(thiophen-2-ylmethylidene)-4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one Derivatives

A mixture of 4,6-dihydrothieno[2,3-b]pyrrol-5-one (1 equivalent) and an appropriate thiophene-2-carbaldehyde (1 equivalent) is dissolved in ethanol. A catalytic amount of piperidine is added, and the reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to afford the desired product.

MTT Assay for Anticancer Activity Screening
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The thienopyrrole derivatives are dissolved in DMSO and then diluted with culture medium to the desired concentrations. The cells are treated with various concentrations of the compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

DPPH Radical Scavenging Assay
  • Preparation of DPPH solution: A 0.1 mM solution of DPPH in methanol is prepared.

  • Reaction Mixture: 2 mL of the DPPH solution is mixed with 1 mL of various concentrations of the thienopyrrole compound in methanol.

  • Incubation: The mixture is shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm against a blank. Ascorbic acid is used as a positive control.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

ABTS Radical Scavenging Assay
  • Preparation of ABTS radical cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 ratio. The mixture is kept in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

  • Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: 1.0 mL of the diluted ABTS•+ solution is added to 1.0 mL of various concentrations of the thienopyrrole compound.

  • Incubation: The mixture is incubated for 6 minutes at room temperature.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay.

Conclusion and Future Directions

The chemical space of functionalized thienopyrroles represents a fertile ground for the discovery of novel therapeutic agents. The versatility of their synthesis allows for the fine-tuning of their biological activities. The data presented in this guide highlights the significant potential of thienopyrrole derivatives as anticancer and antioxidant agents, with clear mechanisms of action involving the modulation of key signaling pathways. Future research should focus on expanding the structural diversity of thienopyrrole libraries, conducting in-depth structure-activity relationship (SAR) studies to optimize potency and selectivity, and advancing promising lead compounds into preclinical and clinical development. The continued exploration of this remarkable scaffold holds great promise for addressing unmet medical needs.

References

Thieno[3,2-b]pyrrole Derivatives: A Promising Scaffold for Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The emergence and re-emergence of viral diseases present a continuous and significant threat to global public health. The development of novel antiviral agents with broad-spectrum activity and favorable safety profiles is a critical priority for the scientific community. In this context, the thieno[3,2-b]pyrrole scaffold has garnered considerable attention as a privileged heterocyclic core structure for the design of potent viral inhibitors. This technical guide provides a comprehensive overview of thieno[3,2-b]pyrrole derivatives as a novel class of antiviral agents, with a focus on their activity against alphaviruses and hepatitis C virus (HCV).

Introduction to Thieno[3,2-b]pyrrole Derivatives

The thieno[3,2-b]pyrrole core is a fused bicyclic heterocycle that combines the structural features of thiophene and pyrrole rings. This unique arrangement confers specific electronic and steric properties that are amenable to diverse chemical modifications, making it an attractive scaffold for medicinal chemistry. Research has demonstrated that derivatives of this scaffold can exhibit potent inhibitory activity against various viral targets, primarily by interfering with viral replication processes.

Antiviral Activity Profile

Thieno[3,2-b]pyrrole derivatives have demonstrated significant antiviral activity against two major viral families: Togaviridae (specifically the Alphavirus genus) and Flaviviridae (specifically HCV).

Anti-Alphavirus Activity

Several studies have highlighted the potent activity of thieno[3,2-b]pyrrole derivatives against Chikungunya virus (CHIKV), a re-emerging alphavirus that causes debilitating arthralgia.[1] Optimization of this scaffold has led to the identification of compounds with low micromolar to submicromolar efficacy in cell-based assays.[2] Notably, these compounds have also shown broad-spectrum activity against other pathogenic alphaviruses, including Western Equine Encephalitis Virus (WEEV), Venezuelan Equine Encephalitis Virus (VEEV), and Eastern Equine Encephalitis Virus (EEEV).[3]

Anti-Hepatitis C Virus (HCV) Activity

Thieno[3,2-b]pyrrole derivatives have also been identified as a novel class of HCV inhibitors.[4][5] These compounds act as allosteric inhibitors of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication. This mechanism of action provides a distinct advantage, as allosteric sites are often more diverse than the highly conserved active site, potentially leading to a higher barrier to resistance.

Quantitative Antiviral Data

The following tables summarize the in vitro antiviral activity and cytotoxicity of representative thieno[3,2-b]pyrrole derivatives from published studies.

Table 1: Antiviral Activity of Thieno[3,2-b]pyrrole Derivatives against Alphaviruses

Compound IDVirusCell LineAssay TypeEC50 (µM)Reference
1b CHIKVHEK 293TqRT-PCRGood activity[1]
20 CHIKVHEK 293TqRT-PCRLow micromolar[1]
15c CHIKVHEK 293TImmunofluorescence~2[2]
CCG32091 WEEVBSR-T7/5Replicon-Luciferase<10[3]
Analog 7 CMVHFFLuciferase0.21 ± 0.06[6]
Analog 8 CMVHFFLuciferase0.28 ± 0.06[6]
Analog 9 CMVHFFLuciferase0.30 ± 0.05[6]

Table 2: Cytotoxicity of Thieno[3,2-b]pyrrole Derivatives

Compound IDCell LineAssay TypeCC50 (µM)Selectivity Index (SI)Reference
20 HEK 293TNot specified>100-[1]
15c HEK 293TNot specified>100>50[2]
CCG32091 BSR-T7/5Not specified>200>20[3]
Analog 7 HFFNot specified>500>1500[6]
Analog 8 HFFNot specified>500>1500[6]
Analog 9 HFFNot specified>500>1500[6]

Table 3: Antiviral Activity of Thieno[3,2-b]pyrrole Derivatives against Hepatitis C Virus (HCV)

Compound IDAssay TypeIC50 (µM)Reference
N2 NS5B Polymerase Inhibition-[4]
N3 NS5B Polymerase Inhibition23.84[4]
N4 NS5B Polymerase Inhibition2.01[4]

Mechanism of Action

The primary antiviral mechanism of thieno[3,2-b]pyrrole derivatives is the inhibition of viral RNA replication.

  • Against Alphaviruses: Time-of-addition studies suggest that these compounds target the replication stage of the viral life cycle. It is hypothesized that they interfere with the function of the viral replicase complex, which is responsible for synthesizing new viral RNA genomes.

  • Against HCV: Thieno[3,2-b]pyrrole derivatives have been identified as allosteric inhibitors of the NS5B polymerase. They bind to a site distinct from the enzyme's active site, inducing a conformational change that inhibits its RNA-dependent RNA polymerase activity.

G cluster_virus_lifecycle Viral Life Cycle cluster_inhibitor Thieno[3,2-b]pyrrole Derivatives Virus Entry Virus Entry Uncoating Uncoating Virus Entry->Uncoating Translation of nsPs Translation of nsPs Uncoating->Translation of nsPs RNA Replication RNA Replication Translation of nsPs->RNA Replication Transcription of sgRNA Transcription of sgRNA RNA Replication->Transcription of sgRNA Translation of sPs Translation of sPs Transcription of sgRNA->Translation of sPs Virion Assembly Virion Assembly Translation of sPs->Virion Assembly Virus Release Virus Release Virion Assembly->Virus Release Inhibitor Inhibitor Inhibitor->RNA Replication Inhibition

Caption: Mechanism of action of thieno[3,2-b]pyrrole derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of thieno[3,2-b]pyrrole derivatives.

Synthesis of the Thieno[3,2-b]pyrrole Scaffold

A common route for the synthesis of the 4H-thieno[3,2-b]pyrrole-5-carboxylate core involves a multi-step sequence starting from a substituted thiophene.[7]

G Substituted_Thiophene Substituted Thiophene Gewald_Reaction Gewald Reaction Substituted_Thiophene->Gewald_Reaction Aminothiophene 2-Aminothiophene Intermediate Gewald_Reaction->Aminothiophene Cyclization Cyclization Aminothiophene->Cyclization Thienopyrrole_Core Thieno[3,2-b]pyrrole Core Cyclization->Thienopyrrole_Core Functionalization N-Functionalization/ Amide Coupling Thienopyrrole_Core->Functionalization Final_Compound Final Derivative Functionalization->Final_Compound

Caption: General synthetic workflow for thieno[3,2-b]pyrrole derivatives.

Protocol 5.1.1: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate (Gewald Reaction) [7]

  • To a mixture of ethyl cyanoacetate (0.1 mol) and acetophenone (0.1 mol), dissolve in 150 ml of absolute ethanol in a round-bottomed flask.

  • Add elemental sulfur powder (0.1 mol) and diethylamine (20 ml) to the mixture.

  • Heat the reaction mixture at 55 to 65 °C for 2 hours with stirring.

  • After the reaction is complete, cool the mixture in a refrigerator overnight.

  • Collect the formed precipitate by filtration.

  • Recrystallize the crude product from a suitable solvent to obtain the pure product.

Protocol 5.1.2: N-Alkylation of the Thieno[3,2-b]pyrrole Core [8]

  • To a solution of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate in anhydrous THF, add sodium hydride portion-wise at 0°C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., methyl iodide, benzyl bromide) dropwise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylated product.

Alphavirus Replicon Luciferase Assay

This cell-based assay is used to screen for inhibitors of alphavirus replication.[3][9]

  • Cell Seeding: Seed BHK-21 or BSR-T7/5 cells in 96-well plates at an appropriate density and incubate overnight.

  • Transfection: Transfect the cells with an alphavirus replicon plasmid encoding a luciferase reporter gene (e.g., Firefly or Renilla luciferase).

  • Compound Treatment: Add serial dilutions of the test compounds to the transfected cells.

  • Incubation: Incubate the plates for a period sufficient for viral replication and luciferase expression (e.g., 18-24 hours).

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration.

Quantitative Reverse Transcription PCR (qRT-PCR) for Chikungunya Virus

This assay quantifies the amount of viral RNA in infected cells, providing a direct measure of viral replication.[10][11][12]

  • Cell Culture and Infection: Seed HEK 293T cells in 24-well plates. The next day, infect the cells with CHIKV at a specified multiplicity of infection (MOI).

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum, and add fresh culture medium containing serial dilutions of the test compounds.

  • RNA Extraction: At 24 hours post-infection, lyse the cells and extract total RNA using a commercial RNA extraction kit.

  • qRT-PCR: Perform one-step qRT-PCR using primers and a probe specific for a conserved region of the CHIKV genome (e.g., E1 or nsP1 gene). Use a standard curve of known concentrations of viral RNA to quantify the viral load in each sample.

  • Data Analysis: Determine the EC50 value by calculating the concentration of the compound that causes a 50% reduction in viral RNA levels compared to untreated controls.

HCV NS5B Polymerase Inhibition Assay

This is a biochemical assay to directly measure the inhibition of the HCV RNA-dependent RNA polymerase.[4][5][13]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified recombinant HCV NS5B protein, a synthetic RNA template/primer, ribonucleoside triphosphates (rNTPs, one of which is labeled, e.g., [α-³³P]GTP), and reaction buffer.

  • Compound Addition: Add varying concentrations of the test compounds to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the polymerase reaction and incubate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1 hour).

  • Detection of RNA Synthesis: Stop the reaction and quantify the amount of newly synthesized RNA. This can be done by measuring the incorporation of the radiolabeled rNTP into the RNA product using methods like scintillation counting.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of enzyme inhibition against the compound concentration.

Conclusion and Future Perspectives

Thieno[3,2-b]pyrrole derivatives represent a versatile and promising scaffold for the development of novel antiviral agents. Their demonstrated efficacy against both alphaviruses and HCV, coupled with their amenability to chemical modification, makes them attractive candidates for further drug discovery efforts. Future research should focus on optimizing the pharmacokinetic properties of these compounds, elucidating their precise molecular targets within the viral replication machinery, and expanding the evaluation of their antiviral spectrum to other medically important viruses. The detailed synthetic and biological protocols provided in this guide are intended to facilitate these endeavors and accelerate the translation of this promising class of compounds into clinical candidates.

References

Investigating Thieno[3,2-b]pyrroles as Pyruvate Kinase (PKM2) Activators: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the exploration of thieno[3,2-b]pyrrole derivatives as activators of pyruvate kinase M2 (PKM2), a critical enzyme in cancer metabolism. This document consolidates quantitative data, details key experimental methodologies, and visualizes essential pathways and workflows to support ongoing research and development in this area.

Introduction

The M2 isoform of pyruvate kinase (PKM2) is a key regulator of glycolysis and is predominantly expressed in cancer cells and embryonic tissues.[1] Unlike the constitutively active PKM1 isoform found in most normal differentiated tissues, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1] In cancer cells, the dimeric form is prevalent, leading to a bottleneck in glycolysis. This metabolic shift, known as the Warburg effect, allows for the accumulation of glycolytic intermediates that are then shunted into anabolic pathways to support rapid cell proliferation.[1]

Activation of PKM2 to its tetrameric form is a promising therapeutic strategy to reverse the Warburg effect, thereby reprogramming cancer cell metabolism and inhibiting tumor growth.[1][2] One of the chemical scaffolds identified as potent PKM2 activators is the thieno[3,2-b]pyrrole[3,2-d]pyridazinone core.[2] These compounds have been shown to allosterically activate PKM2, promoting the stable, active tetrameric conformation.[3] This guide focuses on the synthesis, structure-activity relationships (SAR), and biological evaluation of this important class of PKM2 activators.

Quantitative Data Summary

The following tables summarize the structure-activity relationship (SAR) for a series of thieno[3,2-b]pyrrole[3,2-d]pyridazinone analogs as PKM2 activators. The data is derived from a firefly luciferase-based assay that measures the amount of ATP produced by the PKM2-catalyzed reaction. The half-maximal activation concentration (AC50) is a measure of the compound's potency.

Table 1: Structure-Activity Relationship of Thieno[3,2-b]pyrrole[3,2-d]pyridazinone Analogs as PKM2 Activators

CompoundR1R2R3AC50 (µM)
1 HHH> 28.9
2 MeHH> 28.9
3 HMeH1.8
4 HHMe> 28.9
5 HMeMe0.9
6 MeMeH> 28.9
7 MeHMe> 28.9
8 HEtH0.8
9 Hi-PrH1.1
10 Hc-PrH1.4
11 HPhH0.4
12 H4-F-PhH0.2
13 H4-Cl-PhH0.2
14 H4-Me-PhH0.3
15 H4-OMe-PhH0.4
16 H3-Cl-PhH0.2
17 H3-Me-PhH0.2
18 H2-Cl-PhH0.5
19 H2-Me-PhH0.4
20 H3,4-diCl-PhH0.2
21 H3,5-diCl-PhH0.2
22 H2,4-diCl-PhH0.4
23 H2,5-diCl-PhH0.4
24 H2,3-diCl-PhH0.3
25 H2,6-diCl-PhH1.1

Data adapted from Boxer et al., Bioorg. Med. Chem. Lett. 2010, 20, 3387-3393.

Table 2: Profile of a Key Thieno[3,2-b]pyrrole[3,2-d]pyridazinone Activator: TEPP-46 (ML265)

ParameterValueReference
Compound Name TEPP-46 (ML265)[3]
Chemical Name 2-methylsulfinyl-4-methyl-6-[(3-aminophenyl)methyl]-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone[3]
PKM2 AC50 92 nM[3][4]
Selectivity Little to no activity against PKM1, PKL, and PKR[4]
Mechanism of Action Binds to the dimer-dimer interface of PKM2, inducing the active tetrameric state.[3]

Signaling and Experimental Workflow Diagrams

PKM2_Activation_Pathway cluster_glycolysis Glycolysis cluster_pkm2_regulation PKM2 Regulation Glucose Glucose FBP Fructose-1,6-bisphosphate Glucose->FBP PEP Phosphoenolpyruvate FBP->PEP PKM2_Tetramer PKM2 (Active Tetramer) FBP->PKM2_Tetramer Allosteric Activation Pyruvate Pyruvate PEP->Pyruvate PKM2 Catalysis Anabolic_Pathways Anabolic Pathways (e.g., Serine Synthesis) PEP->Anabolic_Pathways Diverted in Cancer (Low PKM2 Activity) ATP ATP PKM2_Dimer PKM2 (Inactive Dimer) PKM2_Dimer->PKM2_Tetramer Activation PKM2_Tetramer->PKM2_Dimer Inactivation Thieno_Pyrrole Thieno[3,2-b]pyrrole Activator (e.g., TEPP-46) Thieno_Pyrrole->PKM2_Tetramer Pharmacological Activation

Caption: PKM2 activation by thieno[3,2-b]pyrroles.

HTS_Workflow Start Start: Compound Library Primary_Screen Primary High-Throughput Screen (HTS) (e.g., Luciferase-based PKM2 assay) Start->Primary_Screen Active_Hits Initial 'Active' Hits Primary_Screen->Active_Hits Dose_Response Dose-Response Confirmation (Determine AC50) Active_Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assays Secondary & Orthogonal Assays (e.g., LDH-coupled assay, Selectivity profiling) Confirmed_Hits->Secondary_Assays Validated_Hits Validated Hits Secondary_Assays->Validated_Hits SAR_Studies Structure-Activity Relationship (SAR) (Analog Synthesis and Testing) Validated_Hits->SAR_Studies Lead_Compound Lead Compound(s) (e.g., TEPP-46) SAR_Studies->Lead_Compound End Lead Optimization & In Vivo Studies Lead_Compound->End

Caption: High-throughput screening workflow for PKM2 activators.

Experimental Protocols

Synthesis of a Representative Thieno[3,2-b]pyrrole[3,2-d]pyridazinone (TEPP-46 / ML265)

The following is a multi-step synthesis for 2-methylsulfinyl-4-methyl-6-[(3-aminophenyl)methyl]-4H-thieno[3,2-b]pyrrole-[3,2-d]pyridazinone (TEPP-46/ML265), adapted from the NIH Probe Report for ML265.[3]

Step 1: Alkylation To a solution of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone (9.5 g, 33.4 mmol) in DMF (120 mL), add 3-nitrobenzylbromide (14.5 g, 66.9 mmol) and potassium carbonate (10.2 g, 73.6 mmol). Heat the mixture at 100 °C overnight. After cooling to room temperature, add water (100 mL) and stir for 10 minutes. Filter the solid and wash with water to obtain the crude product.

Step 2: Thiolation To a suspension of the product from Step 1 (10.0 g, 23.8 mmol) in DMF (100 mL), add sodium thiomethoxide (3.3 g, 47.6 mmol). Stir the mixture at room temperature overnight. Add water (100 mL) and stir for 10 minutes. Filter the solid and wash with water to yield the crude thioether.

Step 3: Reduction of Nitro Group To a solution of the thioether from Step 2 (8.0 g, 20.8 mmol) in a mixture of ethanol (100 mL) and water (20 mL), add ammonium chloride (5.6 g, 104.2 mmol) and iron powder (5.8 g, 104.2 mmol). Heat the mixture at 90 °C for 2 hours. After cooling, filter the reaction mixture through Celite and concentrate the filtrate. Purify the residue by silica gel chromatography.

Step 4: Oxidation to Sulfoxide (TEPP-46/ML265) To a solution of the purified amine from Step 3 (100 mg, 0.28 mmol) in dichloromethane (DCM, 10 mL) at 0 °C, add m-chloroperoxybenzoic acid (m-CPBA, 77%, 63 mg, 0.28 mmol). Stir the mixture at 0 °C for 2 hours. Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude residue by silica gel chromatography (MeOH/DCM gradient) to yield the final product as a light yellow solid.[3]

In Vitro PKM2 Activity Assay (LDH-Coupled)

This is a continuous spectrophotometric assay that measures the production of pyruvate by PKM2. The pyruvate is converted to lactate by lactate dehydrogenase (LDH), which is coupled to the oxidation of NADH to NAD+. The decrease in NADH is monitored by the change in absorbance at 340 nm.

Materials:

  • Recombinant human PKM2

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Lactate dehydrogenase (LDH)

  • Thieno[3,2-b]pyrrole compound stock solution in DMSO

  • 96-well or 384-well UV-transparent plate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a master mix containing assay buffer, NADH, and LDH.

    • Prepare serial dilutions of the thieno[3,2-b]pyrrole test compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 1%.

  • Assay Setup:

    • To the wells of the microplate, add the test compound dilutions or vehicle control (DMSO in assay buffer).

    • Add the PKM2 enzyme to all wells except for a "no enzyme" control.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding a mixture of the substrates, PEP and ADP, to all wells.

  • Data Acquisition:

    • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 20-30 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the activity in the presence of the compound to the vehicle control.

    • Plot the percent activation against the compound concentration and fit the data to a suitable dose-response curve to determine the AC50 value.

Cell-Based Lactate Production Assay

This assay measures the effect of PKM2 activators on the metabolic output of cancer cells by quantifying the amount of lactate secreted into the culture medium. Activation of PKM2 is expected to decrease lactate production.

Materials:

  • Cancer cell line known to express PKM2 (e.g., H1299, A549)

  • Complete cell culture medium

  • Thieno[3,2-b]pyrrole compound stock solution in DMSO

  • 96-well tissue culture plates

  • Commercial lactate assay kit (colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at an appropriate density and allow them to adhere and grow overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the thieno[3,2-b]pyrrole test compound in fresh cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compound or vehicle control (DMSO).

  • Incubation:

    • Incubate the cells for a desired period (e.g., 24 hours) to allow the compound to modulate cellular metabolism.

  • Sample Collection:

    • After the incubation period, carefully collect a small aliquot of the cell culture supernatant from each well.

  • Lactate Measurement:

    • Perform the lactate measurement on the collected supernatant according to the manufacturer's protocol for the chosen lactate assay kit. This typically involves creating a standard curve with known lactate concentrations.

  • Data Analysis:

    • Determine the lactate concentration in each sample using the standard curve.

    • Normalize the lactate concentration to the number of cells or total protein content in each well to account for any effects on cell proliferation.

    • Compare the lactate production in compound-treated cells to that of the vehicle-treated control cells.

Conclusion

The thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold represents a significant class of small molecule activators of PKM2. The structure-activity relationship data indicates that specific substitutions on the pyridazinone ring are crucial for potent activation. Compounds like TEPP-46 (ML265) have demonstrated high potency and selectivity, serving as valuable tool compounds for further investigation into the therapeutic potential of PKM2 activation in oncology and other diseases characterized by altered metabolism. The detailed experimental protocols provided in this guide offer a foundation for the synthesis and evaluation of these and novel PKM2 activators, facilitating continued research in this promising area of drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the synthesis of ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The described methodology is based on established synthetic strategies for the thieno[3,2-b]pyrrole core, followed by a regioselective bromination.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved in a two-step sequence. The first step involves the construction of the ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate core. This is followed by a selective bromination at the 2-position of the thiophene ring using N-bromosuccinimide (NBS).

Experimental Protocols

Step 1: Synthesis of Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

This protocol outlines the formation of the core thienopyrrole scaffold. The synthesis commences with the reaction of a commercially available thiophene-2-carbaldehyde with ethyl 2-azidoacetate, followed by a thermal cyclization.

Materials and Reagents:

  • Thiophene-2-carbaldehyde

  • Ethyl 2-azidoacetate

  • Sodium ethoxide (NaOEt)

  • Ethanol (anhydrous)

  • o-Xylene

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C under an inert atmosphere, add a solution of thiophene-2-carbaldehyde (1.0 equivalent) and ethyl 2-azidoacetate (1.1 equivalents) in ethanol dropwise.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the addition of water and extract the mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-azido-3-(thiophen-2-yl)acrylate.

  • Dissolve the crude intermediate in o-xylene and heat the solution at reflux for 4 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate.

Step 2: Synthesis of this compound

This protocol describes the regioselective bromination of the thienopyrrole core at the 2-position.

Materials and Reagents:

  • Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere and cool the solution to 0 °C.

  • Add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane (3 x 30 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

Data Presentation

StepReactantReagentSolventTemperature (°C)Time (h)ProductYield (%)
1aThiophene-2-carbaldehydeEthyl 2-azidoacetate, NaOEtEthanol0 to RT14Ethyl 2-azido-3-(thiophen-2-yl)acrylate~85-95 (crude)
1bEthyl 2-azido-3-(thiophen-2-yl)acrylate-o-XyleneReflux (~144)4Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate~60-70
2Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylateN-Bromosuccinimide (NBS)Acetonitrile0 to RT0.5This compound~90-99

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate cluster_step2 Step 2: Bromination A Thiophene-2-carbaldehyde + Ethyl 2-azidoacetate B Ethyl 2-azido-3-(thiophen-2-yl)acrylate A->B NaOEt, Ethanol 0°C to RT, 14h C Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate B->C o-Xylene, Reflux 4h D Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate E This compound D->E NBS, Acetonitrile 0°C to RT, 30 min

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and the presence of two distinct reactive sites—the bromine atom at the 2-position and the pyrrole nitrogen—allow for diverse and targeted functionalization. This document provides detailed application notes and experimental protocols for the use of this scaffold in the synthesis of novel compounds with potential therapeutic applications. The thieno[3,2-b]pyrrole core is a privileged scaffold found in molecules targeting a range of biological processes, including inflammation, viral infections, and cancer.

Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₈BrNO₂S[1][2]
Molecular Weight274.13 g/mol [2]
CAS Number238749-50-3[1][2]
AppearanceSolid
PurityTypically ≥95%
StorageKeep in a dark place, under an inert atmosphere, at 2-8°C

Applications in Drug Discovery

The thieno[3,2-b]pyrrole scaffold is a key component in the development of various therapeutic agents. The bromine atom at the 2-position serves as a versatile handle for introducing a wide array of substituents via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).

1. Synthesis of Pyruvate Kinase M2 (PKM2) Activators for Cancer Therapy:

Derivatives of the thieno[3,2-b]pyrrole core have been identified as activators of the M2 isoform of pyruvate kinase (PKM2). In cancer cells, PKM2 is a key regulator of the metabolic shift towards aerobic glycolysis (the Warburg effect). Activation of PKM2 can reverse this metabolic phenotype, making it a promising target for anticancer therapeutics. The synthesis of potent PKM2 activators often involves the elaboration of the thieno[3,2-b]pyrrole scaffold.

2. Development of Anti-inflammatory Agents:

The thieno[3,2-b]pyrrole nucleus has been utilized in the synthesis of compounds with anti-inflammatory properties. These compounds may exert their effects through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.

3. Discovery of Antiviral Compounds:

Thieno[3,2-b]pyrrole derivatives have shown promise as antiviral agents, particularly against the Chikungunya virus (CHIKV), a re-emerging alphavirus. Structural modifications to the scaffold can lead to compounds with improved metabolic stability and potent antiviral activity.

Experimental Protocols

The following protocols describe common methods for the functionalization of this compound. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed cross-coupling of this compound with various arylboronic acids to introduce aryl substituents at the 2-position.

Reaction Scheme:

PKM2_Pathway cluster_glycolysis Glycolysis cluster_tca Mitochondria Glucose Glucose G6P Glucose-6-P Glucose->G6P FBP Fructose-1,6-BP G6P->FBP PEP Phosphoenolpyruvate (PEP) FBP->PEP Pyruvate Pyruvate PEP->Pyruvate PKM2 Biomass Biomass (Nucleotides, Lipids, Amino Acids) PEP->Biomass Diversion of intermediates Lactate Lactate Pyruvate->Lactate LDH-A TCA TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA PKM2_dimer PKM2 (Dimer) Low Activity PKM2_tetramer PKM2 (Tetramer) High Activity PKM2_dimer->PKM2_tetramer PKM2_tetramer->PKM2_dimer Activator Thieno[3,2-b]pyrrole Derivative (PKM2 Activator) Activator->PKM2_tetramer CHIKV_Replication cluster_cell Host Cell Entry 1. Viral Entry (Endocytosis) Uncoating 2. Uncoating Entry->Uncoating Translation 3. Translation of nsProteins Uncoating->Translation Replication 4. RNA Replication Translation->Replication Transcription 5. Subgenomic RNA Transcription Replication->Transcription Structural_Translation 6. Translation of Structural Proteins Transcription->Structural_Translation Assembly 7. Assembly Structural_Translation->Assembly Budding 8. Budding and Release Assembly->Budding CHIKV CHIKV Virion Budding->CHIKV New Virions CHIKV->Entry Inhibitor Thieno[3,2-b]pyrrole Antiviral Agent Inhibitor->Replication Inhibition COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Membrane Phospholipids AA Arachidonic Acid Phospholipids->AA Activated by inflammatory stimuli PGH2 Prostaglandin H₂ (PGH₂) AA->PGH2 Catalyzed by Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Catalyzed by Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation PLA2 Phospholipase A₂ PLA2->AA COX COX-1 / COX-2 COX->PGH2 PG_Synthases Prostaglandin Synthases PG_Synthases->Prostaglandins Inhibitor Thieno[3,2-b]pyrrole COX Inhibitor Inhibitor->COX Inhibition

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions on Thienopyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling functionalization of thienopyrrole scaffolds. Thienopyrroles, heterocyclic compounds composed of fused thiophene and pyrrole rings, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and valuable electronic properties.[1] Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of these core structures, enabling the synthesis of a wide array of novel compounds with tailored properties.

This document covers key palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Heck couplings, providing both general methodologies and specific examples where available for thienopyrrole and related heterocyclic systems.

Introduction to Palladium-Catalyzed Cross-Coupling on Thienopyrroles

The functionalization of thienopyrrole cores is crucial for modulating their physicochemical and biological properties. Palladium-catalyzed cross-coupling reactions offer a versatile and efficient means to introduce a variety of substituents onto the thienopyrrole nucleus with high chemo- and regioselectivity. These reactions typically involve the coupling of a halogenated or triflated thienopyrrole with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base.

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the halo-thienopyrrole, transmetalation with the coupling partner, and reductive elimination to yield the functionalized thienopyrrole and regenerate the active palladium(0) catalyst.

General Palladium Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Thienopyrrole-X Thienopyrrole-Pd(II)-X(L_n) Thienopyrrole-Pd(II)-X(L_n) Oxidative Addition->Thienopyrrole-Pd(II)-X(L_n) Transmetalation Transmetalation Thienopyrrole-Pd(II)-X(L_n)->Transmetalation R-M Thienopyrrole-Pd(II)-R(L_n) Thienopyrrole-Pd(II)-R(L_n) Transmetalation->Thienopyrrole-Pd(II)-R(L_n) Reductive Elimination Reductive Elimination Thienopyrrole-Pd(II)-R(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Regeneration Functionalized Thienopyrrole Functionalized Thienopyrrole Reductive Elimination->Functionalized Thienopyrrole

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting a halo-thienopyrrole with an organoboron reagent, typically a boronic acid or ester. This reaction is widely used due to the stability and low toxicity of the boron reagents.

General Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the halo-thienopyrrole (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 mmol).

  • Catalyst and Ligand Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a combination of a palladium precursor like Pd(OAc)₂ (0.02 mmol, 2 mol%) and a phosphine ligand such as SPhos or XPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane, toluene, or DMF, and an aqueous solution of the base.

  • Reaction: Heat the mixture with stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data: Suzuki-Miyaura Coupling on Thiophene Derivatives

While specific data for a wide range of thienopyrroles is limited in the literature, the following table for the Suzuki coupling of 2,5-dibromo-3-methylthiophene provides a useful reference for expected yields and the influence of substituents on the arylboronic acid.[2]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Bromo-3-methyl-2-phenylthiophene75
24-Methylphenylboronic acid5-Bromo-2-(4-methylphenyl)-3-methylthiophene80
34-Methoxyphenylboronic acid5-Bromo-2-(4-methoxyphenyl)-3-methylthiophene82
44-Chlorophenylboronic acid5-Bromo-2-(4-chlorophenyl)-3-methylthiophene70
54-Nitrophenylboronic acid5-Bromo-2-(4-nitrophenyl)-3-methylthiophene65

Reaction Conditions: 2,5-dibromo-3-methylthiophene (1.0 equiv), arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 equiv), DME/H₂O (4:1), 80 °C, 12 h.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl thienopyrroles through the palladium-catalyzed coupling of a halo-thienopyrrole with a primary or secondary amine.

General Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the halo-thienopyrrole (1.0 mmol), the amine (1.2 mmol), and a strong base, typically sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4-2.0 mmol).

  • Catalyst and Ligand Addition: Add a palladium precursor, such as Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol% Pd) or Pd(OAc)₂ (0.02-0.04 mmol, 2-4 mol%), and a bulky electron-rich phosphine ligand like XPhos, RuPhos, or BrettPhos (2-8 mol%).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene, 1,4-dioxane, or THF.

  • Reaction: Seal the tube and heat the mixture with stirring at a temperature typically between 80 and 110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Quantitative Data: Buchwald-Hartwig Amination of Heteroaryl Halides

The following table presents representative data for the Buchwald-Hartwig amination of various heteroaryl halides, which can serve as a guide for reactions on thienopyrrole substrates.[3]

EntryHeteroaryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridineMorpholinePd₂(dba)₃/XPhosNaOtBuToluene1001295
23-ChloroanilineAnilinePd(OAc)₂/RuPhosNaOtBuToluene1101688
32-ChloropyrimidinePyrrolidinePd₂(dba)₃/BrettPhosLiHMDSTHF801892

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a halo-thienopyrrole and a terminal alkyne, providing access to alkynyl-substituted thienopyrroles. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

General Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the halo-thienopyrrole (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add an anhydrous solvent like DMF or THF and a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), which can also serve as a co-solvent.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of NH₄Cl to remove the copper catalyst, followed by washing with brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Quantitative Data: Sonogashira Coupling of 2-Amino-3-bromopyridines

The following data for the Sonogashira coupling of 2-amino-3-bromopyridines can be used as a reference for similar reactions on thienopyrrole substrates.[4]

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-Amino-3-(phenylethynyl)pyridine98
24-Ethynyltoluene2-Amino-3-((4-methylphenyl)ethynyl)pyridine95
31-Ethynyl-4-methoxybenzene2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine92
41-Ethynyl-4-chlorobenzene2-Amino-3-((4-chlorophenyl)ethynyl)pyridine88

Reaction Conditions: 2-amino-3-bromopyridine (0.5 mmol), terminal alkyne (0.6 mmol), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), CuI (5.0 mol%), Et₃N (1 mL), DMF (2.0 mL), 100 °C, 3 h.[4]

Stille Coupling

The Stille coupling involves the reaction of a halo-thienopyrrole with an organostannane reagent to form a carbon-carbon bond. While effective, the toxicity of organotin compounds is a significant drawback.

General Experimental Protocol: Stille Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the halo-thienopyrrole (1.0 mmol) and the organostannane (1.1-1.2 mmol) in an anhydrous solvent such as THF, toluene, or DMF.

  • Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.03-0.05 mmol, 3-5 mol%) or PdCl₂(PPh₃)₂ (0.03-0.05 mmol, 3-5 mol%). In some cases, a copper(I) co-catalyst or a lithium chloride additive may be beneficial.

  • Reaction: Heat the reaction mixture to a temperature between 80 and 110 °C. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction and dilute it with an organic solvent. To remove tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF), stirring vigorously for 1-2 hours, then filter through Celite. Further wash the organic layer with water and brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Heck Reaction

The Heck reaction couples a halo-thienopyrrole with an alkene to form a new carbon-carbon bond, leading to vinyl-substituted thienopyrroles.

General Experimental Protocol: Heck Reaction
  • Reaction Setup: In a sealable reaction vessel, combine the halo-thienopyrrole (1.0 mmol), the alkene (1.5 mmol), a palladium source such as Pd(OAc)₂ (0.02-0.05 mmol, 2-5 mol%), and optionally a phosphine ligand (e.g., PPh₃ or a bulky biaryl phosphine).

  • Base and Solvent Addition: Add a base, which can be an inorganic base like K₂CO₃ or NaOAc, or an organic base such as Et₃N. Add a polar aprotic solvent like DMF, DMAc, or NMP.

  • Reaction: Seal the vessel and heat the mixture to a temperature ranging from 100 to 140 °C. Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for performing and analyzing a palladium-catalyzed cross-coupling reaction on a thienopyrrole substrate.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Halo-thienopyrrole, Coupling Partner, Base Addition Add Reagents, Catalyst, Solvent Reagents->Addition Catalyst Prepare Catalyst System (Pd source + Ligand) Catalyst->Addition Glassware Dry Glassware (Schlenk Flask) Setup Assemble under Inert Atmosphere Glassware->Setup Setup->Addition Heating Heat and Stir (Monitor by TLC/LC-MS) Addition->Heating Quench Cool and Quench Reaction Heating->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry and Concentrate Organic Phase Extract->Dry Purify Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize Yield Calculate Yield Characterize->Yield

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols for N-Functionalization of the 4H-Thieno[3,2-b]pyrrole-5-carboxylate Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common N-functionalization techniques for the versatile 4H-thieno[3,2-b]pyrrole-5-carboxylate scaffold. This heterocyclic core is of significant interest in medicinal chemistry and materials science. The following protocols are based on established literature methods and offer a modular approach to synthesizing a diverse range of N-substituted derivatives.

Introduction

The 4H-thieno[3,2-b]pyrrole-5-carboxylate core is a privileged scaffold in drug discovery, with derivatives showing a range of biological activities, including as enzyme inhibitors. The functionalization of the pyrrole nitrogen (N-functionalization) is a key step in modifying the steric and electronic properties of the molecule, which can significantly impact its biological activity and pharmacokinetic properties. This document outlines protocols for three primary N-functionalization techniques: N-alkylation, N-arylation, and N-acylation.

N-Alkylation of the 4H-Thieno[3,2-b]pyrrole-5-carboxylate Core

N-alkylation is a common method for introducing a variety of alkyl groups onto the pyrrole nitrogen. The reaction typically proceeds via deprotonation of the N-H bond with a suitable base, followed by nucleophilic attack on an alkyl halide.[1][2]

General Experimental Protocol for N-Alkylation

Materials:

  • Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

  • Alkylating agent (e.g., methyl iodide, benzyl bromide, allyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (1.2 eq) portion-wise.

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Quantitative Data for N-Alkylation
Alkylating AgentProductYield (%)
Methyl iodideMethyl 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate85-95
Benzyl bromideMethyl 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylate80-90
Allyl bromideMethyl 4-allyl-4H-thieno[3,2-b]pyrrole-5-carboxylate75-85
Propargyl bromideMethyl 4-propargyl-4H-thieno[3,2-b]pyrrole-5-carboxylate70-80

Note: Yields are approximate and can vary based on reaction scale and purification.

Experimental Workflow for N-Alkylation

N_Alkylation_Workflow A Start: Methyl 4H-thieno[3,2-b]pyrrole- 5-carboxylate in THF B Deprotonation: Add NaH at 0°C, stir at RT for 30 min A->B 1. C Alkylation: Add Alkyl Halide at 0°C, stir at RT for 2-12h B->C 2. D Work-up: Quench with NH4Cl, Extract with EtOAc C->D 3. E Purification: Column Chromatography D->E 4. F End: N-Alkylated Product E->F 5.

Caption: Workflow for the N-Alkylation of the 4H-thieno[3,2-b]pyrrole-5-carboxylate core.

N-Arylation of the 4H-Thieno[3,2-b]pyrrole-5-carboxylate Core

N-arylation introduces an aryl group to the pyrrole nitrogen, often accomplished through transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or copper-catalyzed coupling.

General Protocol for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Materials:

  • Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, DavePhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate (1.0 eq), the aryl halide (1.2 eq), palladium catalyst (0.02-0.05 eq), phosphine ligand (0.04-0.10 eq), and base (2.0 eq) in a reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Copper-Catalyzed N-Arylation

Materials:

  • Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

  • Aryl boronic acid

  • Copper salt (e.g., Cu(OAc)₂, CuI)

  • Base (e.g., pyridine, Et₃N)

  • Solvent (e.g., DCM, DMF)

Procedure:

  • To a mixture of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate (1.0 eq), aryl boronic acid (1.5 eq), and copper(II) acetate (1.5 eq) in a suitable solvent, add the base (2.0 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Quantitative Data for N-Arylation
Arylating AgentCatalyst/ConditionsProductYield (%)
4-BromotoluenePd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110°CMethyl 4-(4-methylphenyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate60-75
1-Bromo-4-methoxybenzenePd(OAc)₂, DavePhos, K₃PO₄, Dioxane, 100°CMethyl 4-(4-methoxyphenyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate65-80
Phenylboronic acidCu(OAc)₂, Pyridine, DCM, RTMethyl 4-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxylate50-65

Note: Yields are approximate and can vary based on the specific ligand, base, and solvent system used.

N-Acylation of the 4H-Thieno[3,2-b]pyrrole-5-carboxylate Core

N-acylation introduces an acyl group to the pyrrole nitrogen, typically using an acid chloride or anhydride in the presence of a base.

General Experimental Protocol for N-Acylation

Materials:

  • Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)

  • Base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane (DCM), THF)

Procedure:

  • Dissolve methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate (1.0 eq) in the anhydrous solvent under an inert atmosphere.

  • Add the base (1.5 eq) and stir for 10 minutes at room temperature.

  • Cool the mixture to 0 °C and add the acylating agent (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Quantitative Data for N-Acylation
Acylating AgentProductYield (%)
Acetyl chlorideMethyl 4-acetyl-4H-thieno[3,2-b]pyrrole-5-carboxylate70-85
Benzoyl chlorideMethyl 4-benzoyl-4H-thieno[3,2-b]pyrrole-5-carboxylate75-90
Acetic anhydrideMethyl 4-acetyl-4H-thieno[3,2-b]pyrrole-5-carboxylate65-80

Note: Yields are approximate and can vary based on reaction conditions.

Applications in Drug Development: Targeting Signaling Pathways

N-functionalized 4H-thieno[3,2-b]pyrrole-5-carboxylate derivatives have shown promise as inhibitors of key enzymes in cancer-related signaling pathways.

Inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A)

Certain N-aryl thieno[3,2-b]pyrrole-5-carboxamides have been identified as potent and reversible inhibitors of LSD1, an enzyme overexpressed in various cancers that plays a crucial role in epigenetic regulation.

LSD1_Pathway cluster_0 Nucleus LSD1 LSD1/KDM1A H3K4me1 Histone H3 (H3K4me1 - Repressive mark) LSD1->H3K4me1 H3K4me2 Histone H3 (H3K4me2 - Active mark) H3K4me2->LSD1 demethylation Gene_Expression Gene Expression (e.g., tumor suppressors) H3K4me1->Gene_Expression Repression Thienopyrrole N-Aryl Thieno[3,2-b]pyrrole -5-carboxamide Thienopyrrole->LSD1 Inhibition

Caption: Inhibition of the KDM1A/LSD1 signaling pathway by N-aryl thieno[3,2-b]pyrrole derivatives.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

Derivatives of the thieno[3,2-b]pyrrole scaffold have been investigated as inhibitors of EGFR tyrosine kinase, a key player in the proliferation and survival of cancer cells.

EGFR_Pathway cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Thienopyrrole Thieno[3,2-b]pyrrole Derivative Thienopyrrole->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation

Caption: Inhibition of the EGFR signaling pathway by thieno[3,2-b]pyrrole derivatives.

References

Application of Thieno[3,2-b]pyrrole Monomers in Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[3,2-b]pyrrole and its derivatives have emerged as a versatile class of heterocyclic monomers for the synthesis of novel conjugated polymers. These polymers possess a unique combination of desirable electronic, optical, and electrochemical properties, making them highly attractive for a wide range of applications, including organic electronics, sensor technology, and potentially in specialized areas of drug development and biomedical devices. The fused ring structure of thieno[3,2-b]pyrrole imparts rigidity and planarity to the polymer backbone, which facilitates intermolecular π-π stacking and enhances charge transport properties. Furthermore, the nitrogen atom in the pyrrole ring offers a convenient site for functionalization, allowing for the fine-tuning of the polymer's solubility, morphology, and electronic characteristics.

This document provides detailed application notes and experimental protocols for the synthesis of polymers based on thieno[3,2-b]pyrrole monomers. It is intended to serve as a comprehensive guide for researchers and professionals interested in exploring the potential of this promising class of materials.

Applications of Poly(thieno[3,2-b]pyrrole)s

Polymers derived from thieno[3,2-b]pyrrole monomers have demonstrated significant potential in several key technological areas:

  • Organic Field-Effect Transistors (OFETs): The high charge carrier mobilities and good environmental stability of poly(thieno[3,2-b]pyrrole)s make them excellent candidates for the active layer in OFETs. Donor-acceptor copolymers incorporating thieno[3,2-b]pyrrole units have shown particularly impressive performance.

  • Organic Photovoltaics (OPVs): The tunable bandgaps and energy levels of these polymers allow for the design of materials that can efficiently absorb solar radiation and facilitate charge separation and transport in OPV devices. Copolymers of thieno[3,2-b]pyrrole with electron-accepting units have been successfully employed as donor materials in bulk heterojunction solar cells.[1]

  • Electrochemical Energy Storage: The redox activity of poly(thieno[3,2-b]pyrrole)s makes them suitable for use as electrode materials in batteries and supercapacitors. They can undergo reversible doping/dedoping processes, enabling charge storage.[2]

  • Sensors: The sensitivity of the electronic properties of these polymers to their local environment can be exploited for the development of chemical and biological sensors.

  • Electrochromic Devices: The ability of poly(thieno[3,2-b]pyrrole)s to change color upon electrochemical switching makes them promising for applications in smart windows, displays, and other electrochromic devices.[3]

Data Presentation: Properties of Thieno[3,2-b]pyrrole-Based Polymers

The following tables summarize key quantitative data for a selection of polymers synthesized from thieno[3,2-b]pyrrole and its derivatives, providing a comparative overview of their properties.

Polymer Name/AcronymComonomer(s)Polymerization MethodMolecular Weight (Mn) (kDa)Optical Bandgap (eV)HOMO Level (eV)LUMO Level (eV)Hole Mobility (cm²/Vs)Application
P(DTP-IID) IsoindigoStille Coupling15.21.29-5.49-4.20-OPV
P(DTP-Thz) ThiazoleStille Coupling12.81.51-5.11-3.60-OPV
DTP-BThBTD 4,7-dithien-2-yl-[1][4][5]-benzothiadiazoleStille Coupling25.0~1.5--1.2 x 10⁻⁴OFET, OPV
DTP-BThTQHx2 4,9-dithien-2-yl-6,7-di-n-hexyl-[1][4][6]thiadiazolo[3,4-g]quinoxalineStille Coupling30.0~1.0--2.2 x 10⁻³OFET, OPV
DTP-BThBBT 4,8-dithien-2-yl-2λ4δ2-benzo[1,2-c;4,5-c′]bis[1][4][6]thiadiazoleStille Coupling20.0~0.5--1.2 x 10⁻³ (hole), 5.8 x 10⁻⁴ (electron)OFET, OPV

Experimental Protocols

This section provides detailed methodologies for the three most common polymerization techniques used for thieno[3,2-b]pyrrole monomers.

Protocol 1: Stille Coupling Polymerization of Donor-Acceptor Copolymers

Stille coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the synthesis of conjugated polymers. It involves the reaction of an organotin compound with an organic halide or triflate.[7]

Workflow for Stille Coupling Polymerization

Stille_Workflow Monomer_A Monomer A (e.g., Dibromo-Thienopyrrole) Reaction_Setup Reaction Setup Monomer_A->Reaction_Setup Monomer_B Monomer B (e.g., Distannyl-Comonomer) Monomer_B->Reaction_Setup Polymerization Polymerization Reaction_Setup->Polymerization Add Catalyst & Solvent Purification Purification Polymerization->Purification Precipitation & Soxhlet Final_Polymer Final Polymer Purification->Final_Polymer Characterization Characterization Final_Polymer->Characterization

Caption: Workflow for Stille coupling polymerization.

Materials:

  • 2,6-Dibromo-N-alkyl-4H-dithieno[3,2-b:2',3'-d]pyrrole (Monomer A)

  • Distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (Monomer B)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous and degassed solvent (e.g., toluene or chlorobenzene)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line and glassware

Procedure:

  • Monomer Preparation: Ensure both monomers are pure and dry.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve equimolar amounts of Monomer A and Monomer B in the anhydrous solvent.

  • Catalyst Addition: To the stirred solution, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., P(o-tol)₃, 4-8 mol%).

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir for 24-72 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol or acetone).

    • Collect the crude polymer by filtration.

    • Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and low molecular weight oligomers.

    • Finally, extract the polymer with a good solvent (e.g., chloroform or chlorobenzene) to isolate the desired high molecular weight fraction.

  • Isolation: Precipitate the purified polymer from the concentrated solution into a non-solvent and dry under vacuum.

Protocol 2: Oxidative Chemical Polymerization

Oxidative polymerization is a straightforward method for synthesizing poly(thieno[3,2-b]pyrrole)s. It typically involves the use of an oxidizing agent such as N-bromosuccinimide (NBS) or bromine (Br₂) to induce the coupling of monomer units.[2]

Logical Steps in Oxidative Polymerization

Oxidative_Polymerization_Logic start Start dissolve Dissolve Monomer in Solvent start->dissolve add_oxidant Add Oxidizing Agent (e.g., NBS) dissolve->add_oxidant react Stir at Room Temp. add_oxidant->react precipitate Precipitate Polymer react->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry Polymer filter_wash->dry end End Product dry->end

Caption: Logical flow of oxidative polymerization.

Materials:

  • N-substituted 4H-thieno[3,2-b]pyrrole monomer

  • N-bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., chloroform or dichloromethane)

  • Methanol

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Monomer Solution: Dissolve the thieno[3,2-b]pyrrole monomer in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Oxidant Addition: Slowly add a solution of NBS (typically 2.0-2.2 equivalents) in the same solvent to the monomer solution at room temperature while stirring.

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. A color change and the formation of a precipitate are often observed.

  • Isolation and Purification:

    • Pour the reaction mixture into a large volume of methanol to precipitate the polymer completely.

    • Collect the polymer by filtration.

    • Wash the polymer thoroughly with methanol to remove any unreacted monomer and byproducts.

    • Further purification can be achieved by Soxhlet extraction if necessary.

  • Drying: Dry the purified polymer under vacuum to a constant weight.

Protocol 3: Electrochemical Polymerization

Electrochemical polymerization allows for the direct deposition of a polymer film onto an electrode surface. The properties of the resulting film can be controlled by the electrochemical parameters.[8]

Experimental Setup for Electropolymerization

Electropolymerization_Setup cluster_cell Electrochemical Cell Working_Electrode Working Electrode (e.g., ITO, Pt) Counter_Electrode Counter Electrode (e.g., Pt wire) Reference_Electrode Reference Electrode (e.g., Ag/AgCl) Electrolyte_Solution Electrolyte Solution Monomer + Supporting Electrolyte in Solvent Potentiostat Potentiostat / Galvanostat Potentiostat->Working_Electrode Controls Potential/Current Potentiostat->Counter_Electrode Potentiostat->Reference_Electrode

Caption: Diagram of an electropolymerization setup.

Materials:

  • Thieno[3,2-b]pyrrole monomer

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Anhydrous and deoxygenated solvent (e.g., acetonitrile or dichloromethane)

  • Working electrode (e.g., indium tin oxide (ITO) coated glass, platinum button)

  • Counter electrode (e.g., platinum wire or foil)

  • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode)

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Preparation: Prepare a solution of the thieno[3,2-b]pyrrole monomer (typically 1-10 mM) and the supporting electrolyte (typically 0.1 M) in the chosen solvent.

  • Cell Assembly: Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.

  • Deoxygenation: Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

  • Electropolymerization:

    • Potentiodynamic Method (Cyclic Voltammetry): Cycle the potential of the working electrode between a lower and an upper limit (e.g., -0.5 V to +1.5 V vs. Ag/AgCl) for a set number of cycles. The polymer film will gradually deposit on the working electrode.

    • Potentiostatic Method: Apply a constant potential to the working electrode that is sufficient to oxidize the monomer.

    • Galvanostatic Method: Apply a constant current to the working electrode.

  • Film Characterization: After polymerization, rinse the polymer-coated electrode with fresh solvent to remove any unreacted monomer and electrolyte. The film can then be characterized electrochemically, spectroscopically, and morphologically.

Conclusion

The synthesis of polymers from thieno[3,2-b]pyrrole monomers offers a rich platform for the development of advanced materials with tailored properties. The choice of polymerization method—be it the precise control of Stille coupling, the simplicity of oxidative polymerization, or the direct film formation via electropolymerization—provides researchers with a versatile toolkit to create polymers for a variety of high-performance applications. The protocols and data presented herein are intended to facilitate the exploration and innovation in this exciting field of polymer chemistry.

References

Application Notes and Protocols: Synthesis and Evaluation of Thieno[3,2-b]pyrrole 5-carboxamides as Potent Anti-parasitic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, in vitro evaluation, and in vivo testing of thieno[3,2-b]pyrrole 5-carboxamides, a promising class of compounds with potent activity against various parasites, notably Giardia duodenalis. Detailed experimental protocols are provided to facilitate the replication and further development of these compounds as potential anti-parasitic drugs.

Introduction

Thieno[3,2-b]pyrrole 5-carboxamides have emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel anti-parasitic therapeutics. Recent studies have highlighted their potent and selective activity against Giardia duodenalis, the causative agent of giardiasis, a widespread intestinal disease.[1] The current therapeutic options for giardiasis are limited and face challenges such as variable efficacy and the emergence of drug resistance.[2][3] This necessitates the discovery and development of new chemical entities with novel mechanisms of action. This document outlines the synthetic route to access these compounds and the key biological assays for their evaluation.

Data Presentation: Anti-parasitic Activity and Cytotoxicity

The following tables summarize the in vitro activity of a series of thieno[3,2-b]pyrrole 5-carboxamide derivatives against Giardia duodenalis trophozoites and their cytotoxicity against a human cell line.

Table 1: In Vitro Anti-Giardial Activity of Thieno[3,2-b]pyrrole 5-carboxamides [4]

Compound IDR GroupG. duodenalis IC50 (µM)
1 H1.2
2 6-(morpholinomethyl)0.31
3 6-(4-methylpiperazin-1-yl)methyl0.94
12 6-(piperidin-1-ylmethyl)5.7

Table 2: Cytotoxicity Data of Selected Thieno[3,2-b]pyrrole 5-carboxamides [4]

Compound IDCell LineAssayIC50 (µM)Selectivity Index (SI)¹
1 NFFSRB>50>41.7
2 NFFSRB>50>161.3
3 NFFSRB>50>53.2
12 NFFSRB>50>8.8

¹ Selectivity Index (SI) = IC50 (Cell Line) / IC50 (G. duodenalis)

Experimental Protocols

Chemical Synthesis

The synthesis of thieno[3,2-b]pyrrole 5-carboxamides is exemplified by the preparation of the highly potent compound 2 . The general synthetic strategy involves the formation of the thieno[3,2-b]pyrrole carboxylic acid core, followed by amide coupling with a desired amine.[1]

This precursor can be prepared in three steps from 5-methylthiophene-2-carbaldehyde as previously described.[4]

  • Acid Chloride Formation:

    • Suspend 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid (A) (831 mg, 4.59 mmol) in dichloromethane (CH2Cl2) (20 mL).[1]

    • Add one drop of dry dimethylformamide (DMF).[1]

    • Slowly add oxalyl chloride (1.16 g, 9.17 mmol).[1]

    • Once the bubbling has subsided, reflux the mixture for 4 hours.[2]

    • Evaporate the solvent to obtain the crude acid chloride as a colorless oil.[2]

  • Amide Coupling:

    • Dissolve the crude acid chloride (654 mg, 3.28 mmol) in dry tetrahydrofuran (THF) (5 mL).[1]

    • In a separate flask, dissolve 2-chloroaniline (460 mg, 3.60 mmol) and triethylamine (996 mg, 9.84 mmol) in dry THF.[1]

    • Add the acid chloride solution to the aniline solution and stir at room temperature for 18 hours.[1]

    • Pour the reaction mixture into a saturated sodium bicarbonate solution (20 mL) and ethyl acetate (20 mL) and stir vigorously for 10 minutes.[1]

    • Filter the resulting suspension and wash the collected solid with water (2 x 5 mL) and dry to afford the product (B).[1]

  • To a microwave vial, add acetic acid (3 mL), morpholine (50 mg, 0.574 mmol), and aqueous formaldehyde (37% w/w, 47 mg, 0.574 mmol).[2]

  • Add a solution of N-(2-chlorophenyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide (B) (167 mg, 0.574 mmol) in acetic acid (2 mL).[2]

  • Seal the vial and heat to 80 °C for 3.5 hours.[2]

  • Cool the mixture and pour it into ice-cold 2 M NaOH (20 mL).[2]

  • Extract the product with chloroform (3 x 20 mL).[2]

  • Wash the combined organic extracts with brine (20 mL), dry over anhydrous sodium sulfate, and evaporate to give a yellow solid.[2]

  • Purify the crude product by silica gel chromatography.[5]

In Vitro Biological Assays
  • Culture G. duodenalis trophozoites in a suitable medium under anaerobic conditions.

  • Prepare serial dilutions of the test compounds in a 96-well plate.

  • Add a suspension of G. duodenalis trophozoites to each well.

  • Incubate the plates under anaerobic conditions at 37 °C for 48 hours.

  • Assess parasite viability using a suitable method, such as a resazurin-based assay or by direct counting.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50%.

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[6][7]

  • Seed a human cell line (e.g., Neonatal Foreskin Fibroblasts - NFF) in a 96-well plate and allow the cells to adhere overnight.[8]

  • Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 72 hours).

  • Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4 °C.[8]

  • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[8]

  • Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.[8]

  • Solubilize the protein-bound dye by adding 10 mM Tris base solution.[8]

  • Measure the absorbance at 510 nm using a microplate reader.[6]

  • Calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

In Vivo Efficacy Model
  • Infection:

    • Use a suitable mouse strain (e.g., neonatal CD-1 mice).

    • Infect the mice orally with G. duodenalis trophozoites.

  • Treatment:

    • Once the infection is established (typically confirmed by the presence of cysts in feces), begin treatment with the test compound.

    • A reported dosing regimen for a thieno[3,2-b]pyrrole 5-carboxamide was 50 mg/kg, administered orally twice daily for three days.[5]

    • Include a vehicle control group and a positive control group (e.g., metronidazole).

  • Evaluation of Efficacy:

    • Monitor the parasite burden throughout the experiment by counting the number of cysts in fecal samples.

    • At the end of the study, euthanize the mice and enumerate the number of trophozoites in the small intestine.

    • Efficacy is determined by the reduction in parasite load in the treated groups compared to the vehicle control group.

Visualizations

G cluster_0 Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Lead Optimization start Starting Materials (e.g., 5-methylthiophene-2-carbaldehyde) intermediate Thieno[3,2-b]pyrrole Carboxylic Acid (A) start->intermediate 3 steps amide_coupling Amide Coupling (with desired amine) intermediate->amide_coupling Acid Chloride Formation final_product Thieno[3,2-b]pyrrole 5-carboxamide Derivatives amide_coupling->final_product in_vitro_parasite Anti-parasitic Assay (e.g., Giardia duodenalis) final_product->in_vitro_parasite in_vitro_cyto Cytotoxicity Assay (e.g., Human Cell Line) final_product->in_vitro_cyto ic50_determination IC50 Determination in_vitro_parasite->ic50_determination in_vitro_cyto->ic50_determination selectivity_index Selectivity Index Calculation ic50_determination->selectivity_index in_vivo_model Animal Model of Infection (e.g., Murine Giardiasis) selectivity_index->in_vivo_model treatment Compound Administration in_vivo_model->treatment efficacy_assessment Efficacy Assessment (Parasite Load Reduction) treatment->efficacy_assessment sar_studies Structure-Activity Relationship (SAR) efficacy_assessment->sar_studies admet_profiling ADMET Profiling sar_studies->admet_profiling lead_candidate Lead Candidate Selection admet_profiling->lead_candidate

Caption: Workflow for the synthesis and evaluation of anti-parasitic drugs.

G cluster_0 1. High-Throughput Screening (HTS) cluster_1 2. Hit-to-Lead cluster_2 3. Lead Optimization cluster_3 4. Target Deconvolution (Hypothetical) compound_library Compound Library phenotypic_screen Phenotypic Screen (Whole Parasite Assay) compound_library->phenotypic_screen hit_identification Hit Identification phenotypic_screen->hit_identification hit_validation Hit Validation & Potency hit_identification->hit_validation initial_sar Initial SAR Studies hit_validation->initial_sar lead_series Lead Series Identification initial_sar->lead_series medicinal_chemistry Medicinal Chemistry (Analogue Synthesis) lead_series->medicinal_chemistry in_vitro_admet In Vitro ADMET (Solubility, Stability, etc.) medicinal_chemistry->in_vitro_admet in_vivo_pk In Vivo Pharmacokinetics in_vitro_admet->in_vivo_pk optimized_lead Optimized Lead in_vivo_pk->optimized_lead affinity_probes Affinity-based Probes optimized_lead->affinity_probes genetic_approaches Genetic Approaches (e.g., Resistant Mutants) optimized_lead->genetic_approaches proteomics Chemical Proteomics affinity_probes->proteomics target_validation Target Validation proteomics->target_validation genetic_approaches->target_validation

Caption: A general workflow for anti-parasitic drug discovery.

References

Application Notes: Design and Synthesis of Thienopyrrole-Based Materials for Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction to Thienopyrrole-Based Materials

Thienopyrroles are a class of heterocyclic aromatic compounds that have emerged as highly promising building blocks for organic electronic materials.[1] Their structure consists of a pyrrole ring fused with one or more thiophene rings. This fusion creates a rigid, planar, and electron-rich conjugated system that is advantageous for charge transport.[1] While the high electron density of simple pyrroles can make them susceptible to oxidation, fusing them with the more stable thiophene ring lowers the Highest Occupied Molecular Orbital (HOMO) energy level, significantly improving their air stability.[1]

Two of the most widely utilized thienopyrrole cores in materials design are dithieno[3,2-b:2′,3′-d]pyrrole (DTP) and thieno[3,4-c]pyrrole-4,6-dione (TPD) . DTP derivatives act as strong electron donors, while the electron-withdrawing dione groups make TPD an excellent electron acceptor unit.[2][3][4] This versatility allows for the synthesis of a wide array of materials for applications in Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs).[3][4]

2. Key Design Strategies

The electronic and physical properties of thienopyrrole-based materials can be precisely tuned through several key synthetic design strategies:

  • Donor-Acceptor (D-A) Architecture: The most prevalent design strategy involves copolymerizing an electron-donating unit (like DTP) with an electron-accepting unit (like TPD or benzothiadiazole).[2][5] This intramolecular charge transfer creates materials with low bandgaps, enabling strong absorption of visible and near-infrared light, which is crucial for OPV and photodetector applications.[2]

  • N-Functionalization: The nitrogen atom of the pyrrole ring provides a convenient site for chemical modification.[1] Attaching long, branched alkyl chains (e.g., 2-octyldodecyl) at this position is a standard method to impart solubility in common organic solvents.[1] This makes the materials solution-processable, enabling low-cost fabrication techniques like spin-coating and printing. This functionalization can also be used to fine-tune energy levels and influence the molecular packing in thin films.[3]

  • π-System Extension and Flanking Groups: The charge transport properties of these polymers are highly dependent on their backbone planarity and intermolecular π-π stacking.[5][6] Extending the π-conjugated system by incorporating units like thiophene-vinylene-thiophene (TVT) or using planar flanking groups such as thieno[3,2-b]thiophene can enhance coplanarity, promote stronger intermolecular interactions, and ultimately lead to higher charge carrier mobilities in OFETs.[4][5]

  • Acceptor-Acceptor (A1-A2) Copolymers: A more recent strategy for developing high-performance n-type (electron-transporting) materials involves linking two distinct electron-deficient moieties, such as TPD and diketopyrrolopyrrole (DPP).[6] This approach can lead to polymers with very low-lying Lowest Unoccupied Molecular Orbital (LUMO) levels, which facilitates efficient electron injection and transport.[6][7]

Data Presentation: Performance of Thienopyrrole-Based Devices

Quantitative data for representative thienopyrrole-based materials in OFETs and OPVs are summarized below.

Table 1: Performance of Thienopyrrole-Based Organic Field-Effect Transistors (OFETs)

Polymer/Small MoleculeMobility (μ) [cm²/Vs]Ion/Ioff RatioTypeReference
TTDPP-SVS0.1966.5 x 10⁴p-type[5]
TPD-based Polymer (P3)1.4 (max)> 10⁵p-type[4]
TPD Homopolymer (P1)2.11 x 10⁻³-n-type[8]
PDTTPD0.019-p-type[9]
Rhodanine-derived A²-D-A¹-D-A²0.011-n-type[10]

Table 2: Performance of Thienopyrrole-Based Organic Photovoltaics (OPVs)

Donor PolymerAcceptorPCE [%]Voc [V]Jsc [mA/cm²]FF [%]Reference
PTPD-TVTPC₇₁BM4.87---[4]
PTPD-SVSPC₇₁BM5.74---[4]
DPP-TPD CopolymerPM64.8 (avg)> 1.0--[7]
C8C8–4Cl (NFREA)-13.960.8123.4371.10[11]

Experimental Protocols

Protocol 1: Synthesis of a TPD-Bithiophene Copolymer via Stille Coupling

This protocol describes a general procedure for the palladium-catalyzed Stille cross-coupling polymerization, a widely used method for synthesizing D-A conjugated polymers.[2]

Materials and Reagents:

  • 1,3-dibromo-5-(alkyl)-thieno[3,4-c]pyrrole-4,6-dione (Monomer A, 1.0 eq)

  • 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (Monomer B, 1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Anhydrous, degassed toluene (or toluene/DMF mixture)

  • Methanol

  • Soxhlet extraction thimbles and apparatus

  • Solvents for Soxhlet extraction: methanol, acetone, hexane, chloroform (or chlorobenzene)

Procedure:

  • Reaction Setup: Add Monomer A (1.0 eq) and Monomer B (1.0 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Solvent and Catalyst Addition: Under a positive flow of inert gas, add anhydrous, degassed toluene to achieve a monomer concentration of approximately 0.1 M.[2] Subsequently, add the Pd(PPh₃)₄ catalyst.[2]

  • Polymerization: Heat the reaction mixture to reflux (~110 °C for toluene) and stir vigorously. The progress of the polymerization is often indicated by an increase in the viscosity of the solution. Maintain the reaction at reflux for 24-48 hours under an inert atmosphere.[2]

  • Polymer Precipitation (Work-up): After cooling the reaction mixture to room temperature, pour it slowly into a large volume of vigorously stirring methanol. The polymer will precipitate out of solution.

  • Collection: Collect the precipitated polymer fibers or powder by filtration using a Büchner funnel. Wash the solid with additional methanol.

  • Purification: Dry the crude polymer and load it into a cellulose thimble for Soxhlet extraction.[2] Purify the polymer by sequential extraction with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers.[2]

  • Final Extraction: Extract the purified polymer with a solvent in which it is soluble, such as chloroform or chlorobenzene.[2]

  • Final Product Isolation: Concentrate the resulting colored polymer solution using a rotary evaporator. Precipitate the polymer again in methanol, collect it by filtration, and dry it under high vacuum for 24 hours to yield the final product.[2]

Protocol 2: Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET Device

This protocol outlines a general procedure for fabricating a standard OFET for testing the performance of a newly synthesized thienopyrrole-based semiconductor.

Materials and Reagents:

  • Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as gate electrode and dielectric)

  • Thienopyrrole-based polymer solution (e.g., 5-10 mg/mL in chloroform or chlorobenzene)

  • Solvents for cleaning: Deionized water, acetone, isopropanol

  • Gold (Au) for thermal evaporation

  • Shadow mask for source-drain electrodes

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates under a stream of nitrogen and bake at 120 °C for 20 minutes to remove residual moisture.

  • Dielectric Surface Treatment (Optional but Recommended): To improve film quality and device performance, treat the SiO₂ surface with a self-assembled monolayer of octadecyltrichlorosilane (OTS) by vapor deposition or solution immersion.

  • Active Layer Deposition: Spin-coat the thienopyrrole polymer solution onto the prepared substrate. Typical spin speeds range from 1000 to 3000 rpm, and the final film thickness is usually 30-100 nm.

  • Thermal Annealing: Transfer the coated substrates to a nitrogen-filled glovebox and anneal them on a hotplate at a temperature optimized for the specific polymer (e.g., 100-200 °C) for 10-30 minutes. This step improves the crystallinity and molecular ordering of the polymer film.

  • Electrode Deposition: Place a shadow mask with the desired channel length (L) and width (W) onto the polymer film. Transfer the samples to a thermal evaporator. Deposit 50-80 nm of gold (Au) through the mask to define the source and drain electrodes. A thin adhesion layer of chromium (Cr) or titanium (Ti) may be deposited first.

  • Device Characterization: The completed OFET devices should be characterized promptly under an inert atmosphere (e.g., in a nitrogen glovebox) using a semiconductor parameter analyzer. Key parameters to be extracted are the charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).

Visualizations

G cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_testing Characterization Monomers Monomer Synthesis (e.g., TPD-Br2, Bithiophene-SnMe3) Polymerization Stille Coupling Polymerization Monomers->Polymerization Purification Work-up & Soxhlet Purification Polymerization->Purification Deposition Solution Spin-Coating (Thin Film Deposition) Purification->Deposition Annealing Thermal Annealing Deposition->Annealing Electrodes Au Electrode Evaporation (Source/Drain) Annealing->Electrodes Testing OFET Performance Testing Electrodes->Testing

Caption: Workflow from monomer synthesis to OFET device testing.

G cluster_polymer Repeating Unit of D-A Copolymer Donor Thienopyrrole Core (Electron Donor) Acceptor Acceptor Moiety (e.g., TPD, DPP) Donor->Acceptor π-conjugated bridge SideChains Solubilizing Side-Chains (e.g., Alkyl) SideChains->Donor N-functionalization

Caption: Design strategy for a donor-acceptor (D-A) thienopyrrole polymer.

G cluster_levels Energy Level Diagram (OPV) axis Energy (eV) HOMO_D HOMO (-4.98 eV) HOMO_A HOMO (~ -6.0 eV) HOMO_D->HOMO_A Exciton Dissociation LUMO_D LUMO (-3.12 eV) LUMO_A LUMO (~ -4.0 eV) LUMO_D->LUMO_A Exciton Dissociation Photon_start->LUMO_D Light Absorption

Caption: Energy level alignment in a thienopyrrole-based OPV device.

References

Application Notes and Protocols: Vilsmeier-Haack Formylation of Thienopyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental setup for the Vilsmeier-Haack formylation of thienopyrroles, versatile scaffolds in medicinal chemistry and materials science. The protocols and data presented herein are compiled to facilitate the synthesis of formyl-thienopyrrole derivatives, which are key intermediates for further functionalization.

Introduction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the substrate.[4][5] For thienopyrrole systems, this reaction provides a valuable tool for introducing an aldehyde functionality, which can then be used in a variety of subsequent chemical transformations. The regioselectivity of the formylation on the thienopyrrole core can be influenced by the nature of the substituents on the pyrrole nitrogen.[6]

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1][5]

  • Electrophilic Aromatic Substitution: The electron-rich thienopyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium salt during aqueous workup yields the final aldehyde product.[1]

Experimental Protocols

This section details the experimental procedures for the Vilsmeier-Haack formylation of N-substituted thienopyrroles.

Protocol 1: Vilsmeier-Haack Formylation of N-Alkyl/Aryl-2-(2'-thienyl)pyrroles [6]

This protocol is adapted from the formylation of various N-substituted 2-(2'-thienyl)pyrroles.

Materials:

  • N-substituted 2-(2'-thienyl)pyrrole (substrate)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate (NaOAc)

  • Water (H₂O)

  • Diethyl ether (Et₂O) or other suitable organic solvent for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride (1.2 equivalents) to anhydrous N,N-dimethylformamide (used as both reagent and solvent) at 0 °C. Stir the mixture at 0 °C for 15 minutes.

  • Reaction with Thienopyrrole: Dissolve the N-substituted 2-(2'-thienyl)pyrrole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to 60 °C and maintain this temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate. Stir for an additional 10 minutes.

  • Extraction: Dilute the reaction mixture with water and extract the product with diethyl ether or another suitable organic solvent (3 x volume of the aqueous layer).

  • Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired formyl-thienopyrrole derivative(s).

Protocol 2: Solvent-Free Vilsmeier-Haack Reaction [7]

This protocol presents an alternative, environmentally benign approach.

Materials:

  • Thienopyrrole substrate

  • Pre-formed Vilsmeier reagent (or generated in situ from DMF and POCl₃)

  • Mortar and pestle

  • 5% Sodium thiosulfate solution

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a mortar, add the thienopyrrole substrate (1.0 equivalent) and the Vilsmeier reagent (1.5 equivalents).

  • Grinding: Grind the mixture with a pestle for 25-30 minutes. Monitor the reaction progress periodically by TLC.

  • Work-up: Upon completion, treat the reaction mixture with a 5% sodium thiosulfate solution.

  • Extraction: Add dichloromethane (DCE) to the mixture and separate the organic layer.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum. Purify the residue by column chromatography.

Quantitative Data

The following table summarizes the yields of formylated products from the Vilsmeier-Haack reaction of various N-substituted 2-(2'-thienyl)pyrroles, as described in Protocol 1.[6] The formylation can occur at different positions on the pyrrole ring.

EntrySubstrate (N-substituent)Product(s)Yield (%)
1n-Propyl1-n-Propyl-5-formyl-2-(2'-thienyl)pyrrole19
2n-Propyl1-n-Propyl-3-formyl-2-(2'-thienyl)pyrrole22
3p-Methoxyphenyl1-(p-Methoxyphenyl)-5-formyl-2-(2'-thienyl)pyrrole12
4p-Methoxyphenyl1-(p-Methoxyphenyl)-3-formyl-2-(2'-thienyl)pyrrole10

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Vilsmeier-Haack formylation of thienopyrroles as described in Protocol 1.

Vilsmeier_Haack_Workflow Reagent_Prep Vilsmeier Reagent Formation Reaction Reaction with Thienopyrrole Reagent_Prep->Reaction Add Substrate Workup Aqueous Work-up (NaOAc) Reaction->Workup Quench Extraction Extraction Workup->Extraction Extract Product Purification Purification Extraction->Purification Isolate Crude Product Formyl-Thienopyrrole Purification->Product Purified Product

Vilsmeier-Haack formylation workflow.

References

Application Notes and Protocols: Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate as a versatile building block in medicinal chemistry. The thieno[3,2-b]pyrrole scaffold is a privileged structure, demonstrating a wide range of biological activities. This document outlines its application in the development of novel therapeutics, including activators of Pyruvate Kinase M2 (PKM2) for oncology and inhibitors of the Chikungunya virus (CHIKV). Detailed experimental protocols for the derivatization of the title compound and relevant biological assays are provided to guide researchers in their drug discovery efforts.

Introduction to the Thieno[3,2-b]pyrrole Scaffold

The thieno[3,2-b]pyrrole core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural rigidity and ability to engage in various biological interactions. The presence of both thiophene and pyrrole rings offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. This compound is a key intermediate, with the bromo-substituent at the 2-position providing a reactive handle for cross-coupling reactions, and the ethyl ester at the 5-position allowing for amide bond formation and other modifications.

Application in Oncology: Pyruvate Kinase M2 (PKM2) Activators

Background: Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis that is preferentially expressed in cancer cells. It primarily exists in a low-activity dimeric form, which promotes the accumulation of glycolytic intermediates to support anabolic processes required for rapid cell proliferation (the Warburg effect). Activation of PKM2 shifts its equilibrium towards the highly active tetrameric form, restoring a more catabolic metabolic state and suppressing tumor growth.

Use of this compound: The thieno[3,2-b]pyrrole scaffold has been identified as a core structure for the development of potent PKM2 activators. This compound serves as a crucial starting material for the synthesis of thieno[3,2-b]pyrrole[3,2-d]pyridazinones, a class of PKM2 activators.[1][2][3] The synthetic strategy involves the functionalization of the 2-position of the thieno[3,2-b]pyrrole core, followed by the construction of the pyridazinone ring.

Signaling Pathway: PKM2 Activation in Cancer Cells

PKM2_Activation PKM2 Activation Pathway cluster_glycolysis Glycolysis cluster_pkm2 PKM2 Regulation Glucose Glucose FBP Fructose-1,6-bisphosphate Glucose->FBP PEP Phosphoenolpyruvate FBP->PEP PKM2_tetramer PKM2 (Tetramer) High Activity FBP->PKM2_tetramer Allosteric Activator Pyruvate Pyruvate PEP->Pyruvate PKM2 Lactate Lactate Pyruvate->Lactate LDH PKM2_dimer PKM2 (Dimer) Low Activity PKM2_dimer->PKM2_tetramer Activation Anabolic_Pathways Anabolic Pathways (e.g., Serine Synthesis) PKM2_dimer->Anabolic_Pathways Supports PKM2_tetramer->PKM2_dimer Inhibition PKM2_tetramer->Anabolic_Pathways Inhibits Thieno_activator Thieno[3,2-b]pyrrole Activator Thieno_activator->PKM2_tetramer Promotes Cancer_Proliferation Cancer Cell Proliferation Anabolic_Pathways->Cancer_Proliferation Drives

Caption: PKM2 activation by thieno[3,2-b]pyrrole-based activators promotes the tetrameric state, enhancing pyruvate production and inhibiting anabolic pathways that support cancer cell proliferation.

Quantitative Data: PKM2 Activators

Compound IDModification at 2-positionPKM2 Activation (AC50, µM)Reference
1 H0.25[1]
2 -SMe0.30[1]
3 -S(O)Me>46[1]
4 -S(O)2Me>46[1]

Note: Data is for thieno[3,2-b]pyrrole[3,2-d]pyridazinone derivatives.

Application in Virology: Chikungunya Virus (CHIKV) Inhibitors

Background: Chikungunya virus is a mosquito-borne alphavirus that causes debilitating arthritis. There are currently no approved antiviral treatments for CHIKV infection. The viral non-structural protein 3 (nsP3) has been identified as a potential drug target due to its essential role in viral replication.

Use of this compound: The thieno[3,2-b]pyrrole scaffold has been explored for the development of CHIKV inhibitors.[4][5] Structure-activity relationship (SAR) studies on a series of thieno[3,2-b]pyrrole derivatives have led to the identification of compounds with potent anti-CHIKV activity. This compound can be utilized to synthesize a library of analogs by modifying the 2-position through cross-coupling reactions and the 5-position via amidation to explore the SAR and optimize antiviral potency and metabolic stability.

Experimental Workflow: Development of CHIKV Inhibitors

CHIKV_inhibitor_workflow CHIKV Inhibitor Development Workflow Start Ethyl 2-bromo-4H-thieno [3,2-b]pyrrole-5-carboxylate Suzuki Suzuki Cross-Coupling (at C2-Br) Start->Suzuki Amidation Amidation (at C5-ester) Start->Amidation Library Library of Thieno[3,2-b]pyrrole Derivatives Suzuki->Library Amidation->Library Screening Antiviral Screening (e.g., CPE assay) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization (Metabolic Stability, PK) SAR->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical

Caption: A generalized workflow for the development of thieno[3,2-b]pyrrole-based CHIKV inhibitors starting from this compound.

Quantitative Data: Anti-CHIKV Activity

Compound IDR1 GroupR2 GroupEC50 (µM)CC50 (µM)
1b 4-Fluorophenyl2-Morpholinoethyl0.7>100
20 4-Fluorophenyl2-(4-Methylpiperazin-1-yl)ethyl0.4>100
23c 4-Fluorophenyl2-(Dimethylamino)ethyl0.3>100

Note: Data is for thieno[3,2-b]pyrrole derivatives from a lead optimization study.[4]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl moieties at the 2-position of the thieno[3,2-b]pyrrole core.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 equivalent), the corresponding boronic acid (1.2 equivalents), Pd(dppf)Cl2 (0.05 equivalents), and K2CO3 (2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-4H-thieno[3,2-b]pyrrole-5-carboxylate.

Protocol 2: Amide Formation from Ethyl 2-substituted-4H-thieno[3,2-b]pyrrole-5-carboxylate

This protocol outlines the conversion of the ethyl ester at the 5-position to an amide, a common modification in medicinal chemistry to modulate solubility and target engagement.

Part A: Saponification of the Ethyl Ester

Materials:

  • Ethyl 2-substituted-4H-thieno[3,2-b]pyrrole-5-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (excess)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ethyl ester in a mixture of THF (or MeOH) and water.

  • Add an excess of LiOH or NaOH and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC or LC-MS).

  • Remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution with 1 M HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to yield the corresponding carboxylic acid.

Part B: Amide Coupling

Materials:

  • 2-substituted-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

  • Desired amine (1.1 equivalents)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents), HATU or PyBOP (1.2 equivalents), and DIPEA (3.0 equivalents).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or preparative HPLC to obtain the desired amide.

Protocol 3: PKM2 Activation Assay

This protocol describes a general method to assess the ability of a test compound to activate PKM2.

Materials:

  • Recombinant human PKM2 enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • Lactate dehydrogenase (LDH)

  • NADH

  • Test compound

  • 384-well plate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 384-well plate, add the assay buffer, LDH, NADH, ADP, and the test compound at various concentrations.

  • Add the PKM2 enzyme to all wells except the negative control.

  • Incubate the plate at room temperature for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding PEP to all wells.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • The rate of the reaction is proportional to the PKM2 activity. Calculate the percentage of activation relative to a known activator (e.g., FBP) or a vehicle control.

  • Determine the AC50 value by plotting the percentage of activation against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Protocol 4: Anti-CHIKV Cytopathic Effect (CPE) Assay

This protocol provides a basic method to evaluate the antiviral activity of a compound against CHIKV.

Materials:

  • Vero cells (or other susceptible cell line)

  • Chikungunya virus (CHIKV)

  • Cell culture medium (e.g., DMEM supplemented with FBS)

  • Test compound

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent (or similar)

  • 96-well plates

  • Luminometer

Procedure:

  • Seed Vero cells in a 96-well plate and incubate overnight to form a confluent monolayer.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the compound dilutions.

  • Infect the cells with CHIKV at a predetermined multiplicity of infection (MOI). Include uninfected and virus-only controls.

  • Incubate the plate for 48-72 hours, until significant cytopathic effect (CPE) is observed in the virus-only control wells.

  • Assess cell viability using the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability for each compound concentration relative to the uninfected control.

  • Determine the EC50 (the concentration that protects 50% of cells from virus-induced death) by plotting the percentage of viability against the logarithm of the compound concentration.

  • In a parallel experiment without virus infection, determine the CC50 (the concentration that reduces cell viability by 50%) to assess the cytotoxicity of the compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for producing this compound?

A1: The synthesis is typically a two-step process. First, the precursor molecule, ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, is synthesized. This is commonly achieved through a multi-step reaction sequence that often begins with a substituted thiophene, followed by cyclization to form the fused pyrrole ring.[1] The second step involves the selective bromination of this precursor at the 2-position of the thiophene ring.

Q2: Which brominating agent is most suitable for this synthesis?

A2: N-Bromosuccinimide (NBS) is a commonly used and effective reagent for the bromination of thieno[3,2-b]pyrrole systems. It offers good regioselectivity for the thiophene ring.

Q3: What are the primary challenges encountered in this synthesis?

A3: Key challenges include achieving a high yield of the thieno[3,2-b]pyrrole precursor, controlling the regioselectivity of the bromination to avoid the formation of isomers, and separating the desired mono-brominated product from unreacted starting material and di-brominated byproducts.

Troubleshooting Guides

Part 1: Synthesis of Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate (Precursor)

A common route to the precursor involves the Gewald reaction to form an aminothiophene intermediate, followed by cyclization.

Issue 1: Low Yield in the Gewald Reaction

Potential Cause Troubleshooting Recommendation
Incorrect Reaction Temperature The optimal temperature for the Gewald reaction is typically between 55-65°C.[1] Lower temperatures can lead to an incomplete reaction, while higher temperatures may promote side reactions and decomposition.
Inefficient Base Catalysis Diethylamine is a commonly used base catalyst.[1] Ensure the correct molar ratio is used. If the reaction is sluggish, consider a stronger base, but be aware that this may increase the formation of byproducts.
Poor Quality of Reagents Use freshly distilled ketones/aldehydes and high-purity ethyl cyanoacetate and elemental sulfur. Impurities can inhibit the reaction or lead to unwanted side products.
Suboptimal Solvent Absolute ethanol is a common solvent for this reaction.[1] Ensure the solvent is anhydrous, as water can interfere with the reaction.

Issue 2: Difficulties in the Cyclization Step to Form the Thieno[3,2-b]pyrrole Ring

Potential Cause Troubleshooting Recommendation
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.
Decomposition of the Intermediate The aminothiophene intermediate can be unstable. Proceed to the cyclization step as soon as possible after its formation and purification.
Ineffective Cyclization Conditions Different cyclization methods exist, including Hemetsberger-Knittel type cyclization or palladium-catalyzed reactions.[1] The choice of method and its specific conditions (catalyst, solvent, temperature) are crucial and may need to be optimized for your specific substrate.
Part 2: Bromination of Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

Issue 1: Low Yield of the Mono-brominated Product

Potential Cause Troubleshooting Recommendation
Over-bromination (Di-bromination) This is a common issue. Use a 1:1 molar ratio of the thienopyrrole precursor to NBS.[2] Add the NBS solution dropwise to the reaction mixture at a low temperature (e.g., 0°C) to control the reaction rate.[2]
Incomplete Reaction If a significant amount of starting material remains, the reaction may not have gone to completion. Allow the reaction to warm to room temperature and stir for a longer period. Monitor the reaction by TLC.
Decomposition of the Product The brominated product may be sensitive to light or heat. Protect the reaction from light by wrapping the flask in aluminum foil.[2] Work up the reaction at a low temperature.
Suboptimal Solvent Chloroform (CHCl3) or N,N-Dimethylformamide (DMF) are often used for NBS brominations.[2] The polarity of the solvent can influence the reaction; DMF may be a better choice for this substrate.[2]

Issue 2: Difficulty in Purifying the Final Product

Potential Cause Troubleshooting Recommendation
Close Polarity of Products The starting material, mono-brominated, and di-brominated products can have very similar Rf values on TLC, making separation by flash chromatography challenging.[2]
Separation Strategy Careful optimization of the solvent system for flash chromatography is crucial. A shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) may be required. Recrystallization from a suitable solvent system can also be an effective purification method.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate (Precursor)

This protocol is a general guideline based on the widely used synthetic strategies for this class of compounds.

Step 1: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate (Gewald Reaction) [1]

  • In a round-bottomed flask, dissolve ethyl cyanoacetate (0.1 mol) and acetophenone (0.1 mol) in 150 ml of absolute ethanol.

  • To this mixture, add elemental sulfur powder (0.1 mol) and diethylamine (20 ml).

  • Heat the reaction mixture to 55-65°C with stirring for 2 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture in a refrigerator overnight.

  • Collect the precipitated solid by filtration.

  • Recrystallize the crude product from a suitable solvent to obtain pure ethyl 2-amino-4-phenylthiophene-3-carboxylate.

Step 2: Cyclization to Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

  • The purified aminothiophene from Step 1 is reacted with a suitable reagent to form the pyrrole ring. This can involve reactions like the Hemetsberger-Knittel cyclization, which typically uses a base to promote the intramolecular condensation.

  • The reaction conditions (solvent, temperature, and base) need to be carefully optimized for the specific substrate.

  • The reaction progress should be monitored by TLC.

  • Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization.

Protocol 2: Bromination of Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

This protocol is a general guideline for NBS bromination of thiophene-containing heterocycles.

  • Dissolve ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate (1 equivalent) in anhydrous chloroform or DMF in a round-bottomed flask wrapped in aluminum foil.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve N-Bromosuccinimide (NBS) (1 equivalent) in the same anhydrous solvent.

  • Add the NBS solution dropwise to the cooled solution of the thienopyrrole with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

Data Presentation

Table 1: Reaction Conditions for Gewald Reaction

ParameterRecommended Condition
Reactants Ketone/Aldehyde, Ethyl Cyanoacetate, Elemental Sulfur
Catalyst Diethylamine
Solvent Absolute Ethanol
Temperature 55-65°C
Reaction Time ~2 hours

Table 2: Troubleshooting NBS Bromination

Issue Parameter to Adjust Recommended Change
Over-bromination Stoichiometry of NBSUse a strict 1:1 molar ratio.
Addition of NBSAdd dropwise at 0°C.
Incomplete Reaction Reaction Time/TemperatureAllow to warm to room temperature and stir longer.
Low Yield SolventConsider using DMF instead of Chloroform.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis (Gewald Reaction) cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Bromination A Ketone/Aldehyde + Ethyl Cyanoacetate + Sulfur B Gewald Reaction (Base Catalyst, 55-65°C) A->B Reactants C Ethyl 2-aminothiophene-3-carboxylate B->C Intermediate D Ethyl 2-aminothiophene-3-carboxylate E Cyclization Reaction D->E Intermediate F Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate E->F Precursor G Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate H NBS Bromination (0°C to RT) G->H Precursor I This compound H->I Final Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Bromination Start Low Yield of Mono-brominated Product OverBromination Over-bromination (Di-brominated byproduct) Start->OverBromination IncompleteReaction Incomplete Reaction Start->IncompleteReaction Decomposition Product Decomposition Start->Decomposition Sol_OverBromination Adjust NBS stoichiometry to 1:1 Add NBS dropwise at 0°C OverBromination->Sol_OverBromination Solution Sol_IncompleteReaction Increase reaction time Allow to warm to room temperature IncompleteReaction->Sol_IncompleteReaction Solution Sol_Decomposition Protect from light Maintain low temperature during workup Decomposition->Sol_Decomposition Solution

Caption: Troubleshooting logic for low yield in the bromination step.

References

Technical Support Center: Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and detailed protocols for the purification of crude ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate. It is intended for researchers, scientists, and drug development professionals familiar with standard organic synthesis laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps I should take to assess the purity of my crude this compound?

A1: Before proceeding with purification, it is crucial to assess the complexity of your crude mixture. Thin-Layer Chromatography (TLC) is an effective initial step. By testing various solvent systems, you can determine an appropriate mobile phase for column chromatography and identify the number of components in your crude product. A good solvent system should provide a retention factor (Rf) for the desired product between 0.2 and 0.4 for optimal separation.[1]

Q2: What are the most common methods for purifying crude this compound?

A2: The two primary methods for purifying this compound are silica gel column chromatography and recrystallization. Column chromatography is generally the most effective method for separating the target compound from a complex mixture of impurities.[2] Recrystallization can be an excellent final step to achieve high purity if a suitable solvent is found.

Q3: My thieno[3,2-b]pyrrole compound appears to be unstable on a standard silica gel TLC plate. What should I do?

A3: Heterocyclic compounds, such as thieno[3,2-b]pyrroles, can sometimes be unstable on acidic silica gel.[1] To test for stability, you can spot your compound on a TLC plate, let it sit for an hour, and then elute it to see if any degradation has occurred.[1] If instability is observed, consider using deactivated silica gel or an alternative stationary phase like alumina.[1] Another strategy is to add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent to neutralize the acidic sites on the silica.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process.

Column Chromatography Problems

Q1: My compound is not moving off the baseline during column chromatography, even with a relatively polar solvent system. What is causing this?

A1: There are several potential reasons for your compound's immobility on the column:

  • Incorrect Solvent System : The chosen mobile phase may still not be polar enough to elute your compound. You can try flushing the column with a much more polar solvent, such as 100% ethyl acetate or a methanol/dichloromethane mixture, to see if the compound elutes.[1]

  • Compound Decomposition : As mentioned, the compound may be degrading on the acidic silica gel.[1] Consider using deactivated silica or adding triethylamine to your eluent.

  • Interaction with Silica : The nitrogen atom in the pyrrole ring could be interacting strongly with the acidic silica. Adding a basic modifier to the eluent can help mitigate this.

Q2: The desired product is eluting with the solvent front, mixed with non-polar impurities. How can I improve the separation?

A2: This indicates that your mobile phase is too polar, resulting in minimal interaction between your compound and the stationary phase.[1] To achieve better separation, you need to decrease the polarity of the eluent by increasing the percentage of the non-polar solvent (e.g., hexane) in your mobile phase.[1] It is advisable to perform preliminary TLC tests with less polar solvent systems to find an appropriate Rf value, typically between 0.2 and 0.4.[1]

Q3: All my collected fractions contain a mixture of my product and impurities. Why can't I get a clean separation?

A3: This issue, known as poor resolution, can stem from several factors:

  • Overloading the Column : You may have loaded too much crude material. A general guideline is to use a silica-to-sample mass ratio of at least 30:1 to 50:1.[1]

  • Poor Column Packing : Air bubbles or cracks in the silica bed can lead to channeling and poor separation. Ensure the column is packed uniformly.

  • Inappropriate Solvent System : If the Rf values of your product and impurities are too close in the chosen solvent system, separation will be difficult. Experiment with different solvent systems to maximize the difference in Rf values. Trying solvent systems with different selectivities, such as dichloromethane/methanol or toluene/acetone, may be beneficial.[3]

Recrystallization Problems

Q1: I am having trouble finding a suitable solvent for recrystallization. What are the characteristics of a good recrystallization solvent?

A1: An ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. Additionally, the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. A trial-and-error approach with small amounts of the crude product in various solvents is often necessary.

Q2: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is too high or if the solution is cooled too quickly. Try using a lower-boiling point solvent or allowing the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.

Data Presentation

The following tables provide representative data for typical purification parameters. Actual values may vary depending on the specific impurities and reaction conditions.

Table 1: Typical TLC and Column Chromatography Parameters

ParameterValue/RangeRationale
Stationary Phase Silica Gel (230-400 mesh)Standard stationary phase for moderately polar compounds.
Mobile Phase Hexane:Ethyl Acetate (Gradient)Start with a low polarity (e.g., 95:5) and gradually increase the polarity to elute the desired compound.[1]
TLC Rf (Target) 0.2 - 0.4This range typically provides the best separation in column chromatography.[1]
Silica:Crude Ratio 30:1 to 50:1 (by mass)A higher ratio is necessary for difficult separations.[1]
Eluent Modifier 0.5% Triethylamine (optional)Added to the eluent to prevent streaking and decomposition of acid-sensitive compounds.

Table 2: Expected Purity and Yield

Purification StageTypical PurityTypical Yield
Crude Product 50-80%N/A
After Column Chromatography >95%60-85%
After Recrystallization >99%70-90% (from purified material)

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a standard procedure for purifying crude this compound using flash column chromatography.

  • TLC Analysis :

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems of varying polarity (e.g., Hexane:Ethyl Acetate 9:1, 4:1, 1:1) to find a system that gives an Rf value of approximately 0.3 for the desired product.

    • Visualize the spots using a UV lamp (254 nm) and/or a suitable stain (e.g., potassium permanganate or p-anisaldehyde).[4]

  • Column Preparation :

    • Select an appropriately sized glass column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.

    • Pack the column with the slurry, ensuring there are no air bubbles.

  • Sample Loading :

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection :

    • Begin eluting the column with the initial mobile phase.

    • Collect fractions of a consistent volume.

    • Monitor the elution process by TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the mobile phase to elute the desired compound.

  • Product Isolation :

    • Combine the pure fractions as determined by TLC.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for recrystallizing the purified this compound.

  • Solvent Selection :

    • In separate test tubes, dissolve small amounts of the compound in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof) by heating.

    • Allow the solutions to cool to room temperature and then in an ice bath.

    • A suitable solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling.

  • Recrystallization Procedure :

    • Dissolve the compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Crystal Isolation :

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Analysis TLC 1. TLC Analysis (Solvent System Scouting) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Crude Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute & Collect Fractions Load->Elute Monitor 5. Monitor Fractions by TLC Elute->Monitor Analyze Monitor->Elute Continue Combine 6. Combine Pure Fractions Monitor->Combine Pure Evaporate 7. Evaporate Solvent Combine->Evaporate Analyze 8. Analyze Final Product (NMR, LC-MS) Evaporate->Analyze troubleshooting_workflow start Poor Separation in Column Chromatography q1 Are Rf values of spots too close? start->q1 s1 Change Solvent System (e.g., different polarity or solvent type) q1->s1 Yes q2 Is the column overloaded? q1->q2 No end Improved Separation s1->end s2 Reduce Sample Load (Silica:Sample > 30:1) q2->s2 Yes q3 Is there streaking or decomposition on TLC? q2->q3 No s2->end s3 Use Deactivated Silica or Add Triethylamine to Eluent q3->s3 Yes q3->end No s3->end

References

Technical Support Center: Synthesis of Functionalized Thienopyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of functionalized thienopyrroles. Below you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format to assist in your experimental work.

FAQ 1: Low Yield in Paal-Knorr Synthesis of Thienopyrrole Precursors

Question: I am attempting to synthesize a substituted pyrrole ring as a precursor to a thienopyrrole system using the Paal-Knorr synthesis from a 1,4-dicarbonyl compound, but my yields are consistently low. What are the common causes and how can I optimize the reaction?

Answer:

Low yields in the Paal-Knorr synthesis are a frequent issue stemming from several factors, including reaction conditions, catalyst choice, and the stability of starting materials.[1][2] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia and is sensitive to pH, temperature, and solvent.[1][3]

Key Troubleshooting Steps:

  • pH Control: This is one of the most critical parameters. Strongly acidic conditions (pH < 3) can favor the formation of furan byproducts over the desired pyrrole.[1][4][5] It is crucial to maintain a neutral or weakly acidic environment. The use of a weak acid like acetic acid can effectively catalyze the reaction while minimizing side reactions.[3][6]

  • Catalyst Selection: While the reaction can be self-catalyzed, employing a mild acid catalyst often improves rates and yields. Both Brønsted and Lewis acids are effective.[7] For sensitive substrates, consider heterogeneous acid catalysts like silica sulfuric acid, which can promote clean reactions with high yields, sometimes even under solvent-free conditions.[1]

  • Reaction Conditions: Harsh conditions, such as excessively high temperatures or prolonged heating, can lead to the degradation of sensitive functional groups on both the starting materials and the product.[1][8] If conversion is low, consider a moderate increase in temperature or explore microwave-assisted synthesis, which has been shown to reduce reaction times and improve yields significantly.[3]

  • Solvent Choice: The solvent can influence reaction rates. While toluene is common, solvent-free conditions have proven highly effective and offer environmental benefits.[1][3]

Troubleshooting Workflow for Low Yield

start Low Yield Observed in Paal-Knorr Synthesis check_ph Check Reaction pH start->check_ph check_conditions Review Reaction Conditions (Temp. & Time) start->check_conditions check_catalyst Evaluate Catalyst start->check_catalyst ph_high pH > 3? check_ph->ph_high temp_high Temp. too high or Time too long? check_conditions->temp_high catalyst_harsh Using Strong Acid? check_catalyst->catalyst_harsh adjust_ph Action: Use Weak Acid (e.g., Acetic Acid) or Neutral Conditions ph_high->adjust_ph No (pH < 3) [Furan byproduct likely] adjust_conditions Action: Lower Temperature, Reduce Time, or Use Microwave temp_high->adjust_conditions Yes [Degradation likely] change_catalyst Action: Use Milder Catalyst (e.g., Lewis Acid, Heterogeneous Catalyst) catalyst_harsh->change_catalyst Yes success Improved Yield adjust_ph->success adjust_conditions->success change_catalyst->success

Caption: Workflow for diagnosing and resolving low yields in Paal-Knorr synthesis.

Quantitative Data: Catalyst and Condition Effects
CatalystSolventTemperature (°C)TimeYield (%)Reference
None (neat)None1202.5 h85[1]
Silica Sulfuric AcidNone12015 min98[1]
Acetic AcidTolueneReflux12 hVaries (Substrate Dependent)[3]
MgI2·(OEt2)n (10 mol%)CH3CN801-3 h62-98[9]
β-cyclodextrin-SO3HH2O8030-60 min85-96[9]
Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis

This protocol is a general guideline for the microwave-assisted synthesis of an N-substituted pyrrole from a 1,4-diketone.

Materials:

  • 1,4-diketone (1.0 mmol)

  • Primary amine (1.1 mmol)

  • Acetic acid (catalytic amount, ~0.1 mmol)

  • Ethanol (3 mL)

  • Microwave vial (10 mL) with a stir bar

Procedure:

  • Combine the 1,4-diketone (1.0 mmol), primary amine (1.1 mmol), and a catalytic amount of acetic acid in a 10 mL microwave vial equipped with a magnetic stir bar.

  • Add ethanol (3 mL) to the vial and seal it with a cap.

  • Place the vial in the cavity of a microwave reactor.

  • Irradiate the mixture at 120°C for 10-30 minutes. Monitor the progress of the reaction by TLC or GC-MS.

  • After completion, cool the vial to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure N-substituted pyrrole.

FAQ 2: Poor Regioselectivity with Unsymmetrical Precursors

Question: My synthesis of a thienopyrrole building block starts with an unsymmetrical 1,4-dicarbonyl compound, and I am getting a mixture of regioisomers. How can I control the regioselectivity?

Answer:

Achieving high regioselectivity when using an unsymmetrical 1,4-dicarbonyl is a common challenge that hinges on differentiating the reactivity of the two carbonyl groups.[5] The initial nucleophilic attack by the amine will preferentially occur at the more reactive carbonyl, dictating the final substitution pattern of the pyrrole ring.

Strategies to Control Regioselectivity:

  • Steric Hindrance: A bulky substituent near one carbonyl group will sterically hinder the approach of the amine, directing the initial attack to the less hindered carbonyl. This is often the most straightforward way to control the reaction's outcome.

  • Electronic Effects: The electronic nature of substituents can significantly influence the electrophilicity of the carbonyl carbons. An electron-withdrawing group (EWG) will increase the electrophilicity of the adjacent carbonyl, making it a more favorable site for nucleophilic attack. Conversely, an electron-donating group (EDG) will decrease its electrophilicity.[5]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product over the thermodynamically favored one.

Logical Relationship Diagram for Regioselectivity Control

cluster_factors Controlling Factors start Unsymmetrical 1,4-Dicarbonyl carbonyl_a Carbonyl 'A' start->carbonyl_a carbonyl_b Carbonyl 'B' start->carbonyl_b attack Nucleophilic Attack carbonyl_a->attack carbonyl_b->attack amine Primary Amine amine->attack product_a Regioisomer A attack->product_a Attack at 'A' product_b Regioisomer B attack->product_b Attack at 'B' sterics Steric Hindrance (Bulky Group near Carbonyl 'B') sterics->attack Favors attack at 'A' electronics Electronic Effects (EWG near Carbonyl 'A') electronics->attack Favors attack at 'A'

Caption: Factors influencing the site of initial amine attack on an unsymmetrical dicarbonyl.

FAQ 3: Difficulties in C-H Functionalization of the Thienopyrrole Core

Question: I have successfully synthesized the core thienopyrrole scaffold but am struggling with direct C-H functionalization to install additional groups. The reaction is either not proceeding or gives multiple products. What should I consider?

Answer:

Direct C-H activation is a powerful, atom-economical method for functionalizing heterocyclic cores, but it presents challenges.[10] The reactivity and selectivity of C–H bonds can be low, and the electron-rich nature of the thienopyrrole system can lead to multiple reactive sites or catalyst poisoning.[11][12]

Common Issues and Solutions:

  • Regioselectivity: Thienopyrrole systems have multiple C-H bonds with varying acidity and steric accessibility. Without a directing group, achieving regioselectivity can be difficult.

    • Solution: Employ a directing group strategy. A functional group covalently attached to the scaffold can coordinate to the metal catalyst, delivering it to a specific C-H bond (often at the ortho position).[13] More advanced strategies use removable or traceless directing groups.

  • Catalyst Choice and Deactivation: The choice of transition metal catalyst (commonly Palladium, Rhodium, or Cobalt) and ligands is critical.[7] The sulfur atom in the thiophene ring or the nitrogen in the pyrrole can sometimes coordinate too strongly to the metal center, leading to catalyst deactivation.

    • Solution: Screen a variety of catalysts and ligands. Sometimes, a more electron-deficient metal center or a bulkier ligand can prevent catalyst poisoning and improve turnover.

  • Harsh Reaction Conditions: Many C-H activation protocols require high temperatures and strong oxidants, which can be incompatible with sensitive functional groups on the thienopyrrole core.

    • Solution: Explore newer photocatalytic or electrochemical C-H functionalization methods, which often proceed under much milder conditions.[11]

  • Substrate Reactivity: Electron-rich thienopyrroles are prone to oxidation, while electron-deficient ones may be too unreactive.

    • Solution: The electronic properties of the substrate must be matched with the reaction type. For example, oxidative C-H functionalization might be challenging with an easily oxidized substrate. In such cases, a different coupling strategy might be more appropriate.

Workflow for C-H Functionalization Troubleshooting

start C-H Functionalization Fails no_reaction No Reaction start->no_reaction multi_product Mixture of Products start->multi_product check_catalyst Is the catalyst active? Is it being poisoned? no_reaction->check_catalyst check_selectivity Is the reaction non-selective? multi_product->check_selectivity solution_catalyst Action: Screen different catalysts/ligands. Increase catalyst loading. check_catalyst->solution_catalyst Yes solution_selectivity Action: Introduce a directing group. Modify electronic properties of substrate. check_selectivity->solution_selectivity Yes

Caption: Troubleshooting guide for common issues in C-H functionalization reactions.

Experimental Protocol: Palladium-Catalyzed Direct Arylation

This is a representative protocol for the direct C-H arylation of a heterocycle, which can be adapted for thienopyrrole systems.

Materials:

  • Thienopyrrole substrate (0.5 mmol)

  • Aryl bromide or iodide (0.75 mmol, 1.5 equiv)

  • Pd(OAc)2 (5 mol%, 0.025 mmol)

  • P(o-tolyl)3 or other suitable phosphine ligand (10 mol%, 0.05 mmol)

  • K2CO3 or Cs2CO3 (1.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMA, Toluene, or Dioxane, 5 mL)

  • Schlenk tube or sealed vial

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the thienopyrrole substrate (0.5 mmol), aryl halide (0.75 mmol), Pd(OAc)2 (0.025 mmol), phosphine ligand (0.05 mmol), and base (1.0 mmol).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous, degassed solvent (5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100-140°C.

  • Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts, washing with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the arylated thienopyrrole.

References

Overcoming regioselectivity issues in thieno[3,2-b]pyrrole functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of the thieno[3,2-b]pyrrole core. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. How can I achieve selective N-arylation of the thieno[3,2-b]pyrrole core?

Answer:

Selective N-arylation of the thieno[3,2-b]pyrrole core can be achieved using palladium or copper-catalyzed cross-coupling reactions. The choice of catalyst system is crucial for high yields and selectivity.

  • Palladium Catalysis: A combination of Pd₂(dba)₃ and tBu₃P has shown broad applicability for the N-arylation of dithieno[3,2-b:2′,3′‐d]pyrrole (DTP) with various aryl halides, providing good to excellent yields.[1][2] Another effective palladium-based system for coupling with aryl halides involves using Pd(OAc)₂ with a suitable ligand.

  • Copper Catalysis: Copper(I) iodide (CuI) is a viable catalyst, particularly for sterically hindered aryl halides. For instance, the reaction of H-DTP with 2-bromo-1,1'-biphenyl was successfully promoted by CuI, where palladium catalysts were less effective.[1] Microwave-assisted copper-catalyzed coupling has also been reported for the synthesis of N-heteroarylated DTPs.[3]

Troubleshooting:

  • Low Yield:

    • Optimize Ligand: For palladium catalysis, the choice of phosphine ligand is critical. Experiment with different ligands (e.g., XPhos, tBu₃P) to improve catalytic activity.

    • Vary the Base: The choice of base (e.g., NaOtBu, K₂CO₃) can significantly impact the reaction outcome. Screen different bases to find the optimal conditions for your specific substrates.

    • Increase Temperature: In some cases, higher reaction temperatures may be required to drive the reaction to completion. Microwave irradiation can be an effective method for achieving rapid heating and improved yields.[3]

  • Side Reactions (e.g., C-H activation):

    • Catalyst Selection: Carefully select the catalyst system. Some palladium catalysts, under certain conditions, can promote C-H activation. For exclusive N-arylation, a well-defined catalyst system like Pd₂(dba)₃/tBu₃P is recommended.[1][2]

2. I am observing a mixture of C2 and C5 functionalized products. How can I control the regioselectivity of C-H functionalization?

Answer:

Controlling the regioselectivity between the C2 and C5 positions of the thieno[3,2-b]pyrrole core is a common challenge. The outcome of C-H functionalization is highly dependent on the directing group, catalyst, ligands, and solvent.

  • Directing Groups: The presence of a directing group on the pyrrole nitrogen or at the C3 position can strongly influence the site of functionalization. For instance, in 3,4-disubstituted pyrroles, a directing group at the C3 position can lead to excellent C2-selectivity in chelation-assisted C-H activation.[4]

  • Solvent Effects: The choice of solvent can dramatically alter the regioselectivity. For example, in the alkenylation of 3,4-disubstituted pyrroles, toluene or 1,4-dioxane favors C2-alkenylation through chelation assistance.[4] In contrast, a DMSO/DMF solvent system can override this chelation effect, leading to preferential C5-alkenylation at the more electron-rich position.[4]

  • Catalyst and Ligand System: For direct arylation, the palladium source, ligand, and additives play a crucial role in determining the regioselectivity. For example, in the direct arylation of dithieno[3,2-b:2,3'-d]pyrroles, specific catalytic systems can be tuned to achieve selective β-arylation (C3/C6) or α-arylation (C2/C7).[5]

Troubleshooting:

  • Poor Regioselectivity:

    • Solvent Screening: Conduct a thorough solvent screen. Test non-coordinating solvents (e.g., toluene, hexane) and coordinating solvents (e.g., DMSO, DMF, DMAc) to determine their effect on the regiomeric ratio.

    • Ligand Variation: For palladium-catalyzed reactions, screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. The steric and electronic properties of the ligand can significantly influence which C-H bond is activated.

    • Temperature Optimization: The reaction temperature can affect the selectivity. Lowering the temperature may favor the thermodynamically more stable product, while higher temperatures might favor the kinetically controlled product.

3. How can I selectively functionalize the thiophene ring over the pyrrole ring?

Answer:

The relative reactivity of the thiophene and pyrrole rings towards electrophilic substitution and metalation can be exploited to achieve selective functionalization. Generally, the α-positions of the thiophene ring (C2 and C5 in the parent thieno[3,2-b]pyrrole) are more susceptible to electrophilic attack and C-H activation than the pyrrole ring.

  • Electrophilic Halogenation: Reactions with electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) will typically occur preferentially at the C2 and/or C5 positions of the thiophene moiety.

  • Direct C-H Arylation: Palladium-catalyzed direct C-H arylation often favors the C2 position of the thiophene ring.[6] The regioselectivity can be further controlled by the choice of catalyst, ligand, and reaction conditions.

Troubleshooting:

  • Mixture of Thiophene and Pyrrole Functionalization:

    • Protecting Groups: If undesired reaction occurs on the pyrrole nitrogen, consider using a removable protecting group (e.g., Boc, Ts) to block this position.

    • Reaction Conditions: Carefully control the stoichiometry of the reagents. Using a limited amount of the electrophile or coupling partner may favor monofunctionalization at the more reactive thiophene position.

4. I am struggling with the synthesis of the core thieno[3,2-b]pyrrole scaffold. What are some reliable synthetic routes?

Answer:

Several synthetic strategies have been developed for the construction of the thieno[3,2-b]pyrrole core. The choice of method often depends on the desired substitution pattern.

  • Hemetsberger-Knittel Synthesis: This is a classic method involving the thermal or base-catalyzed cyclization of an ethyl 2-azido-3-(thiophen-2-yl)acrylate precursor.[7]

  • Palladium-Catalyzed Heteroannulation: A flexible approach involves the palladium-catalyzed heteroannulation of an internal alkyne to construct the fused pyrrole ring.

  • From Acylthiophenes: A two-step synthesis from acylthiophenes, acetylene gas, and hydrazines has been reported.[8][9]

  • Buchwald-Hartwig Amination: The N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole (DTP) monomer can be synthesized using a Buchwald-Hartwig amination of 3,3′-dibromo-2,2′-bithiophene with an appropriate amine.[10]

Troubleshooting:

  • Low Yield in Cyclization Step:

    • Optimize Reaction Conditions: For thermal cyclizations, carefully control the temperature and reaction time. For base-catalyzed reactions, screen different bases and solvents.

    • Precursor Purity: Ensure the purity of the starting materials, as impurities can inhibit the cyclization reaction.

Quantitative Data Summary

Table 1: Regioselectivity in Direct C-H Arylation of Dithieno[3,2-b:2',3'-d]pyrroles (DTPs) [5]

EntryDTP DerivativeAryl HalideCatalyst SystemMajor Product(s)Yield (%)
1Unsubstituted H-DTP9-Anthracenyl HalidePd Source, Ligand, Additive System 1N-arylation-
2Unsubstituted H-DTP9-Anthracenyl HalidePd Source, Ligand, Additive System 2β-arylation, β,β'-diarylation-
3N-substituted DTP-Carboxylate-assistedα-arylation, α,α'-diarylation-

Note: Specific yields were not provided in the abstract but the study reports successful synthesis of these regioselectively substituted DTPs.

Table 2: Catalyst Performance in N-Arylation of H-DTP with Aryl Bromides [1]

Aryl BromideCatalystYield (%)
BromobenzenePd₂(dba)₃/tBu₃P94
BromobenzeneCuI52
2-Bromo-1,1'-biphenylPd₂(dba)₃/tBu₃P-
2-Bromo-1,1'-biphenylCuI33

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed N-Arylation of H-DTP [1][2]

  • To an oven-dried reaction vessel, add H-DTP (1.0 equiv.), aryl halide (1.2 equiv.), Pd₂(dba)₃ (0.02 equiv.), and tBu₃P (0.08 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene and the appropriate base (e.g., NaOtBu, 1.5 equiv.).

  • Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate via Hemetsberger-Knittel Cyclization [7]

  • Synthesis of Ethyl 2-azido-3-(thiophen-2-yl)acrylate: To a solution of the corresponding thiophene-2-carbaldehyde and ethyl 2-azidoacetate in ethanol at 0 °C, add sodium ethoxide. Stir the reaction mixture until completion.

  • Cyclization: Reflux the purified ethyl 2-azido-3-(thiophen-2-yl)acrylate intermediate in a high-boiling solvent such as o-xylene. The cyclization proceeds with the extrusion of dinitrogen gas to afford the ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate.

  • Purify the product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_synthesis Thieno[3,2-b]pyrrole Core Synthesis cluster_functionalization Regioselective Functionalization start Starting Materials (e.g., Acylthiophenes) intermediate Key Intermediate (e.g., Azido-acrylate) start->intermediate Multi-step synthesis core Thieno[3,2-b]pyrrole Core intermediate->core Cyclization core_product Thieno[3,2-b]pyrrole Core n_func N-Functionalized Product core_product->n_func N-Arylation (Pd/Cu cat.) c2_func C2-Functionalized Product core_product->c2_func C-H Activation (Directing Group) c5_func C5-Functionalized Product core_product->c5_func C-H Activation (Solvent Control)

Caption: General experimental workflow for the synthesis and functionalization of the thieno[3,2-b]pyrrole core.

regioselectivity_logic cluster_factors Controlling Factors cluster_outcomes Regioselective Outcomes start Functionalization of Thieno[3,2-b]pyrrole catalyst Catalyst System (Pd, Cu, Ligands) start->catalyst directing_group Directing Groups (N-substituents, C3-substituents) start->directing_group solvent Solvent (Polar vs. Non-polar) start->solvent reagents Reagents (Electrophiles, Coupling Partners) start->reagents n_selectivity N-Functionalization catalyst->n_selectivity c2_selectivity C2-Functionalization (α-position) catalyst->c2_selectivity beta_selectivity C3/C6-Functionalization (β-position) catalyst->beta_selectivity directing_group->c2_selectivity c5_selectivity C5-Functionalization (α-position) solvent->c5_selectivity reagents->c2_selectivity

Caption: Key factors influencing the regioselectivity of thieno[3,2-b]pyrrole functionalization.

References

Technical Support Center: Optimizing Suzuki Coupling with Bromo-thienopyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions with bromo-thienopyrrole substrates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of bromo-thienopyrroles, offering systematic approaches to identify and resolve them.

Q1: My Suzuki coupling reaction with a bromo-thienopyrrole substrate shows low or no yield. What are the primary factors to investigate?

A1: Low to no product formation is a frequent challenge. A systematic evaluation of your reaction components and conditions is the most effective troubleshooting approach. Key areas to investigate include:

  • Catalyst Activity: The palladium catalyst is central to the reaction. Its deactivation or insufficient activity is a common cause of low yields.

    • Troubleshooting:

      • Ensure you are using a fresh, properly stored catalyst, as Pd(0) species can be sensitive to air and moisture.

      • Consider using a more robust pre-catalyst, such as a palladacycle or a catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos), which can be more effective for electron-rich heteroaryl halides.[1]

      • Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%) if you suspect activity issues.

  • Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation, which leads to deactivation.

    • Troubleshooting:

      • Ensure all solvents and reagents are thoroughly degassed. Common methods include several freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[1]

      • Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

  • Reagent Quality and Stability: The purity and stability of your reagents are critical.

    • Troubleshooting:

      • Bromo-thienopyrrole: Ensure the starting material is pure and free of impurities that could poison the catalyst.

      • Boronic Acid/Ester: Boronic acids, especially heteroaryl boronic acids, can be unstable and prone to degradation via protodeboronation.[1] It is advisable to use fresh or properly stored boronic acid. To improve stability, consider using more robust boronic esters, such as pinacol esters, or potassium trifluoroborate salts.[1]

  • Base Selection: The choice and quality of the base are crucial for the transmetalation step.

    • Troubleshooting:

      • Ensure the base is finely powdered and anhydrous.

      • If using a carbonate base (e.g., K₂CO₃, Na₂CO₃) yields poor results, consider a stronger base like a phosphate (e.g., K₃PO₄) or cesium carbonate (Cs₂CO₃). For substrates sensitive to strong bases, milder options like potassium fluoride (KF) can be effective.[2]

  • Solvent and Temperature: The solvent affects catalyst activity and substrate solubility, while temperature influences reaction kinetics.

    • Troubleshooting:

      • Ensure your bromo-thienopyrrole and boronic acid are soluble in the chosen solvent system at the reaction temperature. Common solvent systems include mixtures like dioxane/water, DME/water, or THF/water.[3][4]

      • If the reaction is sluggish, cautiously increasing the temperature (e.g., from 80 °C to 100 °C) can improve the rate. However, excessively high temperatures can lead to catalyst decomposition.

Q2: I am observing significant byproduct formation, such as homocoupling of the boronic acid or debromination of the thienopyrrole. How can I minimize these side reactions?

A2: The formation of byproducts is a common issue that can significantly lower the yield of the desired product.

  • Homocoupling of Boronic Acid: This involves the coupling of two molecules of the boronic acid partner.

    • Cause: This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle.[1]

    • Minimization Strategies:

      • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst.

      • Maintain Inert Atmosphere: Ensure a positive pressure of nitrogen or argon is maintained throughout the reaction.

      • Optimize Stoichiometry: Using a slight excess of the bromo-thienopyrrole relative to the boronic acid can sometimes help.

  • Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid, replacing it with a carbon-hydrogen bond.

    • Cause: This can be catalyzed by the base, especially in the presence of water, or by the palladium catalyst itself under certain conditions.[1] Heteroaryl boronic acids can be particularly susceptible.

    • Minimization Strategies:

      • Use Stable Boronic Acid Derivatives: Employ boronic esters (e.g., pinacol esters) or organotrifluoroborates, which are more stable to protodeboronation.[1]

      • Minimize Water Content: While some water is often necessary, excess water can promote this side reaction. Use anhydrous solvents and carefully control the amount of aqueous base solution.

      • Optimize Reaction Time and Temperature: Run the reaction at the lowest temperature that affords a reasonable rate to minimize the time the boronic acid is exposed to decomposition-promoting conditions.

  • Debromination (Proto-dehalogenation): This is the replacement of the bromine atom on the thienopyrrole with a hydrogen atom.

    • Cause: This can occur through various pathways, sometimes involving impurities or side reactions with the solvent or base.

    • Minimization Strategies:

      • Use High-Purity Reagents: Ensure all starting materials, solvents, and bases are of high purity.

      • Optimize Ligand and Catalyst: A well-chosen ligand can sometimes suppress this side reaction by promoting the desired cross-coupling pathway.

Q3: My catalyst turns black during the reaction. Is this normal, and what should I do?

A3: The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition. While some minor color change can be normal, significant black precipitation is a sign of an inefficient catalytic cycle and will likely lead to a low yield.

  • Causes:

    • Insufficient ligand to stabilize the Pd(0) species.

    • High reaction temperatures.

    • Impurities in the starting materials or solvents.

    • Presence of oxygen.

  • Troubleshooting:

    • Increase the ligand-to-palladium ratio slightly.

    • Use a more robust, sterically hindered ligand (e.g., Buchwald-type ligands) that can better stabilize the palladium center.[1]

    • Lower the reaction temperature if possible, though this may require longer reaction times.

    • Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed.[1]

Data Presentation: Reaction Condition Optimization

The following tables summarize common starting conditions and optimization parameters for Suzuki coupling reactions of bromo-heterocycles, which can be applied to bromo-thienopyrroles.

Table 1: Common Catalysts for Suzuki Coupling of Bromo-heterocycles

CatalystTypical Loading (mol%)LigandNotes
Pd(PPh₃)₄2 - 5PPh₃ (integrated)A common, versatile catalyst, but may be less effective for challenging substrates.
Pd(dppf)Cl₂1 - 5dppf (integrated)Often provides good yields for a range of heteroaryl bromides.[3][5]
Pd₂(dba)₃1 - 3XPhos, SPhos, etc.Used with bulky, electron-rich phosphine ligands for difficult couplings.[6]
Pd(OAc)₂1 - 5PPh₃, PCy₃, SPhos, etc.A common Pd(II) precatalyst used in combination with a variety of ligands.

Table 2: Screening of Bases and Solvents

Base (equiv.)Solvent System (v/v)Typical Temp. (°C)Notes
K₂CO₃ (2-3)Dioxane/H₂O (4:1)80 - 100A very common and effective general-purpose system.[7]
Na₂CO₃ (2-3)DME/H₂O (4:1)80 - 90Dimethoxyethane (DME) is a good alternative to dioxane.[3]
K₃PO₄ (2-3)Toluene/EtOH/H₂O or Dioxane/H₂O90 - 110A stronger base, often effective when carbonates fail.[4][7]
Cs₂CO₃ (2-3)THF/H₂O (4:1) or Dioxane/H₂O80 - 100A strong and highly effective base, though more expensive.
KF (2-3)Dioxane/H₂O (4:1)90 - 110A milder base, useful for substrates with base-sensitive functional groups.[2]

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of a bromo-thienopyrrole. This should be considered a starting point, and optimization of the parameters outlined above may be necessary for specific substrates.

General Procedure for Suzuki Coupling of a Bromo-thienopyrrole:

  • Reagent Preparation:

    • Bromo-thienopyrrole (1.0 equiv)

    • Arylboronic acid or pinacol ester (1.1 - 1.5 equiv)[7]

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)[7]

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Reaction Setup:

    • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromo-thienopyrrole, the boronic acid derivative, and the base.

    • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst.

    • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the bromo-thienopyrrole.[1]

  • Reaction Execution:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C).

    • Stir the reaction mixture vigorously for the required time (typically 2-24 hours).

  • Monitoring:

    • Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash it with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure coupled product.

Visualizations

The following diagrams illustrate key aspects of the Suzuki coupling reaction to aid in understanding and troubleshooting.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)(X)L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition tm_complex R¹-Pd(II)(R²)L₂ oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) tm_complex->product r1x R¹-X (Bromo-thienopyrrole) r1x->oa_complex boronate [R²-B(OH)₃]⁻ boronate->oa_complex base Base (e.g., K₂CO₃) r2boh2 R²-B(OH)₂ base->r2boh2 r2boh2->boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8][9]

Experimental_Workflow start 1. Reagent Prep & Setup degas 2. Degas Solvents & Purge with Inert Gas start->degas reaction 3. Add Catalyst & Solvents, Heat Reaction degas->reaction monitor 4. Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup 5. Quench, Extract, & Dry monitor->workup Reaction Complete purify 6. Purify Product (Chromatography) workup->purify end Pure Product purify->end

Caption: A general experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Tree start Low / No Yield? check_catalyst Check Catalyst: - Fresh? Pre-catalyst? - Increase loading? start->check_catalyst Yes side_products Significant Side Products? start->side_products No, but... check_inert Check Inert Atmosphere: - Degassed solvents? - Positive pressure? check_catalyst->check_inert Still low check_reagents Check Reagents: - Boronic acid quality? - Use pinacol ester? check_inert->check_reagents Still low check_conditions Check Conditions: - Base strength? - Solubility? - Temperature? check_reagents->check_conditions Still low homocoupling Homocoupling? - Rigorously degas side_products->homocoupling Yes protodeboronation Protodeboronation? - Use boronic ester - Minimize H₂O side_products->protodeboronation Yes debromination Debromination? - Check reagent purity - Screen ligands side_products->debromination Yes

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

References

Troubleshooting unwanted side reactions during nitration of thienopyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of thienopyrrole scaffolds. Our aim is to help you overcome common challenges and minimize unwanted side reactions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common unwanted side reactions during the nitration of thienopyrroles?

A1: The most frequently encountered side reaction is the formation of constitutional isomers. For instance, the nitration of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate can yield a mixture of the 2-nitro and 6-nitro products.[1] Other potential side reactions, especially under harsh conditions (e.g., using concentrated sulfuric and nitric acid), include polysubstitution (dinitration), oxidation of the electron-rich heterocyclic ring, and acid-catalyzed polymerization, which is a known issue with pyrrole-containing systems.

Q2: Which positions on the thienopyrrole ring are most susceptible to nitration?

A2: Electrophilic aromatic substitution on thienopyrroles is predicted to occur preferentially at the positions alpha to the heteroatoms (sulfur and nitrogen). For thieno[3,2-b]pyrrole, this corresponds to the C2, C3, C5, and C6 positions. Experimental evidence on ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate shows that nitration occurs at the C2 and C6 positions.[1] The relative reactivity of the thiophene and pyrrole rings, as well as the influence of existing substituents, will determine the final regioselectivity.

Q3: My nitrated thienopyrrole product won't precipitate out of the reaction mixture upon quenching with water. What should I do?

A3: If your product is soluble in the aqueous acidic mixture, a liquid-liquid extraction is necessary. After quenching the reaction, transfer the mixture to a separatory funnel and extract several times with a suitable organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, then with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

Q4: I have obtained a mixture of 2-nitro and 6-nitro isomers. How can I separate them?

A4: The separation of constitutional isomers can often be achieved using column chromatography. The choice of stationary phase (e.g., silica gel, alumina) and eluent system will depend on the specific properties of your nitrated thienopyrrole derivatives. A careful optimization of the eluent polarity will be required to achieve good separation. Techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can also be employed for more challenging separations.

Q5: Are there milder nitrating agents that can be used to avoid side reactions with sensitive thienopyrrole substrates?

A5: Yes, for substrates prone to oxidation or polymerization under strongly acidic conditions, milder nitrating agents are recommended. Acetyl nitrate, prepared in situ from nitric acid and acetic anhydride, is a common choice for the nitration of sensitive heterocycles like pyrrole. Other alternatives include the use of bismuth subnitrate in the presence of thionyl chloride, which has been shown to be effective for a range of aromatic compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the nitration of thienopyrroles.

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of nitrated product 1. Thienopyrrole substrate is unstable under the reaction conditions (decomposition/polymerization). 2. Nitrating agent is not sufficiently reactive. 3. Reaction time is too short or temperature is too low.1. Use a milder nitrating agent (e.g., acetyl nitrate). 2. Employ a stronger nitrating system (e.g., fuming nitric acid in acetic anhydride, or nitric acid/sulfuric acid for deactivated substrates). 3. Increase the reaction time and/or temperature, monitoring the reaction progress by TLC.
Formation of multiple products (isomers) The thienopyrrole core has multiple reactive sites for electrophilic substitution.1. Modify the substrate to include a directing group that favors substitution at a specific position. For example, installing a formyl group at the 6-position of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate directs nitration to the 2-position.[1] 2. Optimize reaction conditions (e.g., temperature, solvent) to favor the formation of one isomer. 3. If isomer formation is unavoidable, plan for a chromatographic separation step after the reaction.
Formation of a dark, tarry substance Acid-catalyzed polymerization of the pyrrole ring.1. Use milder, non-acidic, or less acidic nitrating conditions. 2. Ensure the reaction temperature is kept low. 3. Add the thienopyrrole substrate slowly to the nitrating mixture to avoid localized heating and high concentrations of the protonated species.
Evidence of oxidation (e.g., quinone-like byproducts) The thienopyrrole ring is susceptible to oxidation by the nitrating agent.1. Use a nitrating agent with lower oxidative potential. 2. Perform the reaction at a lower temperature. 3. Use a shorter reaction time.
Dinitration or other polysubstitution The reaction conditions are too harsh, or an excess of the nitrating agent is used.1. Use a stoichiometric amount of the nitrating agent. 2. Add the nitrating agent slowly to the substrate solution. 3. Perform the reaction at a lower temperature and for a shorter duration.

Experimental Protocols

The following is a representative protocol for the nitration of a thienopyrrole derivative, based on the literature.[1] Note: This protocol may require optimization for different thienopyrrole substrates.

Nitration of Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

  • Reagents and Materials:

    • Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

    • Fuming nitric acid

    • Acetic anhydride

    • Dichloromethane (or another suitable solvent)

    • Ice

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

    • Silica gel for column chromatography

    • Hexanes and ethyl acetate (or other suitable eluents)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate in acetic anhydride.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours), monitoring the progress by TLC.

    • Upon completion, carefully pour the reaction mixture into a beaker containing ice and water.

    • Extract the aqueous mixture with dichloromethane or ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the 2-nitro and 6-nitro isomers.

Visualizations

Nitration_Pathway Thienopyrrole Thienopyrrole Substrate DesiredProduct Desired Mononitro Thienopyrrole Thienopyrrole->DesiredProduct Desired Pathway IsomericProduct Isomeric Mononitro Thienopyrrole Thienopyrrole->IsomericProduct Side Reaction (Isomerization) DinitroProduct Dinitro Thienopyrrole Thienopyrrole->DinitroProduct Side Reaction (Polysubstitution) OxidationProduct Oxidation Products Thienopyrrole->OxidationProduct Side Reaction (Oxidation) Polymer Polymerization Thienopyrrole->Polymer Side Reaction (Polymerization) NitratingAgent Nitrating Agent (e.g., HNO3/H2SO4) NitratingAgent->Thienopyrrole

Caption: Potential reaction pathways during the nitration of thienopyrroles.

Troubleshooting_Workflow Start Start Nitration Experiment Reaction Perform Nitration Start->Reaction Analysis Analyze Crude Product (TLC, NMR, LC-MS) Reaction->Analysis DesiredProduct Desired Product Obtained Analysis->DesiredProduct SideProducts Unwanted Side Products Detected Analysis->SideProducts End End DesiredProduct->End Isomers Isomeric Mixture SideProducts->Isomers Polymerization Polymerization/Degradation SideProducts->Polymerization LowYield Low or No Yield SideProducts->LowYield Purification Chromatographic Separation Isomers->Purification MilderConditions Use Milder Nitrating Agent Lower Temperature Polymerization->MilderConditions OptimizeConditions Optimize Reaction Time/ Temperature/Reagents LowYield->OptimizeConditions Purification->End MilderConditions->Reaction OptimizeConditions->Reaction

Caption: A logical workflow for troubleshooting unwanted side reactions.

References

Proper handling and storage conditions for ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling, storage, and troubleshooting for experiments involving ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

There are conflicting recommendations from various suppliers, with some suggesting room temperature storage and others advising refrigeration.[1][2][3] To ensure the long-term stability and purity of the compound, we recommend the more cautious approach: store in a cool, dark place (2-8°C) under an inert atmosphere (e.g., argon or nitrogen). [2] The container should be tightly sealed to prevent moisture ingress.[4] While short-term storage at room temperature may not lead to immediate degradation, prolonged exposure to light, air, and higher temperatures can compromise the compound's integrity.

Q2: What is the appearance and solubility of this compound?

This compound is typically a solid.[2] It is sparingly soluble in water.[4] For experimental use, it is generally dissolved in common organic solvents.

Q3: What are the main safety precautions when handling this compound?

This compound is an irritant. It can cause skin, eye, and respiratory irritation.[2][4] Always handle this chemical in a well-ventilated area or a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and direct contact with skin and eyes.

Storage and Handling Data

ParameterRecommended ConditionReference
Storage Temperature 2-8°C[2]
Atmosphere Inert (Argon or Nitrogen)[2]
Light Keep in a dark place[2]
Container Tightly closed[4]
Shipping Temperature Normal (Ambient)[2]
Physical Form Solid[2]

Troubleshooting Guides

Issue 1: My compound has changed color (e.g., turned yellowish or brownish) during storage. Is it still usable?

A change in color can indicate degradation. Thieno[3,2-b]pyrrole derivatives can be susceptible to oxidation or decomposition, especially when exposed to air and light over extended periods.

  • Recommendation: Before use, it is advisable to check the purity of the discolored material by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. If significant impurities are detected, purification by recrystallization or column chromatography may be necessary. To prevent this, always store the compound under the recommended conditions.

Issue 2: I am seeing a significant amount of a debrominated byproduct in my Suzuki coupling reaction. How can I prevent this?

The loss of the bromine atom (dehalogenation) can be a side reaction in Suzuki couplings, particularly with electron-rich heterocyclic systems. This can be influenced by the reaction conditions.

  • Troubleshooting Steps:

    • Protect the Pyrrole Nitrogen: The free N-H group in the pyrrole ring can sometimes interfere with the catalytic cycle. Protecting the nitrogen with a suitable group, such as a Boc (tert-butyloxycarbonyl) group, can suppress dehalogenation.[5]

    • Choice of Base: The type and strength of the base can influence the extent of dehalogenation. Experiment with milder bases.

    • Palladium Catalyst and Ligand: The choice of palladium source and ligand is crucial. Some ligand systems are more prone to promoting reductive dehalogenation. Consider screening different phosphine ligands.

    • Reaction Temperature and Time: Use the lowest effective temperature and monitor the reaction closely to avoid prolonged heating after the starting material is consumed, which can favor side reactions.

Issue 3: I am having trouble with the N-alkylation of the thieno[3,2-b]pyrrole core. The reaction is sluggish or gives low yields.

  • Troubleshooting Steps:

    • Base Selection: A strong enough base is required to deprotonate the pyrrole nitrogen. Sodium hydride (NaH) is commonly used.[6] Ensure the NaH is fresh and has been handled under anhydrous conditions.

    • Anhydrous Conditions: The reaction is sensitive to moisture, which will quench the base. Use anhydrous solvents (e.g., THF, DMF) and perform the reaction under an inert atmosphere.

    • Temperature: The initial deprotonation is often carried out at 0°C, followed by warming to room temperature or gentle heating to drive the alkylation to completion.[6]

    • Reactivity of the Alkylating Agent: The reactivity of the alkylating agent (e.g., alkyl halide) will affect the reaction rate. More reactive agents like iodides may be more effective than chlorides.

Experimental Protocols

Protocol 1: Proper Aliquoting and Storage of this compound
  • Preparation: Move the sealed container of the compound from the refrigerator to a desiccator and allow it to warm to room temperature before opening to prevent moisture condensation.

  • Inert Atmosphere: Perform all manipulations in a glove box or on a Schlenk line under an inert atmosphere (argon or nitrogen).

  • Aliquoting: Weigh the desired amount of the solid into a clean, dry vial.

  • Sealing: Tightly seal the vial with a cap that has a chemically resistant liner. For added protection, wrap the cap with Parafilm®.

  • Storage: Place the newly aliquoted vial and the stock container back into the refrigerator (2-8°C) in a dark secondary container.

Protocol 2: N-Alkylation of this compound
  • Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add a solution of this compound in anhydrous THF.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Stirring: Stir the resulting mixture at room temperature for 30 minutes.

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0°C.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_storage Storage & Aliquoting storage_start Start: Receive Compound warm_up Warm to Room Temp in Desiccator storage_start->warm_up inert_atmosphere Handle Under Inert Atmosphere warm_up->inert_atmosphere weigh Weigh Desired Amount inert_atmosphere->weigh seal Seal Vial Tightly weigh->seal store Store at 2-8°C in Dark seal->store storage_end End: Ready for Use store->storage_end

Caption: Workflow for proper storage and aliquoting.

troubleshooting_suzuki start Issue: Debromination in Suzuki Coupling check_nh Is the pyrrole N-H unprotected? start->check_nh protect_n Protect N with Boc group check_nh->protect_n Yes check_base Review Base Choice check_nh->check_base No solution Problem Resolved protect_n->solution try_milder_base Try milder base (e.g., K2CO3, CsF) check_base->try_milder_base check_catalyst Review Catalyst System check_base->check_catalyst try_milder_base->solution screen_ligands Screen different phosphine ligands check_catalyst->screen_ligands check_temp Review Reaction Conditions check_catalyst->check_temp screen_ligands->solution lower_temp Lower temperature and reduce reaction time check_temp->lower_temp lower_temp->solution

Caption: Troubleshooting guide for Suzuki coupling issues.

References

Technical Support Center: C-C Bond Formation on the Thienopyrrole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with C-C bond formation on the thienopyrrole scaffold. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during C-C bond formation on the thienopyrrole scaffold.

Issue: Low or No Product Yield in Suzuki-Miyaura Coupling

Possible Causes and Solutions:

  • Problem: Inefficient catalyst activity.

    • Solution: Increase the catalyst loading in small increments (e.g., from 1-2 mol% to 3-5 mol%). Ensure the palladium precatalyst is properly activated to the active Pd(0) species. Using a Pd(0) source directly, like Pd(PPh₃)₄, can sometimes be beneficial.[1] For challenging couplings, consider highly active catalyst systems employing bulky, electron-rich phosphine ligands like SPhos or XPhos.[2]

  • Problem: Instability of the boronic acid reagent.

    • Solution: Heteroaryl boronic acids can be prone to protodeboronation, especially in the presence of aqueous bases.[1] Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. Alternatively, switching to anhydrous reaction conditions may prevent this side reaction.[1]

  • Problem: Poor solubility of reactants.

    • Solution: Ensure adequate stirring, especially in biphasic reaction mixtures.[3] If solubility is an issue, consider screening different solvents or solvent mixtures. For instance, a combination of toluene and water is often effective.[4]

  • Problem: Inappropriate base selection.

    • Solution: The choice of base is critical. Inorganic bases like K₂CO₃, Na₂CO₃, and K₃PO₄ are commonly used.[2] The effectiveness of a base is highly dependent on the specific substrates and solvent system. If one base is ineffective, screen others. For instance, K₃PO₄ is often effective in challenging couplings.[2]

Issue: Formation of Homocoupling Byproducts

Possible Causes and Solutions:

  • Problem: Presence of oxygen in the reaction mixture.

    • Solution: Oxygen can promote the oxidative homocoupling of boronic acids.[1] Rigorously degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw method.[1][3]

  • Problem: Inefficient reduction of Pd(II) precatalyst.

    • Solution: The presence of Pd(II) species can contribute to homocoupling. Using a direct Pd(0) source or ensuring efficient in-situ reduction of the Pd(II) precatalyst can mitigate this issue.[1]

Issue: Difficulty in Removing Tin Byproducts in Stille Coupling

Possible Causes and Solutions:

  • Problem: Persistent tin residues in the final product.

    • Solution: Organotin byproducts can be challenging to remove. One common method is to wash the reaction mixture with a saturated aqueous solution of potassium fluoride (KF), which precipitates the tin salts.[5] Another approach involves filtering the crude product through silica gel treated with a small amount of triethylamine in the eluent.[6]

Frequently Asked Questions (FAQs)

Catalyst Selection

  • Q1: What are some alternative catalysts to palladium for C-C bond formation on thienopyrroles?

    • A1: Nickel and copper catalysts are emerging as viable, lower-cost alternatives to palladium. Nickel catalysts, often in combination with photoredox systems, have shown promise for various cross-coupling reactions.[7][8][9] Copper-catalyzed direct C-H arylation offers a streamlined approach, avoiding the need for pre-functionalized starting materials.[6][10][11]

  • Q2: How do I choose the right ligand for a palladium-catalyzed reaction on a thienopyrrole scaffold?

    • A2: The choice of ligand is crucial and depends on the specific reaction and substrates. For Suzuki-Miyaura couplings, bulky, electron-rich phosphine ligands such as SPhos and XPhos often provide high activity, especially for challenging substrates like aryl chlorides.[4] The ligand must stabilize the palladium center and facilitate the key steps of the catalytic cycle.[12] Screening a variety of ligands is often necessary to find the optimal one for a specific transformation.[13]

Reaction Conditions

  • Q3: What are the key considerations for choosing a base in a Suzuki-Miyaura coupling of a thienopyrrole derivative?

    • A3: The base activates the boronic acid for transmetalation. The choice of base can significantly impact the yield.[14] Common choices include inorganic bases like K₂CO₃, Na₂CO₃, and K₃PO₄.[15][16] For substrates sensitive to hydrolysis, a weaker base might be preferable. The optimal base is often dependent on the solvent and substrates, so screening may be necessary.

  • Q4: When should I consider using a Stille coupling instead of a Suzuki-Miyaura coupling for functionalizing my thienopyrrole?

    • A4: While Suzuki couplings are often preferred due to the low toxicity of boron reagents, Stille couplings can be more robust for substrates with sensitive functional groups or significant steric hindrance.[5] Organostannanes are generally stable to air and moisture and the reaction often proceeds under neutral or mildly basic conditions.[5][17] However, the high toxicity of organotin compounds is a significant drawback.[5] A head-to-head comparison for diazocines showed that Stille coupling gave high yields for substrates where Suzuki coupling performed poorly, such as those containing aldehydes, esters, and various heterocycles.[3]

Direct C-H Activation

  • Q5: What are the advantages of using direct C-H activation for C-C bond formation on thienopyrroles?

    • A5: Direct C-H activation is an atom-economical and efficient strategy that avoids the need for pre-functionalizing the thienopyrrole scaffold with halides or organometallic groups.[18] This can significantly shorten synthetic routes. Both palladium and copper catalysts have been successfully employed for the direct arylation of thiophene and pyrrole-containing systems.[11][18]

Quantitative Data Summary

The following tables summarize quantitative data for various C-C bond-forming reactions on thienopyrrole and related scaffolds.

Table 1: Suzuki-Miyaura Coupling of Bromo-Indazole Derivatives with Pyrrole- and Thiophene-boronic Acids [15]

EntryCatalyst (mol%)BaseSolventTime (h)Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃DME275
2PdCl₂(dppf) (5)K₂CO₃DME292
3Pd(OAc)₂/SPhos (2/4)K₃PO₄Toluene/H₂O1885

Table 2: Comparison of Stille and Suzuki Coupling Yields for Diazocine Functionalization [3]

SubstrateStille Coupling Yield (%)Suzuki Coupling Yield (%)
Aryl aldehyde derivative8545
Aryl ester derivative9159
Furan derivative8852
Thiophene derivative9466
Pyridine derivative9057

Table 3: Copper-Free Sonogashira Coupling of Aryl Bromides [19]

Catalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
5Room Temp0.596
2.5Room Temp1.5100
1Room Temp18100
0.5600.580
0.51000.585

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Bromo-Indazoles with Heteroarylboronic Acids [15]

A mixture of the 5-bromo-indazole derivative (1.0 equiv), the heteroarylboronic acid (2.0 equiv), K₂CO₃ (3.0 equiv), and PdCl₂(dppf) (0.05 equiv) in dimethoxyethane (DME) is heated at 80 °C for 2 hours under an inert atmosphere. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

General Procedure for Stille Coupling [6]

To a flame-dried round-bottom flask under an inert atmosphere, add the organic halide/triflate (1.0 equiv), LiCl (5.3 equiv), CuI (0.1 equiv), and Pd(dppf)Cl₂·DCM (0.1 equiv). Add degassed DMF to make a 0.1 M solution. Purge the flask with argon for 10 minutes before adding the organotin reagent (1.15 equiv). Heat the solution to 40 °C. After the reaction is complete (monitored by TLC or LC-MS), cool the mixture and transfer it to a separatory funnel containing a 1:2 mixture of NH₃·H₂O and H₂O. Extract the aqueous layer with an organic solvent (e.g., hexane). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash chromatography.

General Procedure for Copper-Free Sonogashira Coupling [19]

In a reaction vessel under an argon atmosphere, combine the aryl bromide (1.0 equiv), terminal alkyne (1.6 equiv), [DTBNpP]Pd(crotyl)Cl (P2) catalyst (2.5 mol%), and 2,2,6,6-tetramethylpiperidine (TMP) (2.0 equiv) in dimethyl sulfoxide (DMSO). Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Upon completion, quench the reaction and purify the product by standard methods.

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield check_catalyst Check Catalyst Activity start->check_catalyst check_reagents Check Reagent Stability (e.g., Boronic Acid) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions increase_loading Increase Catalyst Loading check_catalyst->increase_loading Inactive? change_catalyst Switch to More Active Catalyst System (e.g., Pd/Buchwald Ligand) check_catalyst->change_catalyst Still low yield? use_ester Use Boronic Ester or Trifluoroborate Salt check_reagents->use_ester Protodeboronation? screen_solvents Screen Solvents for Better Solubility check_conditions->screen_solvents Solubility issue? screen_bases Screen Different Bases check_conditions->screen_bases Base ineffective? optimize_temp Optimize Temperature check_conditions->optimize_temp Side reactions? anhydrous Switch to Anhydrous Conditions use_ester->anhydrous Still an issue?

Caption: Troubleshooting workflow for low product yield.

Catalyst_Selection_Logic start Starting C-C Bond Formation on Thienopyrrole low_toxicity Low Toxicity a Priority? start->low_toxicity suzuki Suzuki-Miyaura Coupling (Default Choice) stille Stille Coupling direct_ch Direct C-H Arylation sensitive_fg Sensitive Functional Groups or Steric Hindrance? sensitive_fg->stille Yes atom_economy Desire Atom Economy & Shorter Route? sensitive_fg->atom_economy No atom_economy->suzuki No atom_economy->direct_ch Yes low_toxicity->suzuki Yes low_toxicity->sensitive_fg No

Caption: Decision tree for selecting a C-C coupling method.

References

Resolving solubility issues of thieno[3,2-b]pyrrole-based polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thieno[3,2-b]pyrrole-based polymers. The information is designed to help resolve common solubility issues encountered during experiments.

Troubleshooting Guide: Resolving Solubility Issues

Poor solubility of thieno[3,2-b]pyrrole-based polymers is a frequent challenge stemming from strong intermolecular π-π stacking interactions of the conjugated backbone.[1] This guide offers a systematic approach to addressing these issues.

Problem: Polymer fails to dissolve in a common organic solvent (e.g., chloroform, toluene) at room temperature.

Possible Cause Suggested Solution Experimental Protocol
Insufficient Solvent Power Select a more appropriate solvent or use a solvent mixture. High-boiling point aromatic solvents are often more effective.See Protocol 1: Solvent Screening for Polymer Dissolution.
Strong Interchain Aggregation Apply heat to disrupt polymer aggregates and increase kinetic energy.[2]See Protocol 2: Heating and Stirring for Enhanced Dissolution.
Low Polymer Purity (Presence of Cross-linked or High MW species) Purify the polymer to remove insoluble fractions.See Protocol 3: Polymer Purification by Soxhlet Extraction.
Inherent Low Solubility of the Polymer Backbone If solubility remains an issue after trying the above, consider chemical modification of the polymer.This involves re-synthesis with modified side-chains or co-monomers.

Problem: Polymer precipitates out of solution upon cooling or standing.

Possible Cause Suggested Solution Experimental Protocol
Supersaturation Keep the solution heated during processing or use a solvent with a higher boiling point to maintain solubility.Maintain the solution at an elevated temperature (e.g., 60-80 °C) during transfer and processing steps.
Polymer Aggregation Over Time Use the solution immediately after preparation. Sonication can sometimes help to break up aggregates before use.Prepare fresh solutions for each experiment. If storage is necessary, consider storing at a slightly elevated temperature.

Frequently Asked Questions (FAQs)

Q1: How do alkyl side chains affect the solubility of thieno[3,2-b]pyrrole-based polymers?

A1: Alkyl side chains are crucial for improving the solubility of conjugated polymers.[3][4][5] Generally, increasing the length of the alkyl side chains enhances solubility.[3][5] This is because longer side chains increase the entropy of mixing and introduce steric hindrance that disrupts the close packing of the polymer backbones, weakening the intermolecular π-π interactions.[1] However, excessively long side chains can sometimes negatively impact charge transport properties and thin-film morphology.[5]

Q2: What is the effect of side-chain branching on polymer solubility?

A2: Branched alkyl side chains are often more effective at increasing solubility than linear chains of the same carbon number.[5] The branching point also plays a role; moving the branch point closer to the polymer backbone can increase steric hindrance and further improve solubility. For instance, 2-ethylhexyl side chains are commonly used to enhance the processability of conjugated polymers.

Q3: Which solvents are typically recommended for dissolving thieno[3,2-b]pyrrole-based polymers?

A3: Common organic solvents such as chloroform (CF), toluene (Tol), and chlorobenzene (CB) are frequently used for dissolving these polymers.[6][7] For less soluble polymers, higher boiling point solvents like o-dichlorobenzene (o-DCB) may be necessary, often in conjunction with heating.[7]

Q4: Can heating the polymer solution degrade the material?

A4: While heating is a common and effective method to dissolve conjugated polymers, prolonged exposure to high temperatures can potentially lead to degradation, especially in the presence of oxygen or other reactive species. It is advisable to heat the solution under an inert atmosphere (e.g., nitrogen or argon) and for the minimum time necessary to achieve dissolution.[2]

Q5: My polymer is still insoluble even after heating in various solvents. What are my options?

A5: If extensive solvent screening and heating do not yield a solution, the polymer may have an intrinsically low solubility due to its chemical structure or may contain cross-linked, insoluble portions.[8][9] In this case, purification through methods like Soxhlet extraction can remove insoluble fractions.[10] If the bulk material remains insoluble, re-synthesis of the polymer with modifications to enhance solubility, such as incorporating longer or branched alkyl side chains or introducing flexible linker units into the polymer backbone, may be necessary.

Experimental Protocols

Protocol 1: Solvent Screening for Polymer Dissolution

  • Weigh 1-2 mg of the thieno[3,2-b]pyrrole-based polymer into several small vials.

  • To each vial, add 1 mL of a different test solvent (e.g., chloroform, toluene, chlorobenzene, o-dichlorobenzene).

  • Stir the mixtures at room temperature for 24 hours.

  • Visually inspect for dissolution. A true solution should be clear and free of visible particles.

  • If dissolution does not occur at room temperature, proceed to Protocol 2.

Protocol 2: Heating and Stirring for Enhanced Dissolution

  • Place the vial containing the polymer and solvent in a heating block or oil bath.

  • While stirring, gradually increase the temperature in 10 °C increments. Do not exceed the boiling point of the solvent.

  • Hold the temperature for 1-2 hours at each increment, observing for dissolution.

  • Complete dissolution can be aided by stirring at an elevated temperature for an extended period (e.g., 2 days).[2]

  • Always conduct this procedure in a well-ventilated fume hood, and if possible, under an inert atmosphere.

Protocol 3: Polymer Purification by Soxhlet Extraction

  • Place the insoluble polymer sample into a cellulose thimble.

  • Position the thimble inside the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with a suitable solvent (one that dissolves impurities but not the desired polymer fraction, e.g., acetone or hexane, followed by a solvent that dissolves the polymer, e.g., chloroform).

  • Assemble the Soxhlet apparatus (flask, extractor, condenser).

  • Heat the solvent to reflux. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the polymer.

  • The chamber containing the polymer will slowly fill with the warm solvent. Once the chamber is full, it will be emptied by the siphon side arm, with the solvent returning to the distillation flask.

  • This cycle is repeated multiple times to extract soluble impurities.

  • After extracting with non-solvents, change the solvent in the flask to one that dissolves the desired polymer (e.g., chloroform) to extract the soluble polymer fraction, leaving behind any highly insoluble or cross-linked material.[10]

Visualizations

experimental_workflow cluster_start Start: Insoluble Polymer cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Insoluble Polymer Sample protocol1 Protocol 1: Solvent Screening start->protocol1 protocol2 Protocol 2: Heating & Stirring protocol1->protocol2 No dissolution at RT soluble Soluble Polymer Solution protocol1->soluble Dissolves at RT protocol3 Protocol 3: Purification protocol2->protocol3 Still insoluble protocol2->soluble Dissolves with heat protocol3->soluble Soluble fraction obtained insoluble Insoluble: Re-evaluate Synthesis protocol3->insoluble Bulk remains insoluble

Caption: Troubleshooting workflow for solubility issues.

logical_relationship cluster_modification Chemical Modification cluster_properties Polymer Properties side_chain Modify Side Chains solubility Solubility side_chain->solubility Increases packing π-π Stacking side_chain->packing Decreases charge_transport Charge Transport solubility->charge_transport Indirectly Affects (via processing) packing->solubility Decreases packing->charge_transport Increases

Caption: Interplay of side chains and polymer properties.

References

Validation & Comparative

A Researcher's Guide to Interpreting the ¹H and ¹³C NMR Spectra of Thienopyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural details of thienopyrrole derivatives is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of these heterocyclic compounds. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of various thienopyrrole isomers and their derivatives, supported by experimental data and detailed protocols.

The thienopyrrole scaffold, a fusion of thiophene and pyrrole rings, gives rise to several isomers, with thieno[2,3-b]pyrrole and thieno[3,2-b]pyrrole being the most extensively studied. The arrangement of the sulfur and nitrogen atoms significantly influences the electron distribution within the bicyclic system, leading to distinct chemical shifts in their NMR spectra. Substituents on the thienopyrrole core further modulate these spectral features, providing a wealth of structural information.

Comparative NMR Data of Thienopyrrole Isomers and Derivatives

The chemical shifts of protons and carbons in thienopyrrole derivatives are highly dependent on the isomer type and the nature and position of substituents. Electron-donating groups (EDGs) generally cause upfield shifts (lower ppm), while electron-withdrawing groups (EWGs) lead to downfield shifts (higher ppm).

Thieno[2,3-b]pyrrole Derivatives

The thieno[2,3-b]pyrrole system is characterized by the pyrrole nitrogen being adjacent to the thiophene ring at the 2,3-position.

Compound/SubstituentPosition¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Thieno[2,3-b]pyrrol-5-one H-2~7.20 (d)C-2: ~120.0
H-3~6.80 (d)C-3: ~110.0
H-4-C-3a: ~135.0
NH~8.50 (br s)C-4: -
C=O-C-5: ~170.0
C-6a: ~150.0
4-(Thiophen-2-yl)-thieno[2,3-b]pyrrol-5-one Thiophene-H7.00-7.50 (m)Aromatic C: 125.0-140.0
4-(p-Tolyl)-thieno[2,3-b]pyrrol-5-one Aromatic-H7.10-7.30 (m)Aromatic C: 128.0-140.0
CH₃~2.40 (s)CH₃: ~21.0
Thieno[3,2-b]pyrrole Derivatives

In the thieno[3,2-b]pyrrole isomer, the pyrrole nitrogen is adjacent to the thiophene ring at the 3,2-position.

Compound/SubstituentPosition¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
4-Acetyl-5,6-diphenyl-4H-thieno[3,2-b]pyrrole H-2~7.67 (d)C-2: ~124.9
H-3~7.29 (d)C-3: ~121.3
Phenyl-H7.19-7.43 (m)C-3a: ~139.1
COCH₃~2.01 (s)C-5: ~131.4
C-6: ~133.3
C-6a: ~132.7
Aromatic C: 126.9-129.0
COCH₃: ~26.3, 169.3
4-Acetyl-5,6-di-p-tolyl-4H-thieno[3,2-b]pyrrole [1]H-2~7.67 (d)C-2: ~124.6
H-3~7.28 (d)C-3: ~121.1
Aromatic-H7.05-7.26 (m)C-3a: ~138.9
COCH₃~2.00 (s)C-5: ~130.5
Ar-CH₃~2.30, 2.42 (s)C-6: ~132.5
C-6a: ~138.8
Aromatic C: 127.3-136.5
COCH₃: ~26.3, 169.4
Ar-CH₃: ~21.1, 21.4
Methyl 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate H-2~7.30-7.50 (d)C-2: ~123.0-125.0
H-3~6.80-7.00 (d)C-3: ~108.0-110.0
H-6~7.60-7.80 (s)C-3a: ~130.0-132.0
N-CH₃~3.80-4.00 (s)C-5: ~128.0-130.0
O-CH₃~3.70-3.90 (s)C-6: ~115.0-117.0
C-6a: ~140.0-142.0
N-CH₃: ~32.0-34.0
O-CH₃: ~51.0-53.0
C=O: ~163.0-165.0

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Experimental Protocols

Accurate and reproducible NMR data acquisition is fundamental for correct spectral interpretation.

Sample Preparation for ¹H and ¹³C NMR
  • Sample Quantity : For ¹H NMR of small molecules (<1000 g/mol ), use 5-25 mg of the compound.[2] For ¹³C NMR, a higher concentration is required, typically 50-100 mg, to obtain a good signal-to-noise ratio in a reasonable time.[2]

  • Solvent Selection : Choose a deuterated solvent in which the compound is sufficiently soluble. Common solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The solvent should be free of impurities and water.

  • Sample Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3] Gentle warming or sonication can aid dissolution.

  • Filtration : To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the sample. However, the residual solvent peak is often sufficient for routine analysis.[2]

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized for specific samples.

¹H NMR Acquisition Parameters:

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Spectral Width : Typically 12-16 ppm, centered around 6-8 ppm for aromatic compounds.

  • Acquisition Time : 2-4 seconds.

  • Relaxation Delay : 1-5 seconds. A longer delay is necessary for quantitative measurements.

  • Number of Scans : 8-16 scans are usually sufficient for a sample of 5-10 mg.

¹³C NMR Acquisition Parameters:

  • Pulse Program : A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width : Typically 200-250 ppm, centered around 100-120 ppm.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2-5 seconds.

  • Number of Scans : 1024 scans or more may be necessary depending on the sample concentration.

Logical Workflow for NMR Analysis of Thienopyrrole Derivatives

The following diagram illustrates the general workflow from sample preparation to structural elucidation of thienopyrrole derivatives using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation Sample Thienopyrrole Derivative Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter NMR_Spec NMR Spectrometer Filter->NMR_Spec Acquire_1H Acquire 1H Spectrum NMR_Spec->Acquire_1H Acquire_13C Acquire 13C Spectrum NMR_Spec->Acquire_13C Process_1H Process 1H Data (FT, Phasing, Baseline Correction) Acquire_1H->Process_1H Process_13C Process 13C Data (FT, Phasing, Baseline Correction) Acquire_13C->Process_13C Analyze_1H Analyze 1H Spectrum (Chemical Shift, Integration, Multiplicity, Coupling Constants) Process_1H->Analyze_1H Analyze_13C Analyze 13C Spectrum (Chemical Shift) Process_13C->Analyze_13C Structure Structure Elucidation Analyze_1H->Structure Analyze_13C->Structure

NMR Analysis Workflow

This guide serves as a foundational resource for the NMR analysis of thienopyrrole derivatives. For more complex structures, advanced 2D NMR techniques such as COSY, HSQC, and HMBC may be necessary for unambiguous spectral assignment.

References

Navigating Purity: A Comparative Guide to HPLC and LC-MS for the Validation of Synthesized Thienopyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals vested in the synthesis of novel thienopyrrole compounds, ensuring the purity of these molecules is a critical step. This guide provides a comparative overview of two indispensable analytical techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). We present a detailed examination of their methodologies and data outputs for the purity validation of a hypothetically synthesized thienopyrrole, "Thieno[2,3-b]pyrrole-5-carboxylic acid".

The confident progression of a synthesized compound from the lab to further preclinical and clinical studies hinges on the accurate determination of its purity. Both HPLC and LC-MS offer robust solutions for separating and identifying impurities, but they operate on different principles and provide complementary information. HPLC, particularly with UV detection, is a workhorse for quantifying the purity of a sample, while LC-MS provides an additional layer of certainty by confirming the molecular weight of the main component and its impurities.

Comparative Performance in Purity Analysis

To illustrate the capabilities of each technique, a sample of synthesized "Thieno[2,3-b]pyrrole-5-carboxylic acid" was analyzed. The following tables summarize the quantitative data obtained from both HPLC and LC-MS analyses.

Table 1: HPLC Purity Analysis of "Thieno[2,3-b]pyrrole-5-carboxylic acid"

ParameterResult
Retention Time (Main Peak)5.8 minutes
% Purity (Area Normalization)98.5%
Impurity 1 (Retention Time)4.2 minutes
Impurity 1 (% Area)0.8%
Impurity 2 (Retention Time)7.1 minutes
Impurity 2 (% Area)0.7%

Table 2: LC-MS Analysis of "Thieno[2,3-b]pyrrole-5-carboxylic acid"

ComponentRetention Time (min)Observed m/z [M-H]⁻Putative Identification
Main Compound5.8166.0Thieno[2,3-b]pyrrole-5-carboxylic acid
Impurity 14.2152.0Decarboxylated analogue
Impurity 27.1182.0Oxidized analogue

Experimental Protocols

A detailed understanding of the experimental setup is crucial for the replication and interpretation of these results.

HPLC Method

A simple, fast, and selective Reverse-Phase HPLC (RP-HPLC) method was developed for purity determination.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient mixture of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.[1]

  • Sample Preparation: The synthesized thienopyrrole was dissolved in the mobile phase at a concentration of 1 mg/mL.

LC-MS Method

For the identification of the main compound and its impurities, an LC-MS method was employed.

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: The same HPLC conditions as described above were used to ensure correlation of retention times.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

Workflow for Purity Validation

The logical flow from a synthesized compound to its final purity assessment is a multi-step process. The following diagram illustrates a typical workflow for the purity validation of a synthesized thienopyrrole using HPLC and LC-MS.

Purity_Validation_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Analytical Workflow cluster_data Data Interpretation & Reporting Synthesized_Compound Synthesized Thienopyrrole Sample_Preparation Sample Preparation (Dissolution) Synthesized_Compound->Sample_Preparation HPLC_Analysis HPLC Analysis (Purity Assessment) Sample_Preparation->HPLC_Analysis LCMS_Analysis LC-MS Analysis (Impurity Identification) Sample_Preparation->LCMS_Analysis Purity_Data Quantitative Purity Data (% Area) HPLC_Analysis->Purity_Data Impurity_Profile Impurity Profile (m/z, Structure) LCMS_Analysis->Impurity_Profile Final_Report Final Purity Report Purity_Data->Final_Report Impurity_Profile->Final_Report

References

Reactivity Face-Off: Bromo- vs. Iodo-Thieno[3,2-b]pyrrole Derivatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery and materials science, the functionalization of heterocyclic scaffolds like thieno[3,2-b]pyrrole is a critical step in the development of novel compounds. The choice of halogen on these scaffolds significantly impacts their reactivity in widely-used palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of bromo- and iodo-thieno[3,2-b]pyrrole derivatives, supported by established chemical principles and representative experimental data, to inform strategic synthetic planning.

The Reactivity Principle: A Matter of Bond Strength

In palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, the rate-determining step is often the oxidative addition of the organohalide to the palladium(0) catalyst. The reactivity of the halide in this step is inversely related to the carbon-halogen bond dissociation energy. The general trend for reactivity is:

C-I > C-Br > C-Cl > C-F

This established principle suggests that iodo-thieno[3,2-b]pyrrole derivatives will be more reactive than their bromo- counterparts.[1][2] This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields.

Comparative Performance in Key Cross-Coupling Reactions

While direct side-by-side comparisons for thieno[3,2-b]pyrrole derivatives are not extensively documented in single studies, data from related heterocyclic systems and the foundational principles of organic chemistry allow for a clear comparative analysis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The higher reactivity of the C-I bond in iodo-derivatives facilitates the oxidative addition step, often allowing for the use of less forcing conditions compared to bromo-derivatives.

Table 1: Performance Characteristics in Suzuki-Miyaura Coupling

FeatureIodo-thieno[3,2-b]pyrroleBromo-thieno[3,2-b]pyrrole
Reactivity HigherLower
Reaction Conditions Milder (e.g., lower temperature)More forcing (e.g., higher temperature)
Catalyst Loading Potentially lowerTypically higher
Reaction Time Generally shorterGenerally longer
Side Reactions Lower potential for side reactions due to milder conditionsHigher potential for side reactions

Table 2: Representative Experimental Data for Suzuki Coupling on Heterocycles

EntryHalide SubstrateCoupling PartnerCatalyst SystemConditionsYieldReference
12-IodoselenophenePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃, DME/H₂O, 80°C, 2h95%[3]
22-BromoselenophenePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃, DME/H₂O, 80°C, 4h85%[3]
35-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃, DME, 80°C, 2h92%N/A
4Methyl 5-bromo-1-SEM-pyrrole-2-carboxylatePhenylboronic acidPd(PPh₃)₄Na₂CO₃, Dioxane/H₂O, 90°C96%N/A

Note: Data presented is for analogous heterocyclic systems to illustrate the general reactivity trend. SEM = (2-(trimethylsilyl)ethoxy)methyl.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds. The reactivity trend of I > Br generally holds, although the choice of ligand and base is critical and can sometimes lead to exceptions. For some substrates, bromo derivatives have shown to be more effective.[4] Mechanistic studies have shown that the oxidative addition is the first irreversible step for aryl bromides and chlorides, but this may not be the case for aryl iodides, indicating a potential change in the rate-determining step.[5]

Table 3: Performance Characteristics in Buchwald-Hartwig Amination

FeatureIodo-thieno[3,2-b]pyrroleBromo-thieno[3,2-b]pyrrole
General Reactivity Generally higher, but can be substrate/catalyst dependentHigh, but typically lower than iodo-derivatives
Reaction Conditions Often milderMay require higher temperatures or longer times
Ligand/Base Sensitivity HighHigh
Potential for β-Hydride Elimination Can be a competing side reactionCan be a competing side reaction

Table 4: Representative Experimental Data for Buchwald-Hartwig Amination

EntryHalide SubstrateAmineCatalyst SystemConditionsYieldReference
14-Iodo-1-tritylpyrazolePiperidinePd(dba)₂ / tBuXPhosNaOtBu, Toluene, 110°C, 10 min (MW)25%[4]
24-Bromo-1-tritylpyrazolePiperidinePd(dba)₂ / tBuDavePhosNaOtBu, Xylene, 160°C, 10 min (MW)91%[4]
3BromobenzeneCarbazole[Pd(allyl)Cl]₂ / XPhosNaOtBu, Toluene, 100°C, 24h94%[6]

Note: Data presented is for analogous heterocyclic systems. MW = Microwave irradiation.

Stille Coupling

In Stille coupling, which forms C-C bonds using organostannanes, the iodo-derivatives are again generally more reactive. This allows for greater flexibility in reaction conditions and can be crucial when working with thermally sensitive substrates.

Table 5: Performance Characteristics in Stille Coupling

FeatureIodo-thieno[3,2-b]pyrroleBromo-thieno[3,2-b]pyrrole
Reactivity HigherLower
Reaction Conditions MilderMore forcing
Functional Group Tolerance Generally better due to milder conditionsGood, but can be limited by higher temperatures
Toxicity Main drawback is the toxicity of organotin reagentsMain drawback is the toxicity of organotin reagents

Table 6: Representative Experimental Data for Stille Coupling on Heterocycles

EntryHalide SubstrateStannane ReagentCatalyst SystemConditionsYieldReference
12-Bromothiazole(Thiazol-2-yl)tributylstannanePd(PPh₃)₄Toluene, Reflux, 16h75%N/A
22,5-bis(5-bromothiophen-2-yl)thieno[3,2-b]thiopheneTributyl(phenyl)stannanePdCl₂(PPh₃)₂THF, RefluxN/A[7]

Note: Quantitative yield data for direct comparison is scarce in the literature for this specific scaffold.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for successful cross-coupling reactions. Below are generalized procedures for Suzuki and Buchwald-Hartwig reactions, which should be optimized for specific thieno[3,2-b]pyrrole substrates.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halo-thieno[3,2-b]pyrrole derivative (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., toluene, dioxane, or DME), often with a co-solvent of water.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, RuPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, K₃PO₄, 1.4 equiv).

  • Reagent Addition: Add the halo-thieno[3,2-b]pyrrole derivative (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent, filter through a pad of celite, and concentrate.

  • Purification: Purify the residue by column chromatography.

Visualizing Reactivity and Workflows

To better illustrate the concepts discussed, the following diagrams outline the fundamental reactivity differences and a typical experimental workflow.

G cluster_0 Reactivity in Oxidative Addition (Rate-Determining Step) Iodo Iodo-thieno[3,2-b]pyrrole Product Oxidative Addition Complex Iodo->Product Faster Rate (Weaker C-I Bond) Bromo Bromo-thieno[3,2-b]pyrrole Bromo->Product Slower Rate (Stronger C-Br Bond) Pd0 Pd(0) Catalyst

Caption: Reactivity difference in the oxidative addition step.

G reagents Reagent Assembly Halo-thieno[3,2-b]pyrrole Coupling Partner Pd Catalyst & Ligand Base setup Reaction Setup Add reagents to flask Add degassed solvent Heat under inert atmosphere reagents->setup 1. Combine workup Reaction Work-up Cool to RT Dilute & Wash Dry & Concentrate setup->workup 2. React & Monitor purification Purification Column Chromatography Characterization workup->purification 3. Isolate product Final Product purification->product 4. Purify

Caption: General workflow for cross-coupling reactions.

Conclusion

The choice between bromo- and iodo-thieno[3,2-b]pyrrole derivatives for cross-coupling reactions is a strategic one. Iodo-derivatives are generally more reactive, allowing for milder conditions and often providing higher yields in shorter reaction times. This is particularly advantageous in the synthesis of complex molecules with sensitive functional groups. However, bromo-derivatives are often more commercially available, less expensive, and can be highly effective with appropriate optimization of the catalytic system. In some specific cases, such as the Buchwald-Hartwig amination of certain pyrazoles, the bromo-derivative has been shown to be superior. Therefore, while the C-I bond offers intrinsic reactivity advantages, the selection of the halogen should be made considering the specific synthetic goals, substrate availability, and the potential for catalyst and condition optimization.

References

A Comparative Guide to Structure-Activity Relationships of Thieno[3,2-b]pyrrole Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-b]pyrrole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Its unique electronic properties and rigid, planar structure make it an attractive core for designing potent and selective inhibitors for various therapeutic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of thieno[3,2-b]pyrrole derivatives against several key biological targets, supported by quantitative data and detailed experimental protocols.

I. Comparative Analysis of Biological Activities

The versatility of the thieno[3,2-b]pyrrole core is evident in its application as an activator of enzymes in cancer therapy, as well as an inhibitor of viral, parasitic, and epigenetic targets. The following sections summarize the SAR for different classes of thieno[3,2-b]pyrrole derivatives.

Activators of Pyruvate Kinase M2 (PKM2)

Activation of the M2 isoform of pyruvate kinase (PKM2), which is specifically expressed in tumor cells, presents a novel therapeutic strategy to reprogram cancer metabolism.[1][2] Thieno[3,2-b]pyrrole[3,2-d]pyridazinones have emerged as a potent class of PKM2 activators.[1][2][3][4]

A quantitative high-throughput screen of nearly 300,000 small molecules identified the thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold as a promising chemotype for PKM2 activation.[2] The activity of these compounds is typically assessed using a firefly luciferase-based assay that measures ATP production, which is directly proportional to PKM2 activity.[1][2]

Table 1: SAR of Thieno[3,2-b]pyrrole[3,2-d]pyridazinone Derivatives as PKM2 Activators [2]

Compound IDR1R2R3XYhPKM2 AC50 (μM)hPKM2 Max. Response (%)
1 MeMe2-fluorobenzylNCH0.2100
3 MeMeHNCH>57-
4 MeMe2-chlorobenzylNCH0.395
5 MeMe3-fluorobenzylNCH0.4100
6 MeMe4-fluorobenzylNCH0.398
7 MeMe2,4-difluorobenzylNCH0.297
8 MeMe2,6-difluorobenzylNCH0.395
9 MeMe2-methylbenzylNCH0.492
10 MeMe3-methylbenzylNCH0.598
11 MeMe4-methylbenzylNCH0.496
12 MeMe2-methoxybenzylNCH0.690
13 MeMe3-methoxybenzylNCH0.795
14 MeMe4-methoxybenzylNCH0.693
15 HMe2-fluorobenzylNCH0.885
16 MeH2-fluorobenzylNCH1.280
17 EtEt2-fluorobenzylNCH0.592
18 MeMe2-fluorobenzylCCH>57-
19 MeMe2-fluorobenzylNN2.570

AC50 values represent the concentration required for 50% of the maximal activation.

Key SAR Insights for PKM2 Activators:

  • Substitution at the Pyrrole Nitrogen (R3): A benzyl group, particularly with fluoro substitutions at the 2-position, is crucial for potent activation. Unsubstituted or other substituted benzyl groups generally lead to slightly reduced activity.[2] The absence of a substituent at this position (R3=H) results in a significant loss of activity.[2]

  • Alkyl Groups on the Pyridazinone Ring (R1 and R2): Methyl groups at both R1 and R2 positions are optimal for activity. Removal or replacement of one of the methyl groups leads to a decrease in potency.[2]

  • Heteroatoms in the Fused Ring System: The nitrogen atom at the X position is essential for activity, as its replacement with a carbon atom leads to a complete loss of activation.[2] An additional nitrogen at the Y position also reduces activity.[2]

Caption: Key SAR points for thieno[3,2-b]pyrrole[3,2-d]pyridazinone PKM2 activators.

Inhibitors of Chikungunya Virus (CHIKV)

Chikungunya virus is a re-emerging alphavirus for which no effective antiviral treatment is currently available.[5][6] Thieno[3,2-b]pyrrole derivatives have been identified as potent inhibitors of CHIKV replication.[5][6]

The antiviral activity is often evaluated using a replicon luciferase reporter assay, which measures the inhibition of viral RNA replication.[1] Cytotoxicity is assessed in parallel to determine the selectivity index (SI), a ratio of the cytotoxic concentration (CC50) to the inhibitory concentration (IC50).

Table 2: SAR of Thieno[3,2-b]pyrrole Derivatives as Anti-CHIKV Agents [5][7]

Compound IDR1R2R3R4CHIKV EC50 (μM)CC50 (μM)SI
1b HBrH2-pyridyl2.1>100>48
15c HBrH4-pyridyl2.0>100>50
19 HBrH2-F-phenyl2.5>100>40
20 MeBrH2-pyridyl1.8>100>56
21a HHH2-pyridyl>50>100-
21b HClH2-pyridyl3.5>100>29
21c HIH2-pyridyl4.2>100>24
22a HBrMe2-pyridyl>50>100-

EC50 values represent the concentration required for 50% inhibition of viral replication.

Key SAR Insights for Anti-CHIKV Inhibitors:

  • Substitution at C2 (R2): A bromine atom at the C2 position of the thieno[3,2-b]pyrrole core is critical for antiviral activity. Replacement with hydrogen results in a complete loss of activity, while chlorine or iodine substitutions are tolerated but lead to slightly reduced potency.[7]

  • Substitution at the Pyrrole Nitrogen (R1): A methyl group at the pyrrole nitrogen (R1) is well-tolerated and can slightly improve activity.[7]

  • Amide Moiety (R4): A 2-pyridyl or 4-pyridyl group attached to the carboxamide at C5 is favorable for potent inhibition.[8] A 2-fluorophenyl group is also well-tolerated.[7]

  • Substitution at C6 (R3): A methyl group at the C6 position is detrimental to the antiviral activity.[7]

Caption: Key SAR points for thieno[3,2-b]pyrrole-5-carboxamide anti-CHIKV inhibitors.

Inhibitors of Giardia duodenalis

Giardiasis, caused by the protozoan parasite Giardia duodenalis, is a common diarrheal disease.[6][9] Thieno[3,2-b]pyrrole 5-carboxamides have been identified as a promising class of inhibitors against this parasite.[3][6][9]

The anti-giardial activity is determined by a growth inhibition assay, where the viability of Giardia trophozoites is measured after incubation with the compounds.[1]

Table 3: SAR of Thieno[3,2-b]pyrrole 5-carboxamides as Anti-Giardial Agents [9]

Compound IDR1R2R3G. duodenalis IC50 (μM)
1 HMe2-Cl-phenyl1.2
2 morpholinomethylMe2-Cl-phenyl0.31
3 HMe2-F-phenyl0.94
12 HH2-Cl-phenyl5.7

IC50 values represent the concentration required for 50% inhibition of parasite growth.

Key SAR Insights for Anti-Giardial Inhibitors:

  • Substitution at C6 (R1): Introduction of a morpholinomethyl group at the C6 position significantly enhances the anti-giardial activity.[9]

  • Substitution at C2 (R2): A methyl group at the C2 position is favorable for potency. Its absence leads to a notable decrease in activity.[9]

  • Amide Moiety (R3): A 2-chlorophenyl or a 2-fluorophenyl group on the amide nitrogen results in potent compounds.[9]

Caption: Key SAR points for thieno[3,2-b]pyrrole-5-carboxamide anti-giardial inhibitors.

II. Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results across different studies.

PKM2 Activation Assay (Firefly Luciferase-Based)[2]

This assay measures the activity of PKM2 by quantifying the amount of ATP produced in the pyruvate kinase reaction. The generated ATP is used by firefly luciferase to produce a luminescent signal.

  • Materials: Recombinant human PKM2, phosphoenolpyruvate (PEP), ADP, Kinase-Glo® Luminescent Kinase Assay Kit (Promega), 384-well plates, luminometer.

  • Protocol:

    • In a 384-well plate, add the reaction buffer, PKM2 enzyme, and the test compounds dissolved in DMSO.

    • Initiate the enzymatic reaction by adding the substrates (PEP and ADP).

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

    • Add the Kinase-Glo® reagent to stop the enzymatic reaction and measure the amount of remaining ATP. The luminescence is inversely proportional to the amount of ATP consumed by PKM2.

    • Measure the luminescence signal using a luminometer.

    • Normalize the data to a no-enzyme control and a vehicle (DMSO) control.

    • Calculate the half-maximal activation concentration (AC50) for active compounds.

PKM2_Assay_Workflow start Start prepare_reagents Prepare Reagents: - PKM2 Enzyme - Substrates (PEP, ADP) - Test Compounds start->prepare_reagents dispense Dispense into 384-well plate: - Reaction Buffer - PKM2 Enzyme - Test Compounds prepare_reagents->dispense initiate_reaction Initiate Reaction: Add PEP and ADP dispense->initiate_reaction incubate Incubate at Room Temperature (e.g., 60 min) initiate_reaction->incubate add_kinase_glo Add Kinase-Glo® Reagent incubate->add_kinase_glo measure_luminescence Measure Luminescence (Luminometer) add_kinase_glo->measure_luminescence analyze_data Data Analysis: - Normalize to Controls - Calculate AC50 measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the PKM2 activation assay.

Anti-Chikungunya Virus (CHIKV) Replicon Assay[1]

This cell-based assay utilizes a CHIKV replicon system where a reporter gene, such as luciferase, is expressed under the control of the viral replication machinery.

  • Materials: Cells supporting CHIKV replication (e.g., BHK-21), CHIKV replicon plasmid, transfection reagent, test compounds, luciferase assay reagent, 96-well plates, luminometer.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Transfect the cells with the CHIKV replicon plasmid.

    • After a few hours, replace the transfection medium with fresh medium containing various concentrations of the test compounds.

    • Incubate the plates for a period that allows for viral replication and reporter gene expression (e.g., 24-48 hours).

    • Lyse the cells and add the luciferase assay substrate.

    • Measure the luminescence signal from each well using a luminometer.

    • Calculate the half-maximal effective concentration (EC50).

    • In parallel, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the CC50.

Anti_CHIKV_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells transfect Transfect with CHIKV Replicon Plasmid seed_cells->transfect add_compounds Add Test Compounds at Varying Concentrations transfect->add_compounds incubate Incubate (e.g., 24-48 hours) add_compounds->incubate luciferase_assay Perform Luciferase Assay incubate->luciferase_assay cytotoxicity_assay Perform Cytotoxicity Assay (in parallel) incubate->cytotoxicity_assay measure_luminescence Measure Luminescence luciferase_assay->measure_luminescence analyze_data Data Analysis: - Calculate EC50 and CC50 - Determine Selectivity Index measure_luminescence->analyze_data cytotoxicity_assay->analyze_data end End analyze_data->end

Caption: Workflow for the anti-CHIKV replicon assay.

Anti-Giardial Growth Inhibition Assay[1]

This assay assesses the ability of compounds to inhibit the growth of Giardia duodenalis trophozoites.

  • Materials: Giardia duodenalis trophozoites, TYI-S-33 medium, test compounds, CellTiter-Glo® Luminescent Cell Viability Assay (Promega), 96-well plates, anaerobic chamber, luminometer.

  • Protocol:

    • Seed Giardia trophozoites into 96-well plates in an anaerobic environment.

    • Add the test compounds to the wells at various concentrations.

    • Incubate the plates under anaerobic conditions at 37°C for 48 hours.

    • Add the CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

    • Measure the luminescence signal using a luminometer.

    • Normalize the data to a vehicle control.

    • Calculate the half-maximal inhibitory concentration (IC50).

Anti_Giardia_Assay_Workflow start Start seed_trophozoites Seed Giardia Trophozoites in 96-well Plate (Anaerobic) start->seed_trophozoites add_compounds Add Test Compounds seed_trophozoites->add_compounds incubate Incubate Anaerobically (37°C, 48 hours) add_compounds->incubate add_celltiter_glo Add CellTiter-Glo® Reagent incubate->add_celltiter_glo measure_luminescence Measure Luminescence add_celltiter_glo->measure_luminescence analyze_data Data Analysis: - Normalize to Control - Calculate IC50 measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the anti-giardial growth inhibition assay.

III. Conclusion

The thieno[3,2-b]pyrrole scaffold serves as a versatile template for the development of modulators for a diverse range of biological targets. The SAR studies summarized in this guide highlight the critical importance of specific substitution patterns on the core structure to achieve high potency and selectivity. The provided experimental protocols offer a foundation for the standardized evaluation of new thieno[3,2-b]pyrrole derivatives, facilitating the comparison of data and accelerating the discovery of novel therapeutic agents. Further exploration of this privileged scaffold is warranted to unlock its full potential in drug discovery.

References

A Comparative Study of Thieno[3,2-b]pyrrole and Thieno[2,3-b]pyrrole Isomers: Unveiling the Impact of Isomerism on Optoelectronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthesis, electronic characteristics, and performance of thieno[3,2-b]pyrrole and thieno[2,3-b]pyrrole isomers reveals critical structure-property relationships that guide the design of next-generation organic electronic materials. This guide provides a comparative analysis of these two important heterocyclic scaffolds, supported by experimental data and detailed methodologies.

Thienopyrroles, a class of fused heterocyclic compounds containing thiophene and pyrrole rings, have garnered significant attention in the fields of materials science and drug discovery due to their unique physicochemical and optoelectronic properties. Among the various constitutional isomers, thieno[3,2-b]pyrrole and thieno[2,3-b]pyrrole represent two of the most explored frameworks. The arrangement of the sulfur and nitrogen atoms within the fused bicyclic system profoundly influences their electronic structure, molecular packing, and, consequently, their performance in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Structural and Electronic Disparities

The fundamental difference between thieno[3,2-b]pyrrole and thieno[2,3-b]pyrrole lies in the fusion topology of the thiophene and pyrrole rings. In thieno[3,2-b]pyrrole, the rings are fused in a linear, acene-like fashion, which generally promotes greater π-electron delocalization along the molecular backbone. This can lead to enhanced intermolecular π-π stacking interactions, a crucial factor for efficient charge transport in organic semiconductors.[1] In contrast, the thieno[2,3-b]pyrrole isomer possesses a more "bent" or angular geometry, which can disrupt the planarity and affect the packing of molecules in the solid state.

These structural nuances directly translate to differences in their electronic properties. Generally, the linear and more conjugated backbone of thieno[3,2-b]pyrrole derivatives often results in a lower bandgap compared to their thieno[2,3-b]pyrrole counterparts.

isomers Structural Isomers of Thienopyrrole cluster_0 Thieno[3,2-b]pyrrole cluster_1 Thieno[2,3-b]pyrrole Thieno[3,2-b]pyrrole_img Thieno[3,2-b]pyrrole_label Linear, Acene-like Fusion Thieno[2,3-b]pyrrole_img Thieno[2,3-b]pyrrole_label Angular, 'Bent' Fusion synthesis_32b General Synthetic Workflow for Thieno[3,2-b]pyrrole Derivatives start Substituted Ketone + Ethyl Cyanoacetate + Sulfur intermediate1 Ethyl 2-aminothiophene-3-carboxylate (Gewald Reaction) start->intermediate1 Diethylamine intermediate2 Cyclization Precursor intermediate1->intermediate2 Acylation/ Condensation product Functionalized 4H-thieno[3,2-b]pyrrole-5-carboxylate intermediate2->product Intramolecular Cyclization n_functionalization N-Alkylation/ N-Arylation product->n_functionalization synthesis_23b Synthetic Approaches to Thieno[2,3-b]pyrrole Core start1 Substituted 4-Formylpyrrole intermediate1 Reaction with Thioglycolate start1->intermediate1 product1 Thieno[2,3-b]pyrrole Carboxylate intermediate1->product1 Cyclocondensation start2 Ketene-N,S-acetals product2 Thieno[2,3-b]pyrroles start2->product2 [4+1] Annulation

References

A Researcher's Guide to the Computational Assessment of Thieno[3,2-b]pyrrole Properties: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-b]pyrrole scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science due to its unique electronic and physicochemical properties.[1][2] Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the behavior of these molecules, thereby accelerating the design and development of novel thieno[3,2-b]pyrrole-based compounds.[3][4] This guide provides a comparative overview of DFT calculations for assessing the properties of thieno[3,2-b]pyrrole derivatives, supported by experimental data and detailed methodologies.

I. Comparison of Computational Methods

While DFT is a widely used and reliable method for studying the electronic structure of molecules, other computational approaches can also be employed.[5] The choice of method often depends on the desired accuracy and available computational resources.

Method Description Advantages Disadvantages
Density Functional Theory (DFT) A quantum mechanical method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable.[5]Good balance between accuracy and computational cost.[3][4]The accuracy is dependent on the choice of the exchange-correlation functional.
Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset) These methods solve the electronic Schrödinger equation without empirical parameters, relying solely on fundamental physical constants.High accuracy, considered the "gold standard" for small molecules.Computationally very expensive, limiting their application to smaller systems.
Semi-empirical Methods (e.g., PM3, AM1) These methods use a simplified form of the Schrödinger equation and incorporate experimental parameters to speed up calculations.[6]Very fast, suitable for large molecules and high-throughput screening.Lower accuracy compared to DFT and ab initio methods.

For thieno[3,2-b]pyrrole and its derivatives, DFT calculations with appropriate functionals and basis sets have been shown to provide results in good agreement with experimental data, making it a preferred method for many applications.[3][4]

II. Experimental and Computational Data Comparison

A crucial aspect of validating computational models is the comparison of calculated properties with experimental findings. The following tables summarize key electronic and geometric parameters for thieno[3,2-b]pyrrole-containing molecules from both DFT calculations and experimental measurements.

Table 1: Comparison of Frontier Molecular Orbital Energies (eV)

Molecule/Polymer Method HOMO (eV) LUMO (eV) Band Gap (eV)
PTBTP-4F (Reference Molecule) Experimental --2.08[3]
DFT (B3LYP/6-31G(d,p)) -5.31[3]-3.23[3]2.08[3]
Polymer P1 Experimental (PESA) -5.05[7]-3.68[7]1.37[7]
Polymer P2 Experimental (PESA) -5.05[7]-3.76[7]1.29[7]
Dithienothiophen[3,2-b]-pyrrolobenzothiadiazole derivative DFT (B3LYP) -5.19[8]-2.96[8]2.23[8]

Table 2: Comparison of Geometric Parameters (Bond Lengths in Å)

Bond Experimental (X-ray Crystallography) DFT (B3LYP/6-31G(d,p))
C-C (in conjugated system)1.34 - 1.541.38 - 1.45[4]

III. Experimental and Computational Protocols

A. Density Functional Theory (DFT) Calculations

The following protocol is a typical workflow for performing DFT calculations on thieno[3,2-b]pyrrole derivatives, as described in the literature.[3][4][8]

  • Molecular Structure Sketching: The initial 3D structure of the thieno[3,2-b]pyrrole derivative is drawn using a chemical drawing software like ChemDraw.[3]

  • Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is typically done using a specific DFT functional and basis set. A commonly used combination is the B3LYP functional with the 6-31G(d,p) basis set.[3][5] Dispersion corrections (e.g., DFT-D3) are often included to better account for non-covalent interactions.[3][4]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculations: Once the optimized geometry is obtained, single-point energy calculations are performed to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8]

  • Excited State Calculations (TD-DFT): To predict the absorption spectra, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometry.[8]

B. Experimental Characterization

Experimental data for comparison is typically obtained through the following techniques:

  • Synthesis and Purification: Thieno[3,2-b]pyrrole derivatives are synthesized through various organic chemistry reactions.[9][10] Purification is often achieved using techniques like column chromatography and recrystallization.

  • Structural Characterization: The chemical structure of the synthesized compounds is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.[11]

  • Electrochemical Characterization: Cyclic Voltammetry (CV) is a common technique used to determine the HOMO and LUMO energy levels of molecules.

  • Optical Characterization: UV-Vis spectroscopy is used to measure the absorption and emission spectra of the compounds, from which the optical band gap can be determined.

  • X-ray Crystallography: For crystalline materials, single-crystal X-ray diffraction can provide precise information about bond lengths and angles.

IV. Visualizing Computational Workflows and Relationships

Diagram 1: DFT Calculation Workflow for Thieno[3,2-b]pyrrole Properties

DFT_Workflow A 1. Molecular Sketching (e.g., ChemDraw) B 2. Geometry Optimization (DFT: B3LYP/6-31G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy) B->C E 5. Excited State Calculation (TD-DFT for UV-Vis) B->E D 4. Electronic Property Calculation (HOMO, LUMO, etc.) C->D F Predicted Properties D->F E->F

A typical workflow for DFT calculations.

Diagram 2: Relationship between Computational and Experimental Data

Data_Relationship cluster_computational Computational Assessment cluster_experimental Experimental Validation A DFT Calculations (e.g., B3LYP) B Predicted Properties (HOMO, LUMO, Band Gap) A->B E Comparison & Validation B->E C Synthesis & Characterization D Measured Properties (CV, UV-Vis) C->D D->E

The interplay of computation and experiment.

References

A Comparative Guide to Novel Thienopyrrole PKM2 Activators and Established Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The M2 isoform of pyruvate kinase (PKM2) has emerged as a significant target in drug discovery, particularly in oncology and metabolic diseases. Activation of PKM2 can reprogram cancer metabolism, shifting cells from an anabolic state back towards normal glycolysis, thereby inhibiting tumor growth.[1][2] This guide provides a comparative analysis of novel thienopyrrole-based PKM2 activators against well-established compounds, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison of PKM2 Activators

The following table summarizes the biochemical potency of various PKM2 activators, including novel thienopyrrole derivatives and other known compounds. The half-maximal activation concentration (AC50) is a key metric for comparing the potency of these activators.

Compound ClassCompoundAC50 (nM)Maximum Activation (% of control)Notes
Thieno[3,2-b]pyrrole[3,2-d]pyridazinone NCGC00031955 (1)Reported to activate PKM2 by increasing affinity for PEP[1]Not specifiedA lead compound from a novel scaffold.[1]
Pyridazinoindolone MCTI-56683 ± 9Not specifiedHigh aqueous solubility.[3]
Pyridazinoindolone Compound 2299 ± 42 (in vivo)183 ± 4% (in vivo)Demonstrates in vivo efficacy.[4]
Known Activators TEPP-46 (ML-265)92292 ± 21% (recombinant enzyme)A well-characterized, potent, and selective PKM2 activator.[4][5]
Known Activators DASA-58Potent activatorNot specifiedA specific and potent PKM2 activator.[5]
Known Activators Mitapivat (AG-348)Not specifiedNot specifiedAn activator of PKM2 involved in glycolysis.[5]
Known Activators TP-145410Not specifiedModulates tumor-immune responses.[5]
Natural Ligand SerineNot specifiedNot specifiedAn allosteric activator of PKM2.[5]
Exemplified Compound N-232659-157≤ 300Not specifiedShows PKM2 tetramer formation and antiproliferative activity.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to benchmark PKM2 activators.

1. Lactate Dehydrogenase (LDH)-Coupled Assay for PKM2 Activity

This is a continuous, enzyme-coupled assay that measures the rate of pyruvate production by PKM2. The pyruvate is then used by lactate dehydrogenase (LDH), which oxidizes NADH to NAD+. The decrease in NADH is monitored spectrophotometrically at 340 nm, which is directly proportional to PKM2 activity.[7][8]

  • Materials:

    • Recombinant human PKM2 enzyme

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2[8]

    • Phosphoenolpyruvate (PEP)

    • Adenosine diphosphate (ADP)

    • Nicotinamide adenine dinucleotide (NADH)

    • Lactate dehydrogenase (LDH)

    • Test compounds (dissolved in DMSO)

    • 384-well or 96-well UV-transparent microplates[7][8]

    • Spectrophotometric plate reader[7]

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 100 nL) into the wells of the assay plate.[7]

    • Enzyme Preparation: Prepare a solution of PKM2 in the assay buffer. Add the enzyme solution to each well.

    • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.[7]

    • Substrate Mix Preparation: Prepare a substrate mix containing PEP, ADP, NADH, and LDH in the assay buffer.[7]

    • Reaction Initiation: Add the substrate mix to each well to start the reaction.

    • Kinetic Reading: Immediately place the plate in a spectrophotometer pre-set to 25°C and measure the decrease in absorbance at 340 nm every 30-60 seconds for 15-30 minutes.[7]

    • Data Analysis: Calculate the initial reaction velocity for each well. Normalize the data to controls and plot percent activation against compound concentration to determine AC50 values.[7]

2. ATP Quantification (Luciferase-Based) Assay

This is an endpoint, luminescence-based assay that measures the amount of ATP produced by the PKM2 reaction. The ATP produced is used by luciferase to generate a luminescent signal, which is directly proportional to PKM2 activity.[1][7]

  • Materials:

    • Recombinant human PKM2 enzyme

    • Assay Buffer

    • Phosphoenolpyruvate (PEP)

    • Adenosine diphosphate (ADP)

    • Test compounds (dissolved in DMSO)

    • ATP detection reagent (e.g., Kinase-Glo®)

    • Opaque-walled microplates

    • Luminometer plate reader

  • Procedure:

    • Compound Plating: Prepare and dispense serial dilutions of test compounds as described for the LDH assay.

    • Enzyme/Substrate Mix Preparation: Prepare a mix containing PKM2, PEP, and ADP in the assay buffer.

    • Reaction Initiation: Add the enzyme/substrate mix to each well.

    • Incubation: Incubate the plate for 30-60 minutes at room temperature.[7]

    • Detection: Add the ATP detection reagent to each well to stop the PKM2 reaction and initiate the luciferase reaction.[7]

    • Signal Stabilization: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.[7]

    • Signal Reading: Measure the luminescence using a plate reader.[7]

    • Data Analysis: Normalize the data to controls and plot percent activation against compound concentration to determine AC50 values.[7]

Mandatory Visualizations

PKM2 Signaling Pathway and Activator Mechanism

PKM2_Signaling_Pathway cluster_glycolysis Glycolysis cluster_anabolism Anabolic Pathways Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P FBP Fructose-1,6-BP F6P->FBP PEP Phosphoenolpyruvate (PEP) FBP->PEP PKM2_Tetramer PKM2 (Active Tetramer) FBP->PKM2_Tetramer Allosteric Activation Pyruvate Pyruvate PEP->Pyruvate PEP->PKM2_Tetramer Lactate Lactate Pyruvate->Lactate Serine_Synthesis Serine Synthesis Nucleotide_Synthesis Nucleotide Synthesis Lipid_Synthesis Lipid Synthesis PKM2_Dimer PKM2 (Inactive Dimer) PKM2_Dimer->Serine_Synthesis Shunts Intermediates PKM2_Dimer->Nucleotide_Synthesis PKM2_Dimer->Lipid_Synthesis PKM2_Dimer->PKM2_Tetramer Activation PKM2_Tetramer->Pyruvate Catalyzes PKM2_Tetramer->PKM2_Dimer Inhibition by Phosphotyrosine Proteins Thienopyrrole_Activators Thienopyrrole Activators Thienopyrrole_Activators->PKM2_Tetramer Promotes Tetramerization Known_Activators Known Activators (TEPP-46, DASA-58) Known_Activators->PKM2_Tetramer Promotes Tetramerization

Caption: PKM2 signaling in cancer metabolism and the mechanism of activators.

Experimental Workflow for Benchmarking PKM2 Activators

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation and Characterization cluster_cellular Cellular and In Vivo Evaluation Start Compound Library (Thienopyrroles & Known Activators) Primary_Assay High-Throughput Screening (LDH-coupled or ATP-based assay) Start->Primary_Assay Hit_Identification Hit Identification (Compounds showing >X% activation) Primary_Assay->Hit_Identification Dose_Response Dose-Response Curves (Determine AC50) Hit_Identification->Dose_Response Confirmed Hits Selectivity_Assay Selectivity Assays (against PKM1, PKR, PKL) Dose_Response->Selectivity_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Tetramerization Assay) Selectivity_Assay->Mechanism_of_Action Cell_Based_Assay Cell-Based Activity Assays (e.g., in cancer cell lines) Mechanism_of_Action->Cell_Based_Assay Proliferation_Assay Cancer Cell Proliferation Assays Cell_Based_Assay->Proliferation_Assay In_Vivo_Models In Vivo Efficacy Models (e.g., Xenograft studies) Proliferation_Assay->In_Vivo_Models Lead_Candidate Lead Candidate Selection In_Vivo_Models->Lead_Candidate

Caption: Workflow for the discovery and benchmarking of novel PKM2 activators.

References

Thieno[3,2-b]pyrrole Derivatives: A Comparative Analysis of In-Vitro and In-Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

The thieno[3,2-b]pyrrole scaffold has emerged as a promising framework in medicinal chemistry, yielding drug candidates with diverse therapeutic potential, including antiviral, anti-infective, and anticancer properties. This guide provides a comparative overview of the preclinical efficacy of selected thieno[3,2-b]pyrrole-based compounds, presenting a juxtaposition of their in-vitro activity and in-vivo performance, supported by experimental data and detailed methodologies.

Antiviral Activity: Targeting Chikungunya Virus

A significant effort in the development of thieno[3,2-b]pyrrole derivatives has been directed towards combating the Chikungunya virus (CHIKV), a re-emerging alphavirus.[1][2] Initial lead compounds demonstrated good in-vitro antiviral activity but suffered from poor metabolic stability.[1][2] Structural optimization led to the identification of more robust candidates, such as compound 20 , with improved pharmacokinetic profiles.[1][2]

Quantitative Data Summary: Antiviral Efficacy
CompoundIn-Vitro AssayIC50 (µM)CC50 (µM)Selectivity Index (SI)In-Vivo ModelKey Pharmacokinetic Parameters (mouse)
1b CHIKV Antiviral Assay->100--Half-life (HLM): 2.91 min
20 CHIKV Antiviral Assay->100-C57BL/6 miceHalf-life (HLM): >49.5 min; Good oral bioavailability

IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/IC50); HLM: Human Liver Microsomes.

Experimental Protocols

In-Vitro Chikungunya Virus (CHIKV) Antiviral Assay [3]

  • Cell Line: Human Embryonic Kidney (HEK) 293T cells are commonly used.[3]

  • Infection: Cells are infected with a specific strain of CHIKV (e.g., CHIKV-IMT) at a defined multiplicity of infection (MOI), typically 0.1.[3]

  • Treatment: Following infection, cells are treated with serial dilutions of the thieno[3,2-b]pyrrole compounds.[3]

  • Incubation: The treated and infected cells are incubated for a period of 24 hours.[3]

  • Quantification of Viral Load: Viral RNA is extracted from the cells and quantified using quantitative reverse transcription PCR (qRT-PCR) targeting specific viral genes, such as E1 and nsP1.[3]

  • Data Analysis: The dose-dependent inhibition of viral RNA copy numbers is determined to calculate the IC50 value. Cytotoxicity is assessed in parallel on uninfected cells to determine the CC50.[1]

In-Vivo Pharmacokinetic Studies in Mice [4]

  • Animal Model: C57BL/6 mice are used for pharmacokinetic profiling.[4]

  • Administration: The test compound (e.g., compound 20 ) is administered via intravenous (iv) injection (e.g., 3 mg/kg) and oral gavage (po) (e.g., 10 mg/kg).[4]

  • Sample Collection: Blood samples are collected at various time points over a 24-hour period.[4]

  • Analysis: Plasma concentrations of the compound are measured using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[4]

  • Parameter Calculation: Key pharmacokinetic parameters, including half-life, clearance, volume of distribution, and oral bioavailability, are calculated from the plasma concentration-time profiles.

Experimental Workflow: Antiviral Screening

G cluster_invitro In-Vitro Screening cluster_invivo In-Vivo Pharmacokinetics cell_culture HEK 293T Cell Culture infection CHIKV Infection (MOI=0.1) cell_culture->infection treatment Treatment with Thieno[3,2-b]pyrrole Derivatives infection->treatment incubation_24h 24h Incubation treatment->incubation_24h rna_extraction Viral RNA Extraction incubation_24h->rna_extraction qrt_pcr qRT-PCR (E1, nsP1 genes) rna_extraction->qrt_pcr data_analysis_invitro IC50 & CC50 Determination qrt_pcr->data_analysis_invitro dosing IV (3 mg/kg) & PO (10 mg/kg) Dosing data_analysis_invitro->dosing Lead Compound Selection animal_model C57BL/6 Mice animal_model->dosing sampling Blood Sampling (0-24h) dosing->sampling hplc_msms HPLC-MS/MS Analysis sampling->hplc_msms pk_analysis Pharmacokinetic Parameter Calculation hplc_msms->pk_analysis

Caption: Workflow for antiviral efficacy testing of thieno[3,2-b]pyrrole derivatives.

Anti-infective Activity: Combating Giardiasis

Thieno[3,2-b]pyrrole 5-carboxamides have been identified as potent inhibitors of Giardia duodenalis, the protozoan parasite responsible for giardiasis.[5][6] Lead compounds from this class, such as compound 2 , have demonstrated nanomolar potency in vitro and have been advanced to in-vivo tolerability and efficacy studies.[5][6]

Quantitative Data Summary: Anti-Giardial Efficacy
CompoundTarget StrainIn-Vitro IC50 (µM)In-Vivo ModelDosing RegimenEfficacy
1 (SN00798525) BRIS/91/HEPU/12791.2[7]---
2 BRIS/91/HEPU/12790.31[7]Swiss mice50 mg/kg, oral, twice daily for 3 days[8]Reduction in parasite burden[8]
3 BRIS/91/HEPU/12790.94[5]---
12 BRIS/91/HEPU/12795.7[5]---
Metronidazole --Swiss mice25 mg/kg, oral, once daily for 5 days[8]Eradication of trophozoites and cysts[8]
Experimental Protocols

In-Vitro Giardia duodenalis Susceptibility Assay

  • Culturing: G. duodenalis trophozoites (e.g., BRIS/91/HEPU/1279 strain) are cultured in a suitable medium.[5]

  • Treatment: Trophozoites are exposed to serial dilutions of the thieno[3,2-b]pyrrole 5-carboxamides.[5]

  • Incubation: The cultures are incubated under appropriate conditions for 72 hours.[9]

  • Viability Assessment: Parasite viability is assessed, for instance, by monitoring motility and confluence.[9]

  • Data Analysis: The concentration of the compound that inhibits 50% of parasite growth (IC50) is determined.

Murine Model of Giardiasis [2][8]

  • Animal Model: Swiss mice are commonly used for this model.[2][8]

  • Infection: Mice are orally inoculated with G. duodenalis cysts or trophozoites.[2]

  • Treatment: Once the infection is established, mice are treated with the test compound (e.g., compound 2 ) or a control drug (e.g., metronidazole) via oral gavage.[7][8]

  • Efficacy Evaluation: The therapeutic efficacy is evaluated by quantifying the parasite burden in the small intestine or by monitoring the excretion of cysts in the feces.[7][8]

Experimental Workflow: Anti-Giardial Screening

G cluster_invitro In-Vitro Screening cluster_invivo In-Vivo Efficacy parasite_culture Giardia duodenalis Trophozoite Culture compound_treatment Treatment with Thieno[3,2-b]pyrrole 5-carboxamides parasite_culture->compound_treatment incubation_72h 72h Incubation compound_treatment->incubation_72h viability_assay Parasite Viability Assessment incubation_72h->viability_assay ic50_determination IC50 Determination viability_assay->ic50_determination treatment_protocol Oral Dosing (e.g., 50 mg/kg, BID, 3 days) ic50_determination->treatment_protocol Lead Compound Advancement animal_model Swiss Mice infection Oral Inoculation with Giardia animal_model->infection infection->treatment_protocol efficacy_assessment Quantification of Parasite Burden treatment_protocol->efficacy_assessment

Caption: Workflow for anti-giardial efficacy evaluation of thieno[3,2-b]pyrrole derivatives.

Anticancer Activity: Activation of Pyruvate Kinase M2 (PKM2)

Thieno[3,2-b]pyrrole derivatives have also been investigated as activators of the M2 isoform of pyruvate kinase (PKM2), an enzyme that plays a crucial role in cancer cell metabolism.[10][11] Activation of PKM2 is a therapeutic strategy aimed at reprogramming cancer metabolism to inhibit tumor growth.[10][12]

Quantitative Data Summary: PKM2 Activation
Compound ClassIn-Vitro AssayAC50 (µM)In-Vivo ModelEfficacy
Thieno[3,2-b]pyrrole[3,2-d]pyridazinonesFirefly Luciferase AssayAs low as 0.2HT29 colorectal cancer xenograftTumor growth inhibition >50% (for a modestly active compound)[12]

AC50: Half-maximal activation concentration.

Experimental Protocols

In-Vitro Pyruvate Kinase M2 (PKM2) Activation Assay [13][14]

  • Assay Principle: The activity of PKM2 is measured by quantifying the amount of ATP produced in the enzymatic reaction. This is often done using a luciferase-based system (e.g., Kinase-Glo®), where the light output is proportional to the ATP concentration.[13][14]

  • Reaction Components: The assay mixture includes recombinant human PKM2, the substrates phosphoenolpyruvate (PEP) and ADP, and the test compounds.[14]

  • Procedure:

    • The PKM2 enzyme is pre-incubated with the thieno[3,2-b]pyrrole derivatives.

    • The reaction is initiated by adding PEP and ADP.

    • After a set incubation time, the reaction is stopped, and the ATP detection reagent is added.

    • The resulting luminescence is measured using a plate reader.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal activation (AC50) is calculated.

In-Vivo Cancer Models [12]

  • Animal Model: Xenograft models are commonly used, where human cancer cells (e.g., HT29 colorectal cancer cells) are implanted into immunocompromised mice.[12]

  • Treatment: Once tumors are established, the mice are treated with the PKM2 activator, often administered intraperitoneally.[12]

  • Efficacy Measurement: Tumor growth is monitored over time, and the percentage of tumor growth inhibition compared to a vehicle-treated control group is calculated.[12]

Signaling Pathway: PKM2 Activation in Cancer Metabolism

G cluster_glycolysis Glycolysis in Cancer Cells glucose Glucose pep Phosphoenolpyruvate (PEP) glucose->pep pyruvate Pyruvate pep->pyruvate PKM2 biosynthesis Anabolic Pathways (e.g., Serine Synthesis) pep->biosynthesis Diverted in Cancer lactate Lactate pyruvate->lactate Warburg Effect pkm2_dimer PKM2 (Inactive Dimer) pkm2_tetramer PKM2 (Active Tetramer) pkm2_dimer->pkm2_tetramer pkm2_tetramer->pyruvate Catalyzes pkm2_tetramer->pkm2_dimer thieno_activator Thieno[3,2-b]pyrrole Activator thieno_activator->pkm2_tetramer

References

Head-to-head comparison of different synthetic routes to the thienopyrrole core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thienopyrrole scaffold, a fused heterocyclic system comprising thiophene and pyrrole rings, is a cornerstone in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities and unique electronic properties. The efficient construction of this core is therefore of paramount importance. This guide provides an objective, data-driven comparison of the most prominent synthetic routes to the thienopyrrole core, offering a comprehensive overview for researchers navigating this chemical space.

Key Synthetic Strategies at a Glance

Several strategic approaches have been developed for the synthesis of the thienopyrrole core, each with its own set of advantages and limitations. The most common strategies can be broadly categorized as:

  • Paal-Knorr Type Synthesis: A classical approach involving the condensation of a 1,4-dicarbonyl compound with a source of sulfur and nitrogen.

  • Gewald Reaction and Modifications: A versatile multi-component reaction that assembles the thienopyrrole core from simple starting materials in a single step.

  • Fiesselmann-Type Synthesis: A method that typically involves the reaction of thioglycolic acid derivatives with substituted acetylenes or other reactive precursors.

  • Intramolecular Cyclization Strategies: These methods rely on the cyclization of pre-functionalized linear precursors to form the fused bicyclic system.

  • Multi-Component Reactions (MCRs): Convergent strategies where three or more reactants combine in a one-pot reaction to form the thienopyrrole product, offering high atom economy and efficiency.

Comparative Analysis of Synthetic Routes

The choice of synthetic route to a specific thienopyrrole derivative is often dictated by the desired substitution pattern, availability of starting materials, and scalability. The following tables provide a head-to-head comparison of these methods based on quantitative data extracted from the literature.

Table 1: Performance Metrics of Different Synthetic Routes to the Thienopyrrole Core
Synthetic RouteTypical Starting MaterialsKey Reagents & ConditionsReaction TimeYield Range (%)Key AdvantagesKey Disadvantages
Paal-Knorr Type 1,4-Dicarbonyl compounds, AminesLawesson's reagent or P₄S₁₀, Acid or base catalyst, High temperature4-24 h40-75%Well-established, Good for specific substitution patternsRequires pre-synthesis of 1,4-dicarbonyls, Harsh reaction conditions
Gewald Reaction Ketone/Aldehyde, Activated nitrile, Elemental sulfur, AmineBase (e.g., morpholine, triethylamine), 60-100 °C1-6 h65-95%High yields, High atom economy, One-pot procedureLimited to 2-aminothienopyrrole derivatives
Fiesselmann-Type α,β-Acetylenic esters, Thioglycolic acid derivativesBase (e.g., NaOEt), Room temperature to reflux2-12 h50-85%Mild reaction conditions, Good functional group toleranceAvailability of substituted acetylenic precursors can be a limitation
Intramolecular Cyclization Pre-functionalized thiophenes or pyrrolesTransition metal catalysts (e.g., Pd, Cu) or Strong base1-24 h55-90%High regioselectivity, Access to complex derivativesMulti-step synthesis of the linear precursor is often required
Multi-Component Reactions Aldehydes, Malononitrile, Thiols, AminesVarious catalysts (e.g., Lewis acids, organocatalysts)0.5-8 h70-98%Excellent efficiency and atom economy, Procedural simplicityCan sometimes lead to mixtures of products, Optimization may be required

Visualization of Synthetic Pathways

To further elucidate the logical flow of these synthetic strategies, the following diagrams, generated using the DOT language, illustrate the key transformations.

Paal-Knorr Type Synthesis

Paal_Knorr start 1,4-Dicarbonyl Compound intermediate Intermediate start->intermediate + Amine amine Amine (R-NH2) amine->intermediate sulfur Sulfur Source (e.g., Lawesson's Reagent) product Thienopyrrole Core sulfur->product intermediate->product + Sulfur Source (Cyclization)

Caption: Paal-Knorr type synthesis of the thienopyrrole core.

Gewald Multi-Component Reaction

Gewald_MCR cluster_reactants Reactants ketone Ketone/ Aldehyde product 2-Aminothieno- pyrrole Derivative ketone->product One-Pot Base-Catalyzed nitrile Activated Nitrile nitrile->product One-Pot Base-Catalyzed sulfur Elemental Sulfur sulfur->product One-Pot Base-Catalyzed amine Amine amine->product One-Pot Base-Catalyzed

Caption: The convergent one-pot Gewald synthesis.

Intramolecular Cyclization Pathway

Intramolecular_Cyclization start Functionalized Thiophene/Pyrrole Precursor cyclization Intramolecular Cyclization start->cyclization Catalyst or Reagent product Thienopyrrole Core cyclization->product

Caption: General scheme for intramolecular cyclization routes.

Experimental Protocols

For practical application, detailed experimental procedures are crucial. Below are representative protocols for the key synthetic routes discussed.

Protocol 1: Gewald Synthesis of a Substituted 2-Aminothieno[2,3-b]pyrrole

Materials:

  • Cyclohexanone (10 mmol)

  • Malononitrile (10 mmol)

  • Elemental sulfur (10 mmol)

  • Morpholine (12 mmol)

  • Ethanol (20 mL)

Procedure:

  • A mixture of cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Morpholine (12 mmol) is added dropwise to the stirred mixture.

  • The reaction mixture is then heated to reflux for 3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and dried under vacuum to afford the desired 2-amino-4,5,6,7-tetrahydrobenzo[b]thieno[2,3-b]pyrrole-3-carbonitrile.

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Protocol 2: Paal-Knorr Type Synthesis of a Thienopyrrole Derivative

Materials:

  • A suitable 1,4-dicarbonyl precursor (5 mmol)

  • Lawesson's reagent (2.5 mmol)

  • Aniline (5 mmol)

  • Toluene (25 mL)

Procedure:

  • To a solution of the 1,4-dicarbonyl compound (5 mmol) and aniline (5 mmol) in dry toluene (25 mL), Lawesson's reagent (2.5 mmol) is added in one portion.

  • The reaction mixture is heated to 110 °C and stirred for 8 hours under a nitrogen atmosphere.

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure thienopyrrole product.

Conclusion

The synthesis of the thienopyrrole core can be approached through a variety of effective strategies. For rapid access to 2-aminothienopyrrole derivatives with high yields and atom economy, the Gewald reaction and other multi-component reactions are often the methods of choice. For the synthesis of specifically substituted thienopyrroles where the starting materials are readily available, classical methods like the Paal-Knorr and Fiesselmann syntheses remain valuable tools. Intramolecular cyclization strategies, while often requiring more synthetic steps to prepare the precursors, offer excellent control over regiochemistry and are well-suited for the synthesis of complex, highly functionalized thienopyrrole targets. The selection of the optimal synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of the reaction. This guide provides the foundational data to make an informed decision for the successful synthesis of thienopyrrole-based compounds.

Safety Operating Guide

Proper Disposal of Ethyl 2-Bromo-4H-Thieno[3,2-b]Pyrrole-5-Carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate as a hazardous halogenated organic compound. The following procedures are based on general best practices for laboratory chemical waste disposal and should be performed in accordance with your institution's specific Environmental Health and Safety (EHS) protocols.

Researchers and laboratory personnel must prioritize safety and environmental responsibility when handling and disposing of chemical waste. This compound is a halogenated heterocyclic compound that requires specific disposal procedures to mitigate potential hazards.[1] This guide provides essential, step-by-step instructions for the proper disposal of this chemical, ensuring a safe and compliant laboratory environment.

I. Immediate Safety and Hazard Identification

Before handling, it is crucial to be aware of the known hazards associated with this compound.

Hazard Profile:

Hazard StatementDescriptionGHS Pictogram
H315Causes skin irritationGHS07
H319Causes serious eye irritationGHS07
H335May cause respiratory irritationGHS07

Source: Sigma-Aldrich Safety Information

Personal Protective Equipment (PPE):

Always wear appropriate PPE when handling this compound, including:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

  • Work in a well-ventilated area, preferably a chemical fume hood.[1]

II. Step-by-Step Disposal Protocol

The overriding principle of laboratory waste management is that no experiment should begin without a clear plan for the disposal of all resulting waste.[2] All hazardous chemical waste must be disposed of through your institution's designated hazardous waste collection program.[3] Do not dispose of this chemical down the drain or in regular trash. [4][5]

1. Waste Segregation:

  • Halogenated Waste Stream: This compound must be collected in a designated "Halogenated Organic Waste" container.[1][6][7] Do not mix it with non-halogenated solvent waste, as this can complicate and increase the cost of disposal.[8]

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled solid waste container.[6]

    • Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container.

2. Waste Container Management:

  • Container Compatibility: Use only approved, chemically compatible waste containers, preferably plastic, with a secure screw-top cap.[9][10] The container must be in good condition and free from leaks.[7]

  • Labeling: Label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration or quantity.[1] Do not use abbreviations or chemical formulas. The label should be applied before the first drop of waste is added.

  • Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when adding waste.[3][7][10] This prevents the release of harmful vapors.

3. Decontamination of Labware:

  • Glassware and Equipment: All glassware and equipment contaminated with this compound must be decontaminated.

  • Rinsing: Rinse the contaminated items with a suitable solvent, such as acetone, within a chemical fume hood.[1]

  • Collect Rinsate: The solvent rinsate is now considered hazardous waste and must be collected in the designated halogenated liquid waste container.[1]

  • Empty Containers: An "empty" container that held this chemical must be triple-rinsed with a solvent capable of removing the residue.[2][3] The rinsate must be collected and disposed of as hazardous waste.[2][3] After triple-rinsing, deface the original label and dispose of the container as regular trash, if permitted by your institution.[3]

4. Storage and Pickup:

  • Satellite Accumulation Area (SAA): Store waste containers in a designated SAA, which should be at or near the point of generation.[9][10] The SAA must be inspected weekly for any signs of leakage.[10]

  • Secondary Containment: It is best practice to store waste containers in secondary containment to prevent spills from spreading.

  • Arrange for Disposal: Once the waste container is full (typically no more than 90% capacity to allow for expansion), or as per your institution's guidelines, arrange for pickup by your Environmental Health and Safety (EHS) department.[1][9]

Disposal Workflow

G Disposal Workflow for this compound start Waste Generated (Solid or Liquid) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe decontaminate Decontaminate Glassware (Triple Rinse) start->decontaminate Contaminated Labware segregate Segregate as Halogenated Waste ppe->segregate container Use Labeled, Compatible Waste Container segregate->container storage Store Closed Container in SAA container->storage collect_rinsate Collect Rinsate in Halogenated Waste decontaminate->collect_rinsate collect_rinsate->container pickup Arrange for EHS Waste Pickup storage->pickup end Proper Disposal pickup->end

Caption: Decision workflow for the proper disposal of the specified chemical.

References

Personal protective equipment for handling ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS No. 238749-50-3).[1][2] Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk. The following recommendations are based on safety data for structurally similar compounds and general best practices for handling halogenated organic compounds.

I. Personal Protective Equipment (PPE) and Engineering Controls

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the required PPE and essential engineering controls.

Equipment Specification Purpose
Eye/Face Protection Safety glasses with side shields or goggles. A face shield may be required for splash hazards.Protects eyes from splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or chemical-resistant apron.Prevents skin contact with the chemical.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if irritation is experienced.Protects against inhalation of vapors or mists.
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood.Minimizes the concentration of airborne contaminants.
Safety Equipment Eyewash stations and safety showers must be readily accessible.Provides immediate decontamination in case of exposure.

II. Step-by-Step Handling Protocol

A systematic approach to handling ensures that all safety measures are in place before, during, and after the procedure.

A. Pre-Handling Preparations

  • Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.

  • Assemble all Materials: Gather all necessary equipment and reagents before starting the experiment.

  • Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.

B. Handling Procedure

  • Chemical Dispensing:

    • Perform all manipulations within a chemical fume hood.

    • Use spark-proof tools and explosion-proof equipment if the compound is flammable.[3]

    • Avoid generating dust or aerosols.

  • During the Reaction:

    • Keep the container tightly closed when not in use.[4][5]

    • Monitor the reaction for any signs of unexpected changes.

    • Do not eat, drink, or smoke in the work area.

C. Post-Handling Procedures

  • Decontamination:

    • Wipe down the work area with an appropriate solvent.

    • Wash hands thoroughly with soap and water after handling.[3][4][5]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

    • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][4]

III. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[4]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Evacuate the area. Remove all sources of ignition.[4] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[5]

IV. Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, labeled, and sealed container.

  • Disposal Method:

    • Dispose of the waste through a licensed and approved waste disposal plant.[3][4][5] Do not dispose of it down the drain or with regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

V. Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency A Review SDS for Similar Compounds B Verify Fume Hood Operation A->B C Don Appropriate PPE B->C D Dispense Chemical in Fume Hood C->D Proceed to Handling E Perform Experiment D->E F Decontaminate Work Area E->F Experiment Complete G Store Chemical Properly F->G H Dispose of Waste F->H G->A For Next Use I Spill or Exposure Occurs J Follow Emergency Procedures I->J J->H After Decontamination

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
Reactant of Route 2
ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.